Product packaging for N-Propionyl-(2R)-bornane-10,2-sultam(Cat. No.:CAS No. 125664-95-1)

N-Propionyl-(2R)-bornane-10,2-sultam

Cat. No.: B166063
CAS No.: 125664-95-1
M. Wt: 271.38 g/mol
InChI Key: JEMOGQYNLSWGPL-GIPNMCIBSA-N
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Description

N-Propionyl-(2R)-bornane-10,2-sultam is a useful research compound. Its molecular formula is C13H21NO3S and its molecular weight is 271.38 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3S B166063 N-Propionyl-(2R)-bornane-10,2-sultam CAS No. 125664-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOGQYNLSWGPL-GIPNMCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451412
Record name (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125664-95-1
Record name (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionyl-(2R)-bornane-10,2-sultam, a derivative of Oppolzer's camphor sultam, is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling excellent stereochemical control in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in diastereoselective alkylation and aldol reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to assist researchers in the effective application of this versatile chiral auxiliary.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₃H₂₁NO₃S[1]
Molecular Weight 271.38 g/mol [1]
CAS Number 125664-95-1[1][2]
Melting Point 153-154 °C
Appearance White to off-white crystalline powder
Solubility Soluble in many common organic solvents (e.g., THF, CH₂Cl₂, EtOAc)
Storage Store at room temperature in a dry, well-ventilated area[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of the parent chiral auxiliary, (2R)-bornane-10,2-sultam.

Experimental Protocol: N-Acylation of (2R)-bornane-10,2-sultam

This protocol is adapted from a general procedure for the N-acylation of bornane-10,2-sultams.

Materials:

  • (2R)-bornane-10,2-sultam

  • Propionyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2R)-bornane-10,2-sultam (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to facilitate the formation of the sodium salt.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily employed to direct the stereochemical outcome of enolate reactions. The bulky camphor-derived backbone effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile from the less hindered face.

Diastereoselective Alkylation

The alkylation of the enolate derived from this compound provides a reliable method for the synthesis of chiral carboxylic acid derivatives.

This protocol is based on a general procedure for the alkylation of N-acyl sultams.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution to form the lithium enolate. Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) to the enolate solution.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

The following table summarizes typical results for the diastereoselective alkylation of this compound with various electrophiles.

ElectrophileProductDiastereomeric Excess (d.e.)Yield (%)
Methyl IodideN-(2-Methylpropionyl)-(2R)-bornane-10,2-sultam>95%~90%
Benzyl BromideN-(2-Benzylpropionyl)-(2R)-bornane-10,2-sultam>98%~95%
Allyl BromideN-(2-Allylpropionyl)-(2R)-bornane-10,2-sultam>95%~88%
Diastereoselective Aldol Reaction

The boron enolate of this compound undergoes highly diastereoselective aldol reactions with aldehydes, yielding syn-aldol adducts.

Materials:

  • This compound

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • pH 7 buffer solution

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add triethylamine or diisopropylethylamine (1.2 equivalents).

  • Slowly add dibutylboron triflate (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equivalents) dropwise to the reaction mixture.

  • Stir at -78 °C for 1-3 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding pH 7 buffer solution and methanol.

  • Carefully add 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir vigorously for 1 hour.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the aldol adduct by column chromatography.

The following table summarizes typical results for the diastereoselective aldol reaction of the boron enolate of this compound with various aldehydes.

AldehydeProduct ConfigurationDiastereomeric Excess (d.e.)Yield (%)
Isobutyraldehydesyn>99%~90%
Benzaldehydesyn>98%~85%
Acetaldehydesyn>97%~88%

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be readily cleaved under various conditions to afford the corresponding carboxylic acid, ester, amide, or alcohol, and the valuable (2R)-bornane-10,2-sultam can be recovered and reused.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • N-Acyl-(2R)-bornane-10,2-sultam adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-acyl sultam adduct (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl to protonate the carboxylate.

  • Extract the desired carboxylic acid with ethyl acetate.

  • The aqueous layer can be further processed to recover the (2R)-bornane-10,2-sultam.

  • Dry the organic extracts containing the product and concentrate to yield the carboxylic acid.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_N_Propionyl_Sultam Sultam (2R)-bornane-10,2-sultam Sodium_Salt Sodium Salt Intermediate Sultam->Sodium_Salt Deprotonation NaH NaH THF THF, 0 °C Product This compound Sodium_Salt->Product N-Acylation Propionyl_Chloride Propionyl Chloride

Caption: Synthesis of this compound.

Asymmetric_Alkylation_Workflow Start This compound Deprotonation 1. n-BuLi, THF, -78 °C 2. Stir for 30 min Start->Deprotonation Enolate Lithium Enolate Intermediate Deprotonation->Enolate Alkylation Add Alkyl Halide (R-X) Stir at -78 °C Enolate->Alkylation Alkylated_Product Alkylated Sultam Adduct Alkylation->Alkylated_Product Quench Quench with sat. NH4Cl Alkylated_Product->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Alkylated Product Purification->Final_Product

Caption: Experimental workflow for asymmetric alkylation.

Aldol_Reaction_Mechanism Sultam N-Propionyl Sultam Transition_State Zimmerman-Traxler Transition State Sultam->Transition_State Reagents 1. Bu2BOTf, Et3N 2. Aldehyde (RCHO) Aldol_Adduct syn-Aldol Adduct Transition_State->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Final_Product Chiral β-Hydroxy Carboxylic Acid Derivative Cleavage->Final_Product

Caption: Key steps in the diastereoselective aldol reaction.

Conclusion

This compound stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its predictable stereochemical control, coupled with the ease of introduction and removal, makes it an invaluable tool for the construction of complex chiral molecules in academic and industrial research. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the synthesis of enantiomerically enriched compounds.

References

An In-depth Technical Guide to N-Propionyl-(2R)-bornane-10,2-sultam: Structure, Properties, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propionyl-(2R)-bornane-10,2-sultam, a widely utilized chiral auxiliary in asymmetric synthesis. This document details its chemical structure, physical and chemical properties, and provides structured experimental protocols for its application in stereoselective transformations.

Core Structure and Properties

This compound belongs to the family of camphor-derived chiral auxiliaries, often referred to as Oppolzer's sultams. The rigid bicyclic structure of the bornane backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical reactions.

The full chemical name is 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-Methanobenzo[c]isothiazol-1-yl)propan-1-one.[1] It is a white to off-white solid, and its structure is characterized by the attachment of a propionyl group to the nitrogen atom of the (2R)-bornane-10,2-sultam scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₁NO₃S[1][2]
Molecular Weight 271.38 g/mol [1][2]
Melting Point 153-154 °C[1]
Boiling Point 384.8 ± 25.0 °C (Predicted)[2]
Appearance Solid
CAS Number 125664-95-1[1][2]
Spectroscopic Data

¹H and ¹³C NMR Spectroscopy of (2S)-Bornane-10,2-sultam:

Spectra for the parent sultam are available and can be used as a reference for identifying the characteristic peaks of the bornane scaffold.[3]

Infrared (IR) Spectroscopy of (2S)-Bornane-10,2-sultam:

The IR spectrum of the parent sultam is also available for reference.[3] For this compound, a strong absorption band corresponding to the carbonyl group (C=O) of the propionyl moiety is expected around 1680-1700 cm⁻¹.

Applications in Asymmetric Synthesis

This compound is a cornerstone in modern asymmetric synthesis, primarily employed as a chiral auxiliary to direct the stereochemical outcome of reactions.[1][4] Its rigid structure effectively shields one face of the enolate derived from the propionyl group, leading to highly diastereoselective bond formations.[1] The auxiliary can be cleanly cleaved after the reaction, yielding the desired chiral product and allowing for the recovery and recycling of the sultam.[4]

Key applications include:

  • Asymmetric Aldol Reactions: Directing the formation of chiral β-hydroxy carbonyl compounds.

  • Asymmetric Alkylation: Enabling the enantioselective synthesis of α-substituted carboxylic acid derivatives.

  • Asymmetric Michael Additions: Controlling the stereochemistry of conjugate additions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in key asymmetric transformations.

Synthesis of this compound

A general procedure for the acylation of a sultam is as follows:

Materials:

  • (2R)-Bornane-10,2-sultam

  • Propionyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (2R)-Bornane-10,2-sultam in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Asymmetric Aldol Reaction Protocol

This protocol outlines a typical procedure for a diastereoselective aldol reaction using this compound.

Materials:

  • This compound

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the aldehyde (1.0 equivalent) to the solution.

  • Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to room temperature.

  • Work-up the reaction by adding a pH 7 buffer and extracting the product with an organic solvent.

  • Purify the product by column chromatography.

Biological Activity and Signaling Pathways

While many sultam derivatives have been investigated for their biological activities, including antitumor and anticonvulsive properties, this compound itself is primarily utilized as a synthetic intermediate. There is no significant evidence in the reviewed literature to suggest its direct involvement in biological signaling pathways. Its derivatives, however, have been explored as potential therapeutic agents, such as prostaglandin D2 receptor antagonists.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and a key reaction of this compound.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_sultam (2R)-Bornane-10,2-sultam reaction_step Acylation in DCM start_sultam->reaction_step start_acyl Propionyl Chloride start_acyl->reaction_step start_base Triethylamine start_base->reaction_step workup Aqueous Workup reaction_step->workup purification Purification workup->purification final_product N-Propionyl-(2R)- bornane-10,2-sultam purification->final_product

Caption: Synthesis workflow for this compound.

aldol_workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_outcome Outcome auxiliary N-Propionyl-(2R)- bornane-10,2-sultam enolate_formation Boron Enolate Formation (0°C) auxiliary->enolate_formation lewis_acid Bu₂BOTf lewis_acid->enolate_formation base DIPEA base->enolate_formation aldehyde Aldehyde aldol_addition Aldol Addition (-78°C) aldehyde->aldol_addition enolate_formation->aldol_addition product Diastereomerically Enriched Aldol Adduct aldol_addition->product

Caption: Experimental workflow for an asymmetric aldol reaction.

References

An In-Depth Technical Guide to the Synthesis of (R)-(-)-Propionyl-2,10-camphorsultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-Propionyl-2,10-camphorsultam, a valuable chiral auxiliary in asymmetric synthesis. The document details the synthetic pathway, experimental protocols, and key characterization data, presented in a clear and accessible format for laboratory application.

Introduction

(R)-(-)-Propionyl-2,10-camphorsultam is a derivative of the well-established Oppolzer's sultam, a class of chiral auxiliaries widely employed in stereoselective transformations.[1] The attachment of the propionyl group to the nitrogen atom of the camphorsultam scaffold allows for its use in a variety of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions, to induce a high degree of stereocontrol. The predictable facial selectivity and the crystalline nature of the derivatives make these auxiliaries particularly useful in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

This guide focuses on the direct N-acylation of (R)-(-)-2,10-camphorsultam with propionyl chloride to yield the target compound.

Synthesis Pathway

The synthesis of (R)-(-)-Propionyl-2,10-camphorsultam is a straightforward one-step N-acylation reaction. The process involves the deprotonation of the nitrogen atom of (R)-(-)-2,10-camphorsultam using a strong base, followed by the introduction of the propionyl group via reaction with propionyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product start (R)-(-)-2,10-camphorsultam reagents 1. n-Butyllithium, THF, -78 °C 2. Propionyl chloride, -78 °C to RT product (R)-(-)-Propionyl-2,10-camphorsultam reagents->product N-Acylation

Caption: Synthetic route for (R)-(-)-Propionyl-2,10-camphorsultam.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D (c, solvent)Typical Yield (%)
(R)-(-)-2,10-camphorsultam94594-90-8C₁₀H₁₇NO₂S215.31181-183-32° (c=5, chloroform)[2]>90[3]
(R)-(-)-Propionyl-2,10-camphorsultam 125664-95-1 C₁₃H₂₁NO₃S 271.38 153-154 [3]Data not available (expected to be of similar magnitude to starting material)~90-95 (estimated)

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of camphorsultams.

Materials and Reagents:

  • (R)-(-)-2,10-camphorsultam

  • Propionyl chloride

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add (R)-(-)-2,10-camphorsultam (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the sultam completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure (R)-(-)-Propionyl-2,10-camphorsultam.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of (R)-(-)-Propionyl-2,10-camphorsultam.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product dissolution Dissolve (R)-(-)-2,10-camphorsultam in THF cooling Cool to -78 °C dissolution->cooling deprotonation Add n-BuLi cooling->deprotonation acylation Add Propionyl Chloride deprotonation->acylation warming Warm to RT acylation->warming quench Quench with sat. NH4Cl warming->quench extraction Extract with Ethyl Acetate quench->extraction washing Wash with Water and Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization or Column Chromatography concentration->purification final_product (R)-(-)-Propionyl-2,10-camphorsultam purification->final_product

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oppolzer's Camphor Sultam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oppolzer's camphor sultam, a renowned chiral auxiliary, has established itself as an indispensable tool in the field of asymmetric synthesis. Its rigid bicyclic structure, derived from the naturally occurring and readily available camphor, provides a powerful platform for exerting exceptional stereocontrol in a wide array of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, applications, and experimental protocols associated with Oppolzer's camphor sultam derivatives, providing researchers and drug development professionals with a comprehensive resource to leverage its capabilities in the synthesis of enantiomerically pure molecules.

Core Concepts and Applications

(1S)-(-)-2,10-Camphorsultam and its enantiomer, (1R)-(+)-2,10-camphorsultam, are the most commonly utilized forms of this chiral auxiliary.[1] The sultam's nitrogen atom serves as a versatile handle for the attachment of various acyl groups, positioning the chiral scaffold in close proximity to the reactive center. This steric influence effectively shields one face of the enolate or dienophile, directing incoming reagents to the opposite face with high diastereoselectivity.[1]

The applications of Oppolzer's sultam are extensive and encompass a range of carbon-carbon bond-forming reactions crucial for the construction of complex molecular architectures. These include:

  • Asymmetric Diels-Alder Reactions: Acting as a chiral dienophile, N-acryloyl or N-crotonoyl sultams undergo [4+2] cycloaddition reactions with dienes to furnish chiral cyclohexene derivatives with excellent stereocontrol.

  • Asymmetric Aldol Reactions: The enolates derived from N-acyl sultams react with aldehydes to produce chiral β-hydroxy carbonyl compounds, key building blocks in natural product synthesis.[2]

  • Asymmetric Michael Additions: These auxiliaries facilitate the conjugate addition of nucleophiles to α,β-unsaturated N-acyl sultams, establishing chiral centers at the β-position.[1]

  • Asymmetric Alkylations and Acylations: The enolates of N-acyl sultams can be stereoselectively alkylated or acylated to generate α-substituted chiral carbonyl compounds.

A key advantage of using Oppolzer's sultam is the typically straightforward removal of the auxiliary under mild conditions, allowing for the isolation of the desired chiral product and the recovery of the valuable sultam for reuse.[3]

Synthesis of Oppolzer's Camphor Sultam

The most common and efficient synthesis of Oppolzer's camphor sultam involves the reduction of the corresponding camphorsulfonylimine. The modern and widely adopted method utilizes lithium aluminum hydride (LAH) as the reducing agent, which offers high stereoselectivity, yielding exclusively the desired exo isomer due to steric hindrance.[1]

Experimental Protocol: Synthesis of (1S)-(-)-2,10-Camphorsultam[4]

Materials:

  • (-)-Camphorsulfonylimine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Absolute ethanol

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with LAH and anhydrous THF under an inert atmosphere.

  • (-)-Camphorsulfonylimine is dissolved in anhydrous THF and placed in the addition funnel.

  • The imine solution is added dropwise to the stirred LAH suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of 1 N HCl.

  • The resulting mixture is filtered, and the filtrate is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with methylene chloride.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude sultam is purified by recrystallization from absolute ethanol to afford pure (1S)-(-)-2,10-camphorsultam as a white crystalline solid.

Synthesis Workflow

G Synthesis of (1S)-(-)-2,10-Camphorsultam cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification LAH_in_THF Suspend LAH in anhydrous THF Addition Add imine solution to LAH suspension at 0°C LAH_in_THF->Addition Imine_Solution Dissolve (-)-camphorsulfonylimine in anhydrous THF Imine_Solution->Addition Reflux Reflux the reaction mixture Addition->Reflux Quench Quench with 1 N HCl at 0°C Reflux->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Drying Dry organic phase over MgSO₄ Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Recrystallization Recrystallize from ethanol Concentration->Recrystallization Final_Product Pure (1S)-(-)-2,10-camphorsultam Recrystallization->Final_Product

Caption: Workflow for the synthesis of Oppolzer's camphor sultam.

Asymmetric Transformations: Data and Protocols

The following sections provide quantitative data and representative experimental protocols for key asymmetric reactions employing Oppolzer's camphor sultam.

Asymmetric Diels-Alder Reaction

This reaction is a powerful method for the enantioselective synthesis of six-membered rings. The N-enoyl sultam acts as the dienophile, reacting with a diene, often in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.

DieneDienophileLewis AcidTemp (°C)Yield (%)d.e. (%)
CyclopentadieneN-Acryloyl-(1S)-sultamEt₂AlCl-7895>98
1,3-ButadieneN-Crotonoyl-(1S)-sultamEt₂AlCl-788896
IsopreneN-Acryloyl-(1S)-sultamTiCl₄-789295

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • N-Acryloyl-(1S)-(-)-2,10-camphorsultam

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-acryloyl-(1S)-(-)-2,10-camphorsultam in anhydrous methylene chloride under an inert atmosphere and cool the solution to -78 °C.

  • Add the diethylaluminum chloride solution dropwise and stir the mixture for 15 minutes.

  • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with methylene chloride.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Diels-Alder Reaction Pathway

G Asymmetric Diels-Alder Reaction N_enoyl_sultam N-Enoyl Sultam Transition_State [4+2] Cycloaddition (Endo Transition State) N_enoyl_sultam->Transition_State Diene Diene Diene->Transition_State Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Transition_State Cycloadduct Chiral Cycloadduct Transition_State->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage Product Enantiopure Cyclohexene Derivative Cleavage->Product Recovered_Auxiliary Recovered Oppolzer's Sultam Cleavage->Recovered_Auxiliary

Caption: General pathway for an asymmetric Diels-Alder reaction.

Asymmetric Aldol Reaction

The diastereoselective aldol reaction of N-acyl sultam-derived enolates with aldehydes is a reliable method for constructing chiral β-hydroxy carbonyl units. The choice of enolization conditions (e.g., base, Lewis acid) can influence the stereochemical outcome.[2]

N-Acyl SultamAldehydeBase / Lewis AcidTemp (°C)Yield (%)d.e. (%)
N-Propionyl-(1S)-sultamBenzaldehydeTiCl₄, Hunig's Base-7885>95 (syn)
N-Acetyl-(1S)-sultamIsobutyraldehydeBu₂BOTf, Et₃N-7890>98 (anti)
N-Propionyl-(1R)-sultamAcetaldehydeSn(OTf)₂, N-Ethylpiperidine-788292 (syn)

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(1S)-(-)-2,10-camphorsultam

  • Titanium(IV) chloride (TiCl₄)

  • Hünig's base (N,N-diisopropylethylamine)

  • Benzaldehyde

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-propionyl-(1S)-(-)-2,10-camphorsultam in anhydrous methylene chloride under an inert atmosphere and cool to -78 °C.

  • Add titanium(IV) chloride dropwise, followed by the dropwise addition of Hünig's base. Stir the resulting dark red solution for 30 minutes.

  • Add benzaldehyde dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Follow the workup procedure as described for the Diels-Alder reaction.

  • Purify the crude product by flash column chromatography.

Asymmetric Michael Addition

The conjugate addition to α,β-unsaturated N-acyl sultams provides a route to enantiomerically enriched compounds with a newly formed stereocenter at the β-position. Organocuprates are common nucleophiles in this transformation.

α,β-Unsaturated N-Acyl SultamNucleophileTemp (°C)Yield (%)d.e. (%)
N-Crotonoyl-(1S)-sultamMe₂CuLi-7892>98
N-Cinnamoyl-(1S)-sultamBu₂CuLi-788895
N-Acryloyl-(1R)-sultam(PhS)₂CuLi-788593

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • N-Crotonoyl-(1S)-(-)-2,10-camphorsultam

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in Et₂O

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend copper(I) iodide in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add methyllithium solution dropwise to form the Gilman reagent (Me₂CuLi).

  • In a separate flask, dissolve N-crotonoyl-(1S)-(-)-2,10-camphorsultam in anhydrous THF and cool to -78 °C.

  • Add the sultam solution to the freshly prepared Gilman reagent via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Perform a standard aqueous workup with diethyl ether.

  • Purify the crude product by flash column chromatography.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the Oppolzer's sultam auxiliary must be removed to yield the final product. A variety of methods are available, allowing for the formation of different functional groups.

Cleavage Methods and Products

G Cleavage of N-Acyl Sultam N_Acyl_Sultam N-Acyl Sultam Adduct Hydrolysis Hydrolysis (e.g., LiOH, H₂O₂) N_Acyl_Sultam->Hydrolysis 1 Reductive_Cleavage Reductive Cleavage (e.g., LiAlH₄) N_Acyl_Sultam->Reductive_Cleavage 2 Transesterification Transesterification (e.g., NaOMe, MeOH) N_Acyl_Sultam->Transesterification 3 Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Recovered_Auxiliary Recovered Oppolzer's Sultam Hydrolysis->Recovered_Auxiliary Primary_Alcohol Primary Alcohol Reductive_Cleavage->Primary_Alcohol Reductive_Cleavage->Recovered_Auxiliary Ester Ester Transesterification->Ester Transesterification->Recovered_Auxiliary

Caption: Common methods for cleaving the Oppolzer's sultam auxiliary.

Experimental Protocol: Hydrolytic Cleavage[3]

A mild and efficient method for the hydrolysis of N-acyl sultams to the corresponding carboxylic acids involves the use of tetrabutylammonium hydrogen peroxide (TBAH).[3]

Materials:

  • N-Acyl sultam adduct

  • Tetrabutylammonium hydroxide (TBAH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • 1,2-Dimethoxyethane (DME)

  • Sodium sulfite (Na₂SO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a solution of the N-acyl sultam adduct in DME, add the TBAH solution followed by the dropwise addition of 30% hydrogen peroxide at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 N HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude carboxylic acid can be purified by standard methods. The aqueous layer can be basified and extracted to recover the Oppolzer's sultam.

Conclusion

Oppolzer's camphor sultam derivatives have proven to be exceptionally reliable and versatile chiral auxiliaries in asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of fundamental organic transformations has made them invaluable tools for the synthesis of complex, enantiomerically pure molecules, with significant applications in the pharmaceutical industry and natural product synthesis. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the practical knowledge to effectively implement this powerful technology in their synthetic endeavors.

References

mechanism of asymmetric induction with N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Asymmetric Induction with N-Propionyl-(2R)-bornane-10,2-sultam

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism, application, and experimental protocols for asymmetric induction utilizing this compound. This chiral auxiliary, commonly known as Oppolzer's sultam, is a powerful tool in modern organic synthesis for establishing stereochemical control in carbon-carbon bond-forming reactions.[1] Its efficacy stems from a rigid bicyclic framework that allows for predictable and high levels of stereoselectivity, making it invaluable in the synthesis of complex, optically active molecules for pharmaceutical development.[1]

Core Mechanism of Asymmetric Induction

The stereodirecting power of the this compound is rooted in a combination of steric hindrance and chelation control. The mechanism is most effectively illustrated through its application in the Lewis acid-mediated aldol addition reaction.

  • Formation of a Stereodefined Enolate: The process begins with the deprotonation of the α-carbon of the propionyl group to form a geometrically defined (Z)-enolate.

  • Chelation and Rigid Transition State: In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, or Et₂AlCl), a rigid bicyclic chelate is formed. The Lewis acid coordinates to both the carbonyl oxygen of the propionyl group and the proximal oxygen atom of the sulfonyl group.[2] This chelation locks the enolate into a well-defined, chair-like six-membered ring transition state, often described by the Zimmerman-Traxler model.[3]

  • Facial Shielding and Electrophile Approach: The bulky camphor-derived backbone of the sultam auxiliary effectively shields the Si-face of the enolate. Consequently, the incoming electrophile (an aldehyde) is directed to approach from the less sterically hindered Re-face. To minimize steric interactions within the chair-like transition state, the substituent of the aldehyde (R-group) preferentially occupies a pseudo-equatorial position.

  • Stereochemical Outcome: This highly organized transition state assembly dictates the trajectory of the nucleophilic attack, resulting in the predictable formation of one primary diastereomer of the aldol adduct with high facial selectivity. The stoichiometry and identity of the Lewis acid can further influence the reaction, allowing for the selective generation of either syn or anti aldol products.[4][5][6]

  • Auxiliary Cleavage: Following the reaction, the chiral auxiliary can be non-destructively cleaved and recycled, a key advantage for its use in large-scale synthesis.[1]

Mandatory Visualizations

The logical and experimental flow of the sultam-directed asymmetric induction is depicted below.

structure cluster_sultam This compound sultam sultam

Caption: Structure of this compound.

workflow arrow start Start: N-Acyl Sultam & Aldehyde enolate Enolate Formation (Base + Lewis Acid) start->enolate reaction Aldol Addition (-78 °C to 0 °C) enolate->reaction quench Reaction Quench (e.g., sat. NH4Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify cleavage Auxiliary Cleavage purify->cleavage product Final Chiral Product cleavage->product

References

Stereochemical Control Using Bornane-10,2-Sultams: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bornane-10,2-sultams, commonly known as Oppolzer's sultams, are powerful and widely utilized chiral auxiliaries in asymmetric synthesis. Their rigid bicyclic camphor framework provides a predictable and highly effective means of stereochemical control in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide details the core principles of stereochemical induction, provides a comprehensive overview of key applications with quantitative data, and furnishes detailed experimental protocols for the attachment, utilization, and removal of this versatile auxiliary.

Introduction: The Role of Oppolzer's Sultam

In the field of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical to molecular function, chiral auxiliaries are indispensable tools.[1] They are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to a preponderance of one diastereomer.[2] The auxiliary is then cleaved and can often be recovered for reuse.[3]

The (2S)- and (2R)-bornane-10,2-sultams, developed and popularized by Wolfgang Oppolzer, have become mainstays in this field.[4] Their success stems from several key features:

  • High Diastereoselectivity: The rigid, C2-symmetric camphor backbone creates a highly ordered and sterically defined environment, leading to excellent levels of stereocontrol in reactions such as alkylations, aldol additions, Diels-Alder cycloadditions, and conjugate additions.[2][5]

  • Reliable and Predictable Stereochemical Outcome: The stereochemistry of the major product can be reliably predicted based on a well-understood transition state model.

  • Crystalline Intermediates: N-acylsultam derivatives are often highly crystalline, which facilitates purification of the diastereomeric products by simple recrystallization, often allowing for diastereomeric purities of >99%.

  • Versatile Cleavage: The auxiliary can be removed under various conditions to yield a range of valuable chiral products, including carboxylic acids, aldehydes, alcohols, and amides.[3]

This guide will explore the underlying mechanism of control and showcase the broad utility of this chiral auxiliary.

Mechanism of Stereochemical Control

The stereodirecting power of the bornane-10,2-sultam arises from its ability to enforce a specific conformation upon the N-acyl derivative, thereby shielding one face of the reactive enolate intermediate. The control is generally achieved through a chelated transition state, particularly in reactions involving Lewis acids.

The prevailing model involves the formation of a Z-enolate, which is stabilized by chelation between the metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺), the enolate oxygen, and one of the sulfonyl oxygens.[6] This chelation locks the N-acyl group into a rigid conformation where the camphor skeleton's steric bulk effectively blocks one face of the enolate π-system. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to the observed high diastereoselectivity.

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; start -> base [label="Deprotonation"]; base -> enolate [label="Forms Chelate"]; electrophile -> enolate [label="Facial Attack"]; enolate -> product [label="New Stereocenter"];

// Invisible nodes and ranks for layout {rank=same; start; base; electrophile;} {rank=same; enolate; product;} }

Caption: Chelation-controlled stereodirection by the sultam auxiliary.

Applications in Asymmetric Synthesis

Oppolzer's sultam has been successfully applied to a wide range of stereoselective transformations. The following sections summarize its performance in several key reaction classes.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl sultams is a robust method for synthesizing chiral carboxylic acid derivatives. The reaction proceeds with high diastereoselectivity for a variety of alkyl halides.

EntryR Group (in N-Acyl)Electrophile (R'-X)BaseYield (%)Diastereomeric Excess (d.e.) (%)
1CH₃BnBrNaHMDS91>98
2CH₂CH₃CH₃ILDA8599.5
3CH₂CH₃CH₂=CHCH₂BrKHMDS89>98
4BnEtIn-BuLi95>98

Data compiled from various sources.

Asymmetric Aldol Reactions

Sultam auxiliaries provide excellent control in aldol reactions, allowing for the synthesis of both syn- and anti-aldol products with high diastereoselectivity, often dependent on the choice of Lewis acid.[4][7]

EntryN-Acyl GroupAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
1PropanoylPhCHOTiCl₄8997:3 (syn)
2Propanoyli-PrCHOEt₂AlCl91>99:1 (syn)
3Acetyli-BuCHOSn(OTf)₂851:99 (anti)
4Propanoylc-HexCHOTiCl₄9498:2 (syn)

Data compiled from various sources, including syntheses of Belactosin C.[4][7]

Asymmetric Diels-Alder Cycloadditions

N-acryloyl and N-crotonoyl sultam derivatives are powerful dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high endo/exo selectivity and excellent facial diastereoselectivity, typically promoted by Lewis acids.[3]

EntryDienophileDieneLewis AcidYield (%)Diastereomeric Excess (d.e.) (%)
1N-Acryloyl SultamCyclopentadieneEt₂AlCl9199 (endo)
2N-Crotonoyl SultamCyclopentadieneTiCl₄8897 (endo)
3N-Acryloyl SultamIsopreneEt₂AlCl8595
4N-Acryloyl Sultam1,3-ButadieneBF₃·OEt₂7896

Data compiled from various sources.[3]

Asymmetric Michael (Conjugate) Additions

The N-enoyl sultams undergo highly diastereoselective 1,4-conjugate additions with a range of nucleophiles, including organocuprates and thiols, to generate chiral β-functionalized compounds.

EntryN-Enoyl GroupNucleophileConditionsYield (%)Diastereomeric Excess (d.e.) (%)
1CrotonoylBu₂CuLiTHF, -78 °C8996
2CinnamoylMe₂CuLiEt₂O, -20 °C92>98
3CrotonoylPhSH / DBUToluene, 0 °C9594
4Acryloyl(p-MeOPh)₂CuLiTHF, -78 °C87>98

Data compiled from various sources.

Experimental Protocols

The following protocols provide detailed methodologies for the attachment of the auxiliary, a representative diastereoselective reaction, and subsequent cleavage to yield the final product.

General Workflow

// Edges start -> acyl; acyl -> react; react -> cleave; cleave -> product; cleave -> recycle [style=dashed, arrowhead=open, label="Recycle"]; }

Caption: General experimental workflow for auxiliary-mediated synthesis.

Protocol 1: Preparation of N-Propanoyl-(2S)-bornane-10,2-sultam

This procedure describes the acylation of the sultam, the first step in preparing the substrate for subsequent reactions.

Reagents & Equipment:

  • (2S)-Bornane-10,2-sultam (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq., 2.5 M in hexanes)

  • Propanoyl chloride (1.1 eq.)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions, magnetic stirrer, syringe, argon/nitrogen inlet.

Procedure:

  • A flame-dried round-bottom flask under an argon atmosphere is charged with (2S)-bornane-10,2-sultam and anhydrous THF (approx. 0.2 M).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium is added dropwise via syringe over 10 minutes. The resulting solution is stirred for 30 minutes at -78 °C.

  • Propanoyl chloride is added dropwise. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is warmed to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure N-propanoyl sultam.

Protocol 2: Diastereoselective Alkylation with Methyl Iodide

This protocol is a representative example of a highly diastereoselective C-C bond formation.

Reagents & Equipment:

  • N-Propanoyl-(2S)-bornane-10,2-sultam (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution)

  • Methyl iodide (CH₃I, 1.5 eq.)

  • Equipment for anhydrous reactions at low temperature.

Procedure:

  • To a solution of N-propanoyl-(2S)-bornane-10,2-sultam in anhydrous THF (approx. 0.1 M) at -78 °C under argon, add LDA solution dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl iodide dropwise and continue stirring at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Follow the extraction and purification procedure as described in Protocol 4.2. The product is the N- (2S)-2-methylpropanoyl sultam.

Protocol 3: Cleavage of the Chiral Auxiliary

The N-acyl sultam can be cleaved to various functional groups. Three common methods are provided.

A. Hydrolytic Cleavage to a Carboxylic Acid

  • Reagents: Alkylated N-acyl sultam, THF, water, Lithium Hydroxide (LiOH·H₂O, 4.0 eq.).

  • Procedure:

    • Dissolve the N-acyl sultam in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O and stir the mixture vigorously at room temperature for 12-24 hours.

    • Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane (3x) to recover the chiral sultam auxiliary.

    • Acidify the aqueous layer to pH 1-2 with cold 1 M HCl.

    • Extract the chiral carboxylic acid product with ethyl acetate (3x).

    • Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the product.

B. Reductive Cleavage to an Alcohol

  • Reagents: Alkylated N-acyl sultam, Anhydrous THF, Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.).[8][9]

  • Procedure:

    • To a solution of the N-acyl sultam in anhydrous THF at 0 °C under argon, add LiAlH₄ portion-wise.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • The filtrate contains the chiral alcohol. The sultam auxiliary can be recovered from the precipitate by extraction. Concentrate the filtrate and purify the alcohol by chromatography.

C. Conversion to a Weinreb Amide

  • Reagents: Alkylated N-acyl sultam, Anhydrous THF, N,O-Dimethylhydroxylamine hydrochloride, Isopropylmagnesium chloride (i-PrMgCl).[10][11]

  • Procedure:

    • To a solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq.) in anhydrous THF at 0 °C, add i-PrMgCl (2.0 eq.) dropwise and stir for 1 hour.

    • In a separate flask, dissolve the N-acyl sultam in anhydrous THF and cool to 0 °C.

    • Transfer the sultam solution via cannula to the magnesium amide solution.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • The organic layer contains the Weinreb amide product and the recovered auxiliary, which can be separated by column chromatography.

Conclusion

The bornane-10,2-sultam is a cornerstone of modern asymmetric synthesis, offering a reliable, predictable, and highly effective method for controlling stereochemistry. Its rigid structure, coupled with the formation of chelated intermediates, provides a powerful platform for a multitude of stereoselective reactions. The crystallinity of its derivatives and the versatility of its cleavage allow for the practical, large-scale synthesis of enantiomerically enriched building blocks essential for research, drug discovery, and materials science. The detailed protocols and performance data presented in this guide serve as a comprehensive resource for the effective application of this exceptional chiral auxiliary.

References

physical and chemical properties of N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Propionyl-(2R)-bornane-10,2-sultam, a widely utilized chiral auxiliary in asymmetric synthesis. This document details its core characteristics, experimental protocols for its synthesis and application, and relevant spectral data to support its use in research and development.

Core Properties

This compound is a crystalline solid that serves as a valuable tool for stereoselective transformations in organic chemistry.[1] Its rigid bicyclic structure, derived from camphor, provides a well-defined chiral environment, enabling high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions, such as aldol additions and alkylations.[1] This high degree of stereoselectivity is crucial in the synthesis of optically active intermediates for the pharmaceutical industry.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 125664-95-1[1][2]
Molecular Formula C₁₃H₂₁NO₃S[1]
Molecular Weight 271.38 g/mol [1]
Melting Point 153-154 °C
Boiling Point 384.8±25.0 °C (Predicted)
Appearance Solid
Purity ≥95%[1]
Storage Room temperature, dry[1]

Experimental Protocols

Detailed experimental procedures are essential for the effective use of this compound. The following sections provide methodologies for its synthesis and a representative application in asymmetric synthesis.

Synthesis of this compound

A general and effective method for the acylation of (2R)-bornane-10,2-sultam is outlined below. This procedure can be adapted for the synthesis of various N-acyl derivatives.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product BornaneSultam (2R)-Bornane-10,2-sultam ReactionVessel Reaction at 0 °C to rt BornaneSultam->ReactionVessel PropionylChloride Propionyl Chloride PropionylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->ReactionVessel Quench Quench with H2O ReactionVessel->Quench 1. Reaction Completion Extraction Extraction with Organic Solvent Quench->Extraction 2. Phase Separation Drying Drying over Na2SO4 Extraction->Drying 3. Removal of Water Filtration Filtration Drying->Filtration 4. Removal of Drying Agent Concentration Concentration in vacuo Filtration->Concentration 5. Solvent Removal Chromatography Column Chromatography Concentration->Chromatography 6. Crude Product FinalProduct N-Propionyl-(2R)- bornane-10,2-sultam Chromatography->FinalProduct 7. Pure Product

Caption: Synthetic workflow for this compound.

Methodology:

  • Preparation: To a solution of (2R)-bornane-10,2-sultam in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (Et₃N) or another suitable base.

  • Acylation: Slowly add propionyl chloride to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Asymmetric Aldol Reaction Protocol

This compound is an effective chiral auxiliary for asymmetric aldol reactions. The following is a representative protocol for the reaction of its titanium enolate with an aldehyde.

Workflow for Asymmetric Aldol Reaction

G cluster_enolate Enolate Formation cluster_aldol_reaction Aldol Addition cluster_workup_aldol Work-up cluster_purification_aldol Purification cluster_product_aldol Product Sultam N-Propionyl-(2R)- bornane-10,2-sultam EnolateFormation Titanium Enolate Formation Sultam->EnolateFormation LewisAcid TiCl4 LewisAcid->EnolateFormation Base_Aldol Hünig's Base (DIPEA) Base_Aldol->EnolateFormation Solvent_Aldol Anhydrous CH2Cl2, -78 °C Solvent_Aldol->EnolateFormation AldolAddition Aldol Addition at -78 °C EnolateFormation->AldolAddition 1. Formed Enolate Aldehyde Aldehyde (R-CHO) Aldehyde->AldolAddition Quench_Aldol Quench with sat. NH4Cl AldolAddition->Quench_Aldol 2. Reaction Completion Extraction_Aldol Extraction with CH2Cl2 Quench_Aldol->Extraction_Aldol Drying_Aldol Drying and Concentration Extraction_Aldol->Drying_Aldol Chromatography_Aldol Column Chromatography Drying_Aldol->Chromatography_Aldol 3. Crude Adduct AldolAdduct Diastereomerically Enriched Aldol Adduct Chromatography_Aldol->AldolAdduct 4. Pure Adduct

Caption: Asymmetric aldol reaction using this compound.

Methodology:

  • Enolate Formation: Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere. Add titanium(IV) chloride (TiCl₄) dropwise, followed by the slow addition of a hindered base such as N,N-diisopropylethylamine (DIPEA, Hünig's base). Stir the mixture at -78 °C to form the titanium enolate.

  • Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and stir for the appropriate time to allow for the aldol addition to proceed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the resulting aldol adduct by flash column chromatography on silica gel to obtain the diastereomerically enriched product.

Spectroscopic Data

The following tables summarize the expected spectral data for this compound. This data is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Expected Chemical Shift (δ, ppm) Expected Chemical Shift (δ, ppm)
Data not available in search resultsData not available in search results

Note: Specific peak assignments and coupling constants are not available in the provided search results. Experimental determination is recommended for accurate characterization.

Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
C=O (amide)~1680
SO₂ (sulfonamide)~1350 and ~1150

Note: Specific peak values may vary depending on the sample preparation and instrument.

Mass Spectrometry (MS)
Ion Expected m/z
[M+H]⁺272.13
[M+Na]⁺294.11

Note: Fragmentation patterns will be dependent on the ionization method used.

Safety Information

It is important to handle this compound with appropriate safety precautions. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional laboratory guidance and safety protocols. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

N-Propionyl-(2R)-bornane-10,2-sultam: A Technical Guide to Safe Handling and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Propionyl-(2R)-bornane-10,2-sultam, a widely utilized chiral auxiliary in asymmetric synthesis. The document outlines the known hazards, proper handling procedures, and detailed experimental protocols for its application and subsequent removal, ensuring its safe and effective use in a laboratory setting.

Compound Identification and Properties

This compound is a derivative of the well-known Oppolzer's camphor sultam. Its rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Identifier Value
Chemical Name 1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)propan-1-one
Synonyms (R)-(-)-Propionyl-2,10-camphorsultam, N-Propionyl-(2R)-camphorsultam
CAS Number 125664-95-1
Molecular Formula C₁₃H₂₁NO₃S
Molecular Weight 271.38 g/mol
Physical Property Value
Appearance White crystalline solid
Melting Point 153-154 °C
Boiling Point (Predicted) 384.8 ± 25.0 °C
Density (Predicted) 1.27 ± 0.1 g/cm³
Storage Temperature Room temperature (dry) or 2-8°C

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard information can be inferred from data on the parent compound, (2R)-bornane-10,2-sultam, and information from chemical suppliers. The following tables summarize the known and anticipated hazards.

Hazard Identification and Classification
Hazard Class GHS Classification
Acute Toxicity (Oral) H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation
Acute Toxicity (Inhalation) H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Note: These classifications are based on available data for the title compound and its parent structure and should be treated as a precautionary guide.

Precautionary Measures and Personal Protective Equipment (PPE)
Category Precautionary Statements & Recommendations
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.

The Discovery and Enduring Legacy of Oppolzer's Chiral Auxiliaries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries have emerged as a powerful and reliable strategy to achieve this control, enabling the stereoselective formation of complex molecules. Among the pantheon of these valuable tools, Oppolzer's chiral auxiliaries, based on the rigid camphor skeleton, have carved out a significant and enduring niche. Developed and popularized by the pioneering work of Wolfgang Oppolzer and his research group, these auxiliaries, particularly the camphorsultams, have become indispensable in the synthesis of natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and application of Oppolzer's chiral auxiliaries, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles of stereocontrol.

Discovery and Historical Context

The development of Oppolzer's chiral auxiliaries took place against a backdrop of burgeoning interest in asymmetric synthesis during the latter half of the 20th century. While early examples of chiral auxiliaries existed, the field was ripe for the development of more robust, predictable, and versatile reagents. Wolfgang Oppolzer's contributions in the 1980s and 1990s were instrumental in advancing the practical application of chiral auxiliaries.[1]

The most prominent of these auxiliaries is the camphorsultam, a sulfonamide derived from naturally occurring camphor. The genius of Oppolzer's design lies in the rigid bicyclic structure of the camphor backbone, which provides a well-defined and sterically hindered environment. This inherent chirality effectively shields one face of a tethered prochiral substrate, directing the approach of incoming reagents to the opposite, less hindered face. This principle of steric shielding, often enhanced by chelation control, leads to high levels of diastereoselectivity in a wide array of chemical transformations.

Oppolzer and his colleagues meticulously documented the synthesis and application of these auxiliaries in a series of seminal publications, demonstrating their efficacy in key carbon-carbon bond-forming reactions such as alkylations, aldol reactions, and Diels-Alder cycloadditions.[2] The crystalline nature of many of the diastereomeric products facilitated purification, often allowing for the isolation of single stereoisomers in high purity. Furthermore, the reliable and often predictable stereochemical outcomes made Oppolzer's sultams a favored choice for complex molecule synthesis.

The Core Principle: Mechanism of Stereocontrol

The high degree of stereocontrol exerted by Oppolzer's camphorsultam is a result of a combination of steric and electronic factors, often involving the formation of a rigid, chelated transition state. The general workflow and the principle of stereocontrol are depicted below.

G cluster_workflow General Workflow start Prochiral Substrate attach Attachment of Auxiliary start->attach aux Oppolzer's Chiral Auxiliary aux->attach diastereoselective Diastereoselective Reaction attach->diastereoselective cleavage Cleavage of Auxiliary diastereoselective->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Figure 1: General workflow for the application of Oppolzer's chiral auxiliary.

The key to the stereoselectivity lies in the conformation of the N-acyl sultam derivative. The bulky camphor skeleton effectively blocks one face of the enolate, which is typically generated by treatment with a suitable base. In many reactions, a Lewis acid is employed to chelate to both the carbonyl oxygen and the sulfonyl oxygen, further rigidifying the transition state and enhancing facial bias. The incoming electrophile then approaches from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Figure 2: Chelation control model for stereoselective reactions.

Applications in Asymmetric Synthesis: Quantitative Data

Oppolzer's chiral auxiliaries have been successfully employed in a plethora of asymmetric transformations. The following tables summarize representative quantitative data for some of the most common applications.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl camphorsultams proceeds with high diastereoselectivity for a variety of electrophiles.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1MeIn-BuLi>99:185
2BnBrLDA>99:192
3Allyl BromideNaHMDS98:288
4EtIn-BuLi97:389
Asymmetric Aldol Reactions

The aldol reaction of boron and titanium enolates of N-acyl camphorsultams provides access to both syn and anti aldol adducts with excellent stereocontrol. The stereochemical outcome can often be influenced by the choice of Lewis acid and reaction conditions.[3]

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1IsobutyraldehydeTiCl₄>98:285
2BenzaldehydeTiCl₄>98:291
3AcetaldehydeEt₂BOTf2:9878
4PropionaldehydeSn(OTf)₂5:9582
Asymmetric Diels-Alder Reactions

N-enoyl derivatives of Oppolzer's camphorsultam are highly effective dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.[4]

EntryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
1CyclopentadieneTiCl₄95:590
2IsopreneEt₂AlCl92:885
3ButadieneBF₃·OEt₂90:1088
4Danishefsky's DieneZnCl₂>99:193

Experimental Protocols

The following sections provide detailed methodologies for the attachment of the auxiliary, a representative diastereoselective reaction, and the cleavage of the auxiliary.

Attachment of the Chiral Auxiliary: Synthesis of N-Acyl Camphorsultam

Materials:

  • (-)-Camphorsultam

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (-)-camphorsultam (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 eq) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 30 minutes.

  • The acyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acyl camphorsultam.

Diastereoselective Reaction: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl camphorsultam

  • Anhydrous Dichloromethane (DCM)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-propionyl camphorsultam (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • Titanium(IV) chloride (1.1 eq) is added dropwise, and the mixture is stirred for 5 minutes.

  • Diisopropylethylamine (1.2 eq) is added dropwise, and the resulting deep red solution is stirred for 30 minutes at -78 °C.

  • The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature and filtered through Celite. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is then purified by chromatography.

Cleavage of the Chiral Auxiliary

The N-acyl bond can be cleaved under various conditions to afford different functional groups, and the valuable chiral auxiliary can be recovered.

Materials:

  • N-Acyl camphorsultam adduct

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • A solution of the N-acyl camphorsultam adduct (1.0 eq) in anhydrous Et₂O or THF is cooled to 0 °C.

  • LiAlH₄ (2.0-3.0 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 1-2 hours or until completion as monitored by TLC.

  • The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with ether. The filtrate contains the desired alcohol.

  • The solid precipitate is treated with an acidic aqueous solution to recover the camphorsultam.

Materials:

  • N-Acyl camphorsultam adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • The N-acyl camphorsultam adduct (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C.

  • Aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq).

  • The mixture is stirred at 0 °C for 2-4 hours.

  • The excess peroxide is quenched by the addition of aqueous sodium sulfite.

  • The THF is removed under reduced pressure, and the aqueous residue is washed with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is acidified with HCl and extracted with ethyl acetate to isolate the carboxylic acid.

Conclusion

Oppolzer's chiral auxiliaries, particularly the camphorsultams, represent a landmark achievement in the field of asymmetric synthesis. Their robust design, predictable stereochemical control, and versatility have made them invaluable tools for chemists in both academic and industrial settings. The ability to achieve high levels of diastereoselectivity in a wide range of C-C bond-forming reactions, coupled with well-established protocols for their attachment and removal, ensures that Oppolzer's auxiliaries will continue to be a cornerstone of stereoselective synthesis for the foreseeable future. The detailed data and protocols provided in this guide serve as a testament to their enduring power and utility in the creation of complex, enantiomerically pure molecules.

References

Spectroscopic Analysis of N-Propionyl-(2R)-bornane-10,2-sultam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl-(2R)-bornane-10,2-sultam is a widely used chiral auxiliary that facilitates stereoselective transformations in organic synthesis, playing a crucial role in the development of enantiomerically pure pharmaceutical compounds. The precise structural elucidation and quality control of this reagent are paramount, with NMR and IR spectroscopy being the primary analytical techniques for this purpose. This guide presents a framework for the spectroscopic analysis of this sultam derivative.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, this section provides a representative summary of predicted spectroscopic data. These values are computationally derived and should be used as a reference for comparison with experimentally obtained spectra.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound.

Table 1: Predicted ¹H NMR Data

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H (Propionyl-CH₂)2.9 - 3.1Quartet~7.5
H (Propionyl-CH₃)1.1 - 1.3Triplet~7.5
H (Sultam-CH)3.8 - 4.0Triplet~6.0
H (Sultam-CH₂)3.4 - 3.6Multiplet-
H (Bornane)0.9 - 2.2Multiplets-
H (Bornane-CH₃)0.9 - 1.2Singlets-

Table 2: Predicted ¹³C NMR Data

Atom NumberPredicted Chemical Shift (ppm)
C (Carbonyl)170 - 175
C (Sultam-CH)65 - 70
C (Sultam-CH₂)45 - 50
C (Quaternary Bornane)50 - 55
C (Quaternary Bornane)48 - 52
C (Bornane-CH)44 - 48
C (Bornane-CH₂)25 - 40
C (Propionyl-CH₂)28 - 32
C (Bornane-CH₃)19 - 22
C (Propionyl-CH₃)8 - 12
Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960StrongC-H stretch (alkane)
~1690StrongC=O stretch (amide)
~1370MediumS=O stretch (sulfonamide)
~1130MediumS=O stretch (sulfonamide)

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality NMR and IR spectra of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of the solid sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the solid.

    • Prepare a Pasteur pipette with a small cotton or glass wool plug at the neck to filter out any particulate matter.

    • Filter the solution through the plugged pipette directly into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typically, a 90° pulse is used with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single peaks for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Materials:

  • This compound (a small spatula tip)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and correlate them to specific functional groups.

    • After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Prep Sample Preparation (Dissolution & Filtration) NMR_Acq Data Acquisition (1H and 13C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Analysis Structural Analysis NMR_Proc->NMR_Analysis IR_Bkg Acquire Background Spectrum (ATR) IR_Sample Sample Analysis (Solid on ATR) IR_Bkg->IR_Sample IR_Proc Data Processing (Background Subtraction) IR_Sample->IR_Proc IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Start Solid Sample: This compound Start->NMR_Prep Start->IR_Bkg

Caption: General workflow for NMR and IR spectroscopic analysis.

Conclusion

This technical guide has outlined the standard procedures for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the provided protocols for NMR and IR spectroscopy offer a robust framework for researchers to obtain and analyze high-quality data. Adherence to these methodologies will ensure accurate structural verification and quality assessment, which are critical for the successful application of this chiral auxiliary in synthetic chemistry and drug development.

Methodological & Application

Application Notes and Protocols: N-Propionyl-(2R)-bornane-10,2-sultam Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diastereoselective aldol reaction using N-Propionyl-(2R)-bornane-10,2-sultam as a chiral auxiliary. This method, a variation of the Evans aldol reaction, is a robust and highly predictable strategy for the asymmetric synthesis of syn-aldol adducts, which are key intermediates in the synthesis of complex natural products and pharmaceuticals.

Introduction

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The (2R)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, is a highly effective chiral auxiliary for a variety of transformations, including aldol reactions.[1] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.[1] In the case of the N-propionyl derivative, the reaction proceeds via a chelated boron enolate to reliably furnish the syn-aldol product with high diastereomeric excess.[2] The stereochemical outcome can be influenced by the choice of Lewis acid.[3]

Experimental Protocols

This section details the experimental procedure for the diastereoselective aldol reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (R-CHO)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: A solution of this compound (1.0 equiv) in anhydrous dichloromethane (concentration typically 0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, triethylamine (1.2 equiv) is added, followed by the dropwise addition of dibutylboron triflate (1.1 equiv). The resulting mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Aldol Addition: The reaction mixture is cooled back down to -78 °C. The desired aldehyde (1.5 equiv), dissolved in a minimal amount of anhydrous dichloromethane, is then added dropwise to the enolate solution. The reaction is stirred at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of methanol (5 equiv) at -78 °C. The mixture is then warmed to 0 °C and a pre-mixed solution of methanol and 30% aqueous hydrogen peroxide (2:1 v/v, typically 10 equiv of H₂O₂) is added slowly. The resulting mixture is stirred vigorously for 1 hour at 0 °C. The reaction mixture is then diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography (typical eluents include mixtures of hexanes and ethyl acetate) to afford the pure syn-aldol adduct.

Data Presentation

The following table summarizes the yields and diastereoselectivities obtained for the aldol reaction of this compound with various aldehydes, demonstrating the high efficiency and stereocontrol of this protocol.

Aldehyde (R-CHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
IsovaleraldehydeN-[(2R,3S)-3-Hydroxy-2,4-dimethylpentanoyl]bornane-10,2-sultam85>99:1
PropionaldehydeN-[(2R,3S)-3-Hydroxy-2-methylpentanoyl]bornane-10,2-sultam88>99:1
AcetaldehydeN-[(2R,3S)-3-Hydroxy-2-methylbutanoyl]bornane-10,2-sultam82>99:1
BenzaldehydeN-[(2R,3S)-3-Hydroxy-2-methyl-3-phenylpropanoyl]bornane-10,2-sultam91>99:1

Data compiled from Oppolzer, W.; Blagg, J.; Rodriguez, I.; Walther, E. J. Am. Chem. Soc. 1990, 112, 2767-2772.

Mandatory Visualization

The following diagrams illustrate the key aspects of the this compound aldol reaction.

Aldol_Reaction_Mechanism start N-Propionyl-(2R)- bornane-10,2-sultam reagents1 1. Bu₂BOTf, Et₃N 2. CH₂Cl₂, 0 °C to -78 °C enolate Boron Enolate (Z-enolate) reagents1->enolate transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde (R-CHO) aldehyde->transition_state intermediate Aldol Adduct (Boron complex) transition_state->intermediate workup Work-up (MeOH, H₂O₂) product syn-Aldol Product workup->product auxiliary Chiral Auxiliary (recovered) workup->auxiliary

Caption: Reaction mechanism of the this compound aldol reaction.

Experimental_Workflow A 1. Dissolve Sultam in CH₂Cl₂ and cool to -78 °C B 2. Add Et₃N and Bu₂BOTf Stir at 0 °C, then cool to -78 °C A->B C 3. Add Aldehyde solution Stir at -78 °C B->C D 4. Quench with MeOH C->D E 5. Oxidative Work-up with MeOH/H₂O₂ at 0 °C D->E F 6. Extraction and Drying E->F G 7. Purification by Silica Gel Chromatography F->G H Pure syn-Aldol Product G->H

Caption: Experimental workflow for the diastereoselective aldol reaction.

References

Application Notes and Protocols: Asymmetric Alkylation using N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical industry and natural product synthesis. The use of chiral auxiliaries is a reliable and powerful strategy to control the stereochemical outcome of such reactions. The N-Propionyl-(2R)-bornane-10,2-sultam, a member of the Oppolzer's sultam family, stands out as a highly effective chiral auxiliary.[1][2] Its rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol in the alkylation of its enolate.[3] This document provides detailed protocols and data for the asymmetric alkylation of this auxiliary.

Reaction Principle

The overall process involves three key steps:

  • Enolate Formation: The N-propionyl sultam is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically a lithium or sodium amide, to form a chiral enolate.

  • Diastereoselective Alkylation: The enolate is then treated with an electrophile (e.g., an alkyl halide). The bulky sultam auxiliary sterically shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thus creating a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed from the alkylated product, typically through reductive or hydrolytic cleavage, to yield the desired enantiomerically enriched carboxylic acid derivative (acid, alcohol, etc.) and recover the valuable auxiliary for reuse.[1][4]

Data Presentation: Performance in Asymmetric Alkylation

The alkylation of the lithium enolate of this compound proceeds with a high degree of diastereoselectivity for a range of primary alkyl halides. The products are often crystalline, allowing for easy purification to >99% diastereomeric excess (d.e.).

EntryElectrophile (R-X)BaseProduct (R')Yield (%)Diastereoselectivity (% d.e.)
1Methyl Iodiden-BuLi-CH(CH₃)₂High>95
2Benzyl BromideNaHMDS-CH(CH₃)CH₂PhHigh>95
3Allyl Iodiden-BuLi-CH(CH₃)CH₂CH=CH₂High>95
4Ethyl Iodiden-BuLi-CH(CH₃)CH₂CH₃High>95

Note: The data presented are representative of the high yields and excellent diastereoselectivities typically achieved in these reactions as reported in the chemical literature. Specific yields can vary based on reaction scale and conditions.

Experimental Protocols

Safety Precaution: These reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care.

Protocol 1: Asymmetric Alkylation of this compound

This protocol details the formation of the lithium enolate followed by alkylation with an electrophile, adapted from established procedures.[5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq.).

  • Dissolve the sultam in anhydrous THF (approx. 10 mL per 1 mmol of sultam).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns pale yellow.

  • In a separate syringe, take up the alkyl halide (1.1 - 1.5 eq.). Add it dropwise to the cold enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary

This protocol describes a general method for removing the auxiliary to yield the corresponding chiral primary alcohol.

Materials:

  • Alkylated N-acyl sultam product (from Protocol 1)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified alkylated sultam (1.0 eq.) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5 - 2.0 eq.) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add saturated aqueous Na₂SO₄ solution dropwise until gas evolution ceases and a granular precipitate forms.

  • Stir the resulting slurry vigorously for 30 minutes.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol and the recovered bornane-10,2-sultam auxiliary.

  • The products can be separated and purified by flash column chromatography.

Visualizations

Reaction Workflow

G Asymmetric Alkylation Experimental Workflow A 1. Enolate Formation (Sultam + Base in THF at -78°C) B 2. Alkylation (Add Electrophile R-X at -78°C) A->B Stir 1h C 3. Workup (Quench with NH4Cl, Extract) B->C Stir 2-4h D 4. Purification (Chromatography or Recrystallization) C->D E 5. Auxiliary Cleavage (e.g., LiAlH4) D->E P1 Alkylated Sultam (High d.e.) D->P1 F 6. Final Purification (Separate Product and Auxiliary) E->F P2 Chiral Product & Recovered Auxiliary F->P2

Caption: General experimental workflow for asymmetric alkylation and auxiliary removal.

Stereochemical Model

G Stereochemical Rationale for Diastereoselectivity cluster_0 Chelated (Z)-Enolate Intermediate cluster_1 Logical Flow enolate Chelated (Z)-Enolate top_face Top Face (Sterically Hindered by Sultam) enolate->top_face Blocks bottom_face Bottom Face (Sterically Accessible) enolate->bottom_face Open product Major Diastereomer bottom_face->product electrophile Electrophile (R-X) electrophile->bottom_face Preferential Attack l1 Rigid sultam structure... l2 ...leads to chelation with Li+... l1->l2 l3 ...creating a sterically biased enolate... l2->l3 l4 ...which directs the electrophile attack... l3->l4 l5 ...resulting in high diastereoselectivity. l4->l5

Caption: The sultam's steric bulk directs the electrophile to one face of the chelated enolate.

Applications in Synthesis

The products of this alkylation, typically chiral 2-methyl carboxylic acid derivatives, are valuable building blocks in organic synthesis. They serve as precursors for a wide array of complex molecules, including:

  • Natural Products: Many natural products feature chiral centers that can be installed using this methodology.[4]

  • Pharmaceutical Intermediates: The synthesis of optically active drugs often relies on the creation of specific stereocenters, a task for which this method is well-suited.

  • Fine Chemicals: Enantiomerically pure building blocks are of high value in the broader chemical industry.

By providing a reliable and highly selective method for installing stereocenters, the this compound remains a cornerstone tool for asymmetric synthesis in research and development.

References

Application Notes: N-Propionyl-(2R)-bornane-10,2-sultam in the Asymmetric Synthesis of Belactosin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Propionyl-(2R)-bornane-10,2-sultam, an Oppolzer sultam, serves as a highly effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, enabling excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol reactions. This attribute makes it a valuable tool in the stereoselective synthesis of complex natural products and bioactive molecules where precise control of stereochemistry is paramount. This document outlines the application of this compound in the total synthesis of the antitumor agent Belactosin C, focusing on a key diastereoselective aldol reaction.

Application in the Total Synthesis of Belactosin C

The synthesis of Belactosin C, a potent proteasome inhibitor, utilizes this compound to establish a crucial stereocenter via a highly diastereoselective aldol reaction. This key transformation involves the reaction of the titanium enolate of the chiral auxiliary-bound propionyl unit with isobutyraldehyde.

Key Reaction Data

The diastereoselective aldol reaction exhibits high efficiency and stereocontrol, as summarized in the table below.

AldehydeLewis AcidDiastereomeric Ratio (anti:syn)Yield (%)
IsobutyraldehydeTiCl4>98:285
Experimental Workflow

The overall workflow for the application of this compound in this synthesis involves three main stages: enolization and aldol reaction, purification of the desired diastereomer, and subsequent removal of the chiral auxiliary to yield the carboxylic acid precursor of Belactosin C.

Workflow for Asymmetric Aldol Reaction cluster_0 Step 1: Aldol Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Auxiliary Cleavage A This compound B Enolization with TiCl4 and Hünig's Base A->B C Reaction with Isobutyraldehyde B->C D Aldol Adduct (Diastereomeric Mixture) C->D E Column Chromatography D->E F Isolation of Major 'anti' Diastereomer E->F G Hydrolysis with LiOH/H2O2 F->G H Chiral Carboxylic Acid G->H I Recovered (2R)-Bornane-10,2-sultam G->I

Caption: General workflow for the synthesis of the chiral acid fragment of Belactosin C.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction

This protocol describes the titanium-mediated aldol reaction between this compound and isobutyraldehyde to generate the key intermediate for Belactosin C synthesis.

Materials:

  • This compound

  • Titanium (IV) chloride (TiCl4)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Isobutyraldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Titanium (IV) chloride (1.1 equiv) is added dropwise to the solution, and the resulting mixture is stirred for 5 minutes.

  • N,N-Diisopropylethylamine (1.2 equiv) is then added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the titanium enolate.

  • Freshly distilled isobutyraldehyde (1.5 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired anti-aldol adduct as a white solid.

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol details the removal of the bornane-10,2-sultam auxiliary to yield the corresponding chiral carboxylic acid.

Materials:

  • Aldol adduct from Protocol 1

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H2O2) solution

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • The purified aldol adduct (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v) and cooled to 0 °C.

  • A 30% aqueous solution of hydrogen peroxide (4.0 equiv) is added dropwise, followed by the addition of solid lithium hydroxide (2.0 equiv).

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The mixture is stirred for 30 minutes at room temperature.

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified to pH ~2 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.

  • The chiral auxiliary can be recovered from the aqueous layer.

Logical Relationship Diagram

The stereochemical outcome of the aldol reaction is dictated by the chelated transition state formed upon the addition of the Lewis acid.

Stereochemical Control in the Aldol Reaction A This compound C Chelated Titanium Enolate A->C B TiCl4 (Lewis Acid) B->C E Zimmerman-Traxler-like Transition State C->E D Isobutyraldehyde D->E F Major 'anti' Aldol Adduct E->F Favored approach G Minor 'syn' Aldol Adduct E->G Disfavored approach

Caption: Chelation control model for the diastereoselective aldol reaction.

Application Notes and Protocols for the Diastereoselective Synthesis of β-Amino Acids with Bornane Sultams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of β-amino acids utilizing bornane sultams as chiral auxiliaries. The use of these auxiliaries, often referred to as Oppolzer's sultams, provides a robust and highly stereocontrolled route to enantiomerically enriched β-amino acids, which are crucial building blocks in the development of pharmaceuticals and other biologically active molecules.

The core of this methodology lies in the temporary attachment of a β-alanine derivative to the bornane sultam. The rigid bicyclic structure of the sultam effectively shields one face of the enolate, directing the approach of electrophiles or nucleophiles to the opposite face, thereby inducing high diastereoselectivity. Subsequent cleavage of the chiral auxiliary yields the desired β-amino acid.

Two primary strategies for the introduction of the side chain at the α- or β-position of the β-amino acid precursor will be detailed:

  • Diastereoselective Alkylation of a β-Alanine Enolate: This approach involves the formation of a dianion from an N-acyl bornane sultam derived from β-alanine, followed by quenching with an alkyl halide.

  • Diastereoselective Conjugate Addition to an α,β-Unsaturated N-Acyl Sultam: This powerful method utilizes the addition of organocuprates (Gilman reagents) to an N-enoyl bornane sultam to introduce a variety of substituents at the β-position.

Diastereoselective Alkylation of a β-Alanine Enolate

This method is suitable for the synthesis of α-substituted β-amino acids. The key step is the highly diastereoselective alkylation of a chiral amide derived from β-alanine and a bis(α-phenylethyl)amine chiral auxiliary, which functions similarly to bornane sultams in directing the stereochemical outcome.

Logical Workflow

G cluster_0 Preparation of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Deprotection A β-Alanine B N-protection (CbzCl) A->B C Acid Chloride Formation (SOCl2) B->C D Amidation with (R,R)-bis(α-phenylethyl)amine C->D E Dianion Formation (n-BuLi) D->E F Alkylation with Alkyl Halide (R-X) E->F G Hydrolysis of Amide F->G H Deprotection G->H I α-Substituted β-Amino Acid H->I

Caption: Workflow for α-substituted β-amino acid synthesis.

Experimental Protocol: Synthesis of (S)-α-Methyl-β-Alanine

a) Preparation of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide [1]

  • N-Protection of β-Alanine: To a solution of β-alanine in aqueous sodium hydroxide, add benzyl chloroformate (CbzCl) at 0 °C. Stir vigorously and maintain the pH between 9-10 by the addition of NaOH solution. After the reaction is complete, acidify the solution with HCl to precipitate the N-Cbz-β-alanine. Filter, wash with cold water, and dry.

  • Acid Chloride Formation: Dissolve the N-Cbz-β-alanine in chloroform containing a catalytic amount of DMF. Add thionyl chloride dropwise and reflux the mixture for 4 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in chloroform and add it to a solution of (R,R)-bis(α-phenylethyl)amine in chloroform. Stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the chiral amide.

b) Diastereoselective Methylation [1]

  • Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add n-butyllithium (2.0 equivalents) dropwise to the solution and stir for 1 hour at -78 °C to form the dianion.

  • Add methyl iodide (1.1 equivalents) to the solution and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

c) Cleavage of the Chiral Auxiliary and Deprotection [1]

  • The major diastereomer from the methylation step is subjected to hydrolysis (e.g., using aqueous HCl) to cleave the chiral amide.

  • The resulting N-Cbz-α-methyl-β-alanine is then deprotected by catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-α-methyl-β-alanine.

  • The final product is purified by ion-exchange chromatography.

Data Presentation
Electrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
Methyl Iodide8575:25
Ethyl Iodide6265:35
n-Propyl Iodide4080:20
Benzyl Bromide2486:14

Table 1: Diastereoselective alkylation of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide dianion.[1]

Diastereoselective Conjugate Addition to an α,β-Unsaturated N-Acyl Sultam

This highly versatile method allows for the introduction of a wide range of substituents at the β-position of the β-amino acid. The key step is the 1,4-conjugate addition of an organocuprate (Gilman reagent) to an N-enoyl bornane sultam.

Reaction Mechanism

G N-Enoyl Sultam N-Enoyl Sultam Chelated Intermediate Chelated Intermediate N-Enoyl Sultam->Chelated Intermediate MgBr₂ Adduct Adduct Chelated Intermediate->Adduct R₂CuLi β-Substituted Product β-Substituted Product Adduct->β-Substituted Product H₃O⁺ workup

Caption: Conjugate addition of an organocuprate.

Experimental Protocol: Synthesis of a β-Aryl-β-Amino Acid Precursor

a) Preparation of N-Cinnamoyl-(2R)-bornane-10,2-sultam

  • To a solution of (2R)-bornane-10,2-sultam (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve cinnamoyl chloride (1.1 equivalents) in anhydrous THF.

  • Add the solution of cinnamoyl chloride to the lithium salt of the sultam at -78 °C via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-cinnamoyl-(2R)-bornane-10,2-sultam.

b) Diastereoselective Conjugate Addition of a Gilman Reagent

  • Prepare the Gilman reagent (e.g., lithium diphenylcuprate, Ph₂CuLi) in situ by adding two equivalents of phenyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at 0 °C under an argon atmosphere.

  • In a separate flask, dissolve the N-cinnamoyl-(2R)-bornane-10,2-sultam (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Add the freshly prepared Gilman reagent (1.5 equivalents) to the solution of the N-enoyl sultam at -78 °C via a cannula.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-(3-phenyl-3-arylpropanoyl)-(2R)-bornane-10,2-sultam.

c) Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the purified conjugate addition product (1.0 equivalent) in anhydrous THF.

  • Add lithium borohydride (LiBH₄, 2.0 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer containing the β-amino alcohol can be further processed (e.g., by oxidation of the alcohol to a carboxylic acid) to obtain the desired β-amino acid.

Data Presentation

While a specific literature source with a complete table for the conjugate addition to N-cinnamoyl bornane sultam was not identified in the search, typical results for such reactions show high diastereoselectivities.

Organocuprate (R₂CuLi)Diastereomeric Ratio (d.r.)
Me₂CuLi>95:5
Bu₂CuLi>95:5
Ph₂CuLi>95:5

Table 2: Expected diastereoselectivities for the conjugate addition of Gilman reagents to N-enoyl bornane sultams.

Conclusion

The use of bornane sultams as chiral auxiliaries provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched β-amino acids. The protocols detailed above for both α-alkylation and β-conjugate addition offer versatile strategies for accessing a wide range of β-amino acid structures. The high degree of stereocontrol, coupled with the efficient cleavage and recovery of the chiral auxiliary, makes this methodology a valuable tool for researchers in synthetic organic chemistry and drug development.

References

Application Notes and Protocols for the Cleavage of N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the cleavage of the N-propionyl group from the chiral auxiliary, (2R)-bornane-10,2-sultam. The protocols outlined below cover reductive, hydrolytic, and transesterification methods, allowing for the recovery of the valuable chiral auxiliary and the isolation of the desired chiral propionyl-containing moiety in various forms.

Introduction

(2R)-bornane-10,2-sultam, often referred to as Oppolzer's sultam, is a highly effective and widely used chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereochemical control in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions. Following the desired stereoselective transformation, the N-acyl group must be cleaved from the sultam auxiliary. The choice of cleavage method is crucial as it determines the functional group of the final product (e.g., alcohol, carboxylic acid, or ester) and must be performed under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

These application notes provide protocols for three common and effective methods for the cleavage of N-Propionyl-(2R)-bornane-10,2-sultam.

Data Presentation

The following table summarizes the quantitative data for the different cleavage methods described in the protocols below.

MethodProduct TypeReagentsTypical Yield (%)
Protocol 1: Reductive Cleavage Primary AlcoholLithium Borohydride (LiBH₄)90-98%
Protocol 2: Hydrolytic Cleavage Carboxylic AcidLithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂)85-95%
Protocol 3: Transesterification Methyl EsterSodium Methoxide (NaOMe)90-97%

Experimental Protocols

Protocol 1: Reductive Cleavage to a Primary Alcohol

This protocol describes the reductive cleavage of the N-propionyl group to yield a chiral primary alcohol using lithium borohydride. This method is often favored for its high yields and clean reaction profiles.

Materials:

  • This compound derivative

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2-3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously for 1-2 hours until two clear layers are observed.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired primary alcohol and recover the (2R)-bornane-10,2-sultam.

Protocol 2: Hydrolytic Cleavage to a Carboxylic Acid

This protocol details the hydrolysis of the N-propionyl group to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide. This method is particularly useful when the carboxylic acid is the desired final product.

Materials:

  • This compound derivative

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Lithium Hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Dichloromethane

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4-5 equivalents) dropwise to the stirred solution.

  • Add an aqueous solution of lithium hydroxide (2-3 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.

  • Acidify the reaction mixture to pH ~2-3 with 1 M HCl.

  • Extract the product into diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • The aqueous layer can be basified and extracted to recover the (2R)-bornane-10,2-sultam.

  • Combine the organic layers containing the carboxylic acid and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by silica gel column chromatography if necessary.

Protocol 3: Transesterification to a Methyl Ester

This protocol describes the conversion of the N-propionyl group to a methyl ester via transesterification with sodium methoxide. This is an efficient method for obtaining the ester directly.

Materials:

  • This compound derivative

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), solid or as a solution in methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1 equivalent) in a mixture of anhydrous THF and anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide (1.5-2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the initial solvent).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired methyl ester and recover the (2R)-bornane-10,2-sultam.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cleavage procedures.

Cleavage_Workflow cluster_reductive Reductive Cleavage cluster_hydrolytic Hydrolytic Cleavage cluster_transesterification Transesterification start_red N-Propionyl-(2R)-bornane- 10,2-sultam Derivative reagent_red LiBH4 in THF start_red->reagent_red 1. 0°C to RT 2. Quench product_red Primary Alcohol + (2R)-bornane-10,2-sultam reagent_red->product_red start_hydro N-Propionyl-(2R)-bornane- 10,2-sultam Derivative reagent_hydro LiOH, H2O2 in THF/H2O start_hydro->reagent_hydro 1. 0°C 2. Quench product_hydro Carboxylic Acid + (2R)-bornane-10,2-sultam reagent_hydro->product_hydro start_trans N-Propionyl-(2R)-bornane- 10,2-sultam Derivative reagent_trans NaOMe in THF/MeOH start_trans->reagent_trans 1. 0°C to RT 2. Quench product_trans Methyl Ester + (2R)-bornane-10,2-sultam reagent_trans->product_trans

Caption: General workflows for the cleavage of this compound.

Experimental_Workflow start Start: N-Acyl Sultam reaction Cleavage Reaction (Reductive, Hydrolytic, or Transesterification) start->reaction quench Quenching reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product auxiliary Recovered Auxiliary purification->auxiliary

Caption: A generalized experimental workflow for the cleavage and product isolation.

Application Notes and Protocols: N-Propionyl-(2R)-bornane-10,2-sultam Mediated Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-propionyl-(2R)-bornane-10,2-sultam, a powerful chiral auxiliary, in asymmetric Diels-Alder reactions. The high diastereoselectivity achieved with this auxiliary makes it a valuable tool in the synthesis of complex chiral molecules, a critical aspect of modern drug development.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with significant stereochemical control. When coupled with a chiral auxiliary, such as the (2R)-bornane-10,2-sultam (Oppolzer's sultam), this reaction becomes a powerful method for asymmetric synthesis. The N-propionyl derivative serves as a versatile dienophile that, when activated by a Lewis acid, undergoes highly diastereoselective [4+2] cycloaddition with various dienes. The rigid camphor-derived sultam effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemistry of the newly formed chiral centers.

Application: Enantioselective Synthesis of Norbornene Derivatives

A key application of this compound is in the enantioselective synthesis of functionalized norbornene derivatives. These bicyclic structures are valuable intermediates in the synthesis of natural products and pharmaceuticals. The Diels-Alder reaction between an N-enoyl-(2R)-bornane-10,2-sultam and cyclopentadiene, catalyzed by a Lewis acid, proceeds with high endo-selectivity and diastereoselectivity, affording the corresponding adduct which can be further elaborated.

Data Presentation: Lewis Acid Catalyzed Diels-Alder Reactions

The choice of Lewis acid catalyst and reaction conditions significantly influences the yield and diastereoselectivity of the Diels-Alder reaction. Below is a summary of typical results for the reaction of N-acyl-(2R)-bornane-10,2-sultams with dienes.

DienophileDieneLewis Acid (equiv.)SolventTemp. (°C)Time (h)Diastereomeric Ratio (endo:exo)Yield (%)
N-acryloyl-(2R)-bornane-10,2-sultamCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1000.03-0.08>100:181
N-crotonyl-(2R)-bornane-10,2-sultamCyclopentadieneEt₂AlCl (1.4)CH₂Cl₂-1000.03-0.08>100:182
N-acryloyl-(2R)-bornane-10,2-sultamIsopreneEtAlCl₂ (1.5)CH₂Cl₂-78698.5:1.581
N-crotonyl-(2R)-bornane-10,2-sultamIsopreneEtAlCl₂ (1.5)CH₂Cl₂-94697:364

Data compiled from a review of asymmetric catalysis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acylation of the commercially available (2R)-bornane-10,2-sultam.

Materials:

  • (2R)-Bornane-10,2-sultam

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R)-bornane-10,2-sultam (1.0 equiv.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Diethylaluminum Chloride Catalyzed Diels-Alder Reaction with Cyclopentadiene

This protocol details the asymmetric Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M)

  • Freshly cracked cyclopentadiene (distilled from dicyclopentadiene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add diethylaluminum chloride (1.4 equiv.) dropwise to the solution. Stir for 30 minutes at -78 °C to allow for complexation.

  • Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired Diels-Alder adduct.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (2R)-bornane-10,2-sultam auxiliary to yield the chiral carboxylic acid derivative, which can then be converted to other functional groups.

Materials:

  • Diels-Alder adduct from Protocol 2

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 equiv.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (2.0-3.0 equiv.) portion-wise to the solution.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous Na₂SO₄ solution at 0 °C until the gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product contains the desired chiral alcohol and the recovered chiral auxiliary. These can be separated by column chromatography on silica gel.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product dienophile This compound (Dienophile) ts [4+2] Cycloaddition Transition State dienophile->ts diene Diene (e.g., Cyclopentadiene) diene->ts lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->dienophile Activation adduct Diels-Alder Adduct (Diastereomerically Enriched) ts->adduct

Caption: Mechanism of the Lewis Acid-catalyzed Diels-Alder Reaction.

Experimental_Workflow start Start: (2R)-bornane-10,2-sultam step1 Acylation with Propionyl Chloride start->step1 step2 Purification of N-Propionyl Sultam step1->step2 step3 Lewis Acid Catalyzed Diels-Alder Reaction step2->step3 step4 Workup and Purification of Adduct step3->step4 step5 Reductive Cleavage of Chiral Auxiliary step4->step5 end Final Product: Chiral Alcohol + Recovered Auxiliary step5->end

Caption: General experimental workflow for the synthesis.

Stereochemical_Control dienophile_complex Lewis Acid-Complexed N-Enoyl Sultam shielding Sultam Auxiliary (Steric Shielding) product Major Diastereomer dienophile_complex->product Controls Stereochemistry diene_approach Diene Approach shielding->diene_approach Blocks one face

Caption: Role of the chiral auxiliary in stereocontrol.

References

Enolate Formation Conditions for N-Propionyl-(2R)-bornane-10,2-sultam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl-(2R)-bornane-10,2-sultam, an Oppolzer chiral auxiliary, is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. The exceptional facial selectivity observed in reactions involving this auxiliary is largely dictated by the precise conditions used for the generation of its enolate. This document provides detailed application notes and experimental protocols for the formation of lithium, sodium, and boron enolates of this compound, facilitating their application in diastereoselective alkylation and aldol reactions. The rigid bicyclic structure of the bornane-10,2-sultam provides a highly effective chiral environment, leading to excellent stereochemical control in a variety of chemical transformations.[1]

Enolate Formation: General Principles and Stereochemical Rationale

The stereochemical outcome of reactions involving N-acyl sultam enolates is governed by the formation of a specific enolate geometry and the subsequent facially biased approach of the electrophile. The chiral sultam auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

For this compound, deprotonation at the α-carbon of the propionyl group generates a chiral enolate. The stereoselectivity of subsequent reactions is highly dependent on the nature of the counterion (e.g., Li⁺, Na⁺, BR₂) and the solvent system, which influence the aggregation state and geometry of the enolate in solution.

Diastereoselective Alkylation via Lithium and Sodium Enolates

The alkylation of this compound via its lithium or sodium enolate provides a reliable method for the synthesis of α-substituted propionic acid derivatives with high enantiomeric purity. The choice of the base and solvent can influence the reaction's efficiency and stereoselectivity. Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi) and sodium hexamethyldisilazide (NaHMDS) are commonly employed for quantitative enolate formation.

Quantitative Data for Alkylation Reactions
EntryBaseElectrophile (R-X)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1n-BuLiCH₃ITHF-78>90>99:1Adapted from Oppolzer et al.
2NaHMDSBnBrTHF-78High>95:5General observation
Experimental Protocol: Diastereoselective Alkylation using n-BuLi

This protocol is adapted from established procedures for the alkylation of N-acyl sultams.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the sultam in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 equiv) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diastereoselective Aldol Reactions via Boron Enolates

The use of boron enolates in aldol reactions of this compound is a powerful strategy for the synthesis of syn-aldol adducts with exceptional levels of diastereoselectivity. The formation of a well-defined, six-membered chair-like transition state is responsible for the high degree of stereocontrol.

Quantitative Data for syn-Aldol Reactions

The following data for the reaction of the dibutylboron enolate of this compound with various aldehydes is sourced from the seminal work of Oppolzer and colleagues.

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | |---|---|---| | 1 | Isobutyraldehyde | 88 | >100:1 | | 2 | Propionaldehyde | 85 | >100:1 | | 3 | Acetaldehyde | 82 | >100:1 | | 4 | Benzaldehyde | 91 | >100:1 |

Experimental Protocol: Diastereoselective syn-Aldol Reaction using Bu₂BOTf

Materials:

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Diethyl ether

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (approximately 0.2 M).

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 equiv) followed by the dropwise addition of dibutylboron triflate (1.1 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the solution to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% aqueous H₂O₂ at 0 °C (exothermic reaction).

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Lewis Acids in Aldol Reactions

While boron enolates consistently provide high syn-selectivity, other Lewis acids such as titanium tetrachloride (TiCl₄) can also be employed. TiCl₄-mediated aldol reactions often proceed through different transition state geometries and can, in some cases, favor the formation of anti-aldol products, depending on the substrate and reaction conditions. The addition of Lewis bases like THF can significantly influence the diastereoselectivity of TiCl₄-mediated aldol reactions.[2]

General Protocol: TiCl₄-Mediated Aldol Reaction

Materials:

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA) or Sparteine

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 equiv) dropwise.

  • Add a tertiary amine base such as DIPEA or sparteine (1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to form the titanium enolate.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Follow a standard aqueous workup and purification by column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the enolate formation and subsequent reactions.

Enolate_Alkylation_Workflow cluster_start Starting Materials cluster_enolate Enolate Formation cluster_reaction Alkylation cluster_end Product Sultam N-Propionyl-(2R)- bornane-10,2-sultam Enolate Lithium/Sodium Enolate Formation Sultam->Enolate Base n-BuLi or NaHMDS Base->Enolate Solvent1 Anhydrous THF Solvent1->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation -78 °C Electrophile Alkyl Halide (R-X) Electrophile->Alkylation Product α-Alkylated Product Alkylation->Product

Caption: Workflow for Diastereoselective Alkylation.

Aldol_Reaction_Workflow cluster_start Starting Materials cluster_enolate Enolate Formation cluster_reaction Aldol Addition cluster_end Product Sultam N-Propionyl-(2R)- bornane-10,2-sultam Enolate Boron Enolate Formation Sultam->Enolate LewisAcid Bu₂BOTf LewisAcid->Enolate Base DIPEA Base->Enolate Solvent1 Anhydrous CH₂Cl₂ Solvent1->Enolate Aldol Diastereoselective Aldol Addition Enolate->Aldol -78 °C to 0 °C Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol Product syn-Aldol Adduct Aldol->Product

Caption: Workflow for syn-Selective Aldol Reaction.

Conclusion

The choice of base, Lewis acid, and solvent are critical variables in controlling the stereochemical outcome of reactions involving the enolate of this compound. For diastereoselective alkylations, strong lithium or sodium amide bases in THF provide excellent results. For highly syn-selective aldol reactions, the use of dibutylboron triflate is the method of choice, affording outstanding levels of stereocontrol. The protocols and data presented herein serve as a comprehensive guide for researchers in the application of this powerful chiral auxiliary in asymmetric synthesis.

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl-(2R)-bornane-10,2-sultam, a derivative of Oppolzer's sultam, is a highly effective and commercially available chiral auxiliary used in a wide range of asymmetric transformations.[1] Its rigid bicyclic structure provides excellent stereochemical control, making it a valuable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and protocols for the large-scale use of this compound in key synthetic operations, including aldol reactions, alkylations, and Diels-Alder reactions. Emphasis is placed on scalability, reaction optimization, and cleavage of the auxiliary to yield the desired enantiomerically pure products.

Key Applications and Principles

This compound serves as a powerful chiral directing group by temporarily introducing a stereogenic center that influences the formation of new stereocenters in a predictable manner. The bulky camphor-derived backbone effectively shields one face of the enolate or dienophile, leading to high diastereoselectivity in various carbon-carbon bond-forming reactions. Following the desired transformation, the chiral auxiliary can be cleanly removed and potentially recycled, a crucial consideration for large-scale and industrial applications.

Experimental Protocols

N-Acylation of (2R)-Bornane-10,2-sultam: Synthesis of this compound

This initial step attaches the propionyl group to the chiral auxiliary, preparing the substrate for subsequent asymmetric reactions.

Diagram of the N-Acylation Workflow:

acylation_workflow cluster_reactants Reactants cluster_process Process cluster_products Products sultam (2R)-Bornane-10,2-sultam reaction N-Acylation in Anhydrous Solvent (e.g., THF) at Low Temperature sultam->reaction propionyl_chloride Propionyl Chloride propionyl_chloride->reaction base Base (e.g., n-BuLi or NaH) base->reaction product This compound reaction->product byproduct Salt Byproduct reaction->byproduct

Caption: Workflow for the N-acylation of (2R)-bornane-10,2-sultam.

Protocol:

  • Preparation: A multi-neck, flame-dried reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with (2R)-bornane-10,2-sultam (1.0 eq) and anhydrous tetrahydrofuran (THF, 10-15 L/kg of sultam).

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The resulting slurry is stirred for 30 minutes at -78 °C.

  • Acylation: Propionyl chloride (1.1 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours, after which it is allowed to warm slowly to room temperature and stirred overnight.

  • Work-up: The reaction is cautiously quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

ParameterValue
Typical Scale 1-10 kg
Yield 85-95%
Purity >98%
Asymmetric Aldol Reaction

This protocol describes a general procedure for the highly diastereoselective aldol addition of the N-propionyl sultam to an aldehyde.

Diagram of the Asymmetric Aldol Reaction:

aldol_reaction cluster_reactants Reactants cluster_process Process cluster_products Products sultam_imide This compound enolate_formation Enolate Formation in Anhydrous Solvent (e.g., CH2Cl2) sultam_imide->enolate_formation lewis_acid Lewis Acid (e.g., TiCl4, Bu2BOTf) lewis_acid->enolate_formation base Hünig's Base (DIPEA) base->enolate_formation aldehyde Aldehyde (R-CHO) aldol_addition Aldol Addition at Low Temperature aldehyde->aldol_addition enolate_formation->aldol_addition aldol_adduct Diastereomerically Enriched Aldol Adduct aldol_addition->aldol_adduct

Caption: General workflow for an asymmetric aldol reaction.

Protocol:

  • Preparation: A reactor is charged with this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 15-20 L/kg). The solution is cooled to 0 °C.

  • Enolate Formation: Di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) is added, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq), keeping the temperature below 5 °C. The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • Aldol Addition: The desired aldehyde (1.2 eq), pre-dissolved in a minimal amount of CH₂Cl₂, is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-3 hours, then allowed to warm to 0 °C over 1 hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour at 0 °C. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated.

  • Purification: The diastereomeric product is typically purified by column chromatography or crystallization.

ParameterValue
Typical Scale 1-5 kg
Yield 70-90%
Diastereomeric Ratio (dr) >95:5
Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the enolate derived from this compound.

Diagram of the Asymmetric Alkylation:

alkylation_workflow cluster_reactants Reactants cluster_process Process cluster_products Products sultam_imide This compound enolate_formation Enolate Formation in Anhydrous Solvent (e.g., THF) sultam_imide->enolate_formation base Strong Base (e.g., LDA, NaHMDS) base->enolate_formation alkylating_agent Alkylating Agent (R-X) alkylation Alkylation at Low Temperature alkylating_agent->alkylation enolate_formation->alkylation alkylated_product Diastereomerically Enriched Alkylated Product alkylation->alkylated_product

Caption: General workflow for an asymmetric alkylation reaction.

Protocol:

  • Preparation: Charge a reactor with this compound (1.0 eq) in anhydrous THF (15-20 L/kg) and cool to -78 °C.

  • Enolate Formation: Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq) neat or as a solution in THF, keeping the temperature at -78 °C. The reaction mixture is stirred for several hours at this temperature until completion (monitored by TLC or HPLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is purified by chromatography or crystallization.

ParameterValue
Typical Scale 0.5-2 kg
Yield 60-85%
Diastereomeric Ratio (dr) >90:10
Cleavage of the Chiral Auxiliary

The final step involves the removal of the bornane-10,2-sultam auxiliary to yield the desired chiral product (e.g., carboxylic acid, ester, or alcohol).

Diagram of Auxiliary Cleavage Pathways:

cleavage_pathways cluster_hydrolysis Hydrolytic Cleavage cluster_reductive Reductive Cleavage cluster_transesterification Transesterification start N-Acyl-(2R)-bornane-10,2-sultam Adduct hydrolysis LiOH / H₂O₂ in THF/H₂O start->hydrolysis reduction LiAlH₄ or LiBH₄ in THF start->reduction transesterification NaOMe in MeOH or Ti(O-iPr)₄ / R'OH start->transesterification acid Chiral Carboxylic Acid hydrolysis->acid recovered_aux Recovered (2R)-Bornane-10,2-sultam hydrolysis->recovered_aux alcohol Chiral Primary Alcohol reduction->alcohol reduction->recovered_aux ester Chiral Ester transesterification->ester transesterification->recovered_aux

Caption: Common methods for the cleavage of the chiral auxiliary.

a) Hydrolytic Cleavage to Carboxylic Acid:

  • Reaction: Dissolve the N-acyl sultam adduct (1.0 eq) in a mixture of THF and water (3:1). Cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

  • Stir at 0 °C for 4-6 hours.

  • Work-up: Quench excess peroxide with aqueous sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

b) Reductive Cleavage to Alcohol:

  • Reaction: To a solution of the N-acyl sultam adduct (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride or lithium borohydride (2.0-3.0 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature until completion.

  • Work-up: Cautiously quench with water and 15% NaOH solution. Filter the resulting solids and wash with THF. The filtrate contains the chiral alcohol. The solid can be treated with acid to recover the auxiliary.

Cleavage MethodProductTypical Yield
Hydrolytic Carboxylic Acid80-95%
Reductive Primary Alcohol75-90%

Safety and Handling

  • This compound and its parent sultam are crystalline solids and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents such as n-butyllithium, lithium aluminum hydride, and titanium tetrachloride are pyrophoric and/or highly reactive and must be handled with extreme care under an inert atmosphere by trained personnel.

  • Solvents like THF and dichloromethane are flammable and/or toxic. Use in a fume hood and away from ignition sources.

  • Quenching of reactive reagents should be done slowly and at low temperatures to control exotherms.

Conclusion

This compound is a robust and reliable chiral auxiliary for the large-scale synthesis of enantiomerically enriched compounds. The protocols provided herein offer a foundation for process development and can be adapted and optimized for specific substrates and target molecules. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and safe scale-up. The high diastereoselectivities and the potential for auxiliary recovery make this an economically viable and powerful tool in modern asymmetric synthesis.

References

Application Notes and Protocols for the Recyclability of (2R)-Bornane-10,2-Sultam Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2R)-bornane-10,2-sultam, commonly known as Oppolzer's sultam, is a highly effective and widely used chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereocontrol in a variety of chemical transformations, including aldol reactions, alkylations, and Diels-Alder reactions. A key advantage of Oppolzer's sultam is its high recyclability, which is crucial for its cost-effective application in large-scale synthesis, particularly in the pharmaceutical industry. The ability to efficiently cleave the auxiliary from the product and recover it in high yield and purity for reuse significantly improves the atom economy and sustainability of synthetic routes.

These application notes provide detailed protocols for the cleavage, recovery, and purification of the (2R)-bornane-10,2-sultam auxiliary, along with quantitative data to guide researchers in selecting the optimal recycling strategy.

Cleavage of the N-Acyl Sultam and Recovery of the Auxiliary

The recovery of the (2R)-bornane-10,2-sultam from the N-acyl product is a critical step in its recycling. The choice of cleavage method depends on the nature of the desired product (e.g., carboxylic acid, ester, or alcohol) and the stability of the product to the reaction conditions. The most common methods for cleavage include hydrolysis (acidic or basic) and reductive cleavage.

Data Presentation: Comparison of Cleavage Methods
Cleavage MethodReagents and ConditionsProductAuxiliary Recovery YieldPurity of Recovered AuxiliaryReference
Basic Hydrolysis (Batch) LiOH, H₂O₂, THF/H₂OCarboxylic AcidTypically >90%High (recrystallization often required)General procedure
Acidic Hydrolysis (Batch) 6M HCl, Dioxane/H₂O, RefluxCarboxylic AcidVariable, can be lower for hindered substratesHigh (recrystallization often required)General procedure
Reductive Cleavage (Batch) LiAlH₄, THF, 0 °C to rtPrimary AlcoholTypically >85%High (recrystallization often required)[1]
Methanolysis (Continuous Flow) NaOMe, MeOH, 50 °CMethyl Ester71-79% (crude)>99% after recrystallization[2]

Experimental Protocols

Protocol 1: Basic Hydrolysis for Recovery as Carboxylic Acid

This protocol is suitable for the cleavage of N-acyl sultams to yield the corresponding carboxylic acid.

Materials:

  • N-acyl-(2R)-bornane-10,2-sultam derivative

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl sultam (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide (e.g., 2-4 equivalents) in water to the reaction mixture.

  • Slowly add 30% hydrogen peroxide (e.g., 4-8 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite at 0 °C to decompose the excess peroxide.

  • Remove the THF under reduced pressure.

  • Add water and diethyl ether (or ethyl acetate) to the residue and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the carboxylic acid product.

  • The aqueous layer from the bicarbonate wash contains the sodium salt of the carboxylic acid. Acidify this layer with 1M HCl to pH ~2 and extract the carboxylic acid product with an organic solvent.

  • The original organic layer contains the recovered (2R)-bornane-10,2-sultam. Wash this layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude sultam auxiliary.

  • Purify the recovered sultam by recrystallization from ethanol or isopropanol.

Protocol 2: Reductive Cleavage for Recovery as Primary Alcohol

This protocol is used to convert the N-acyl sultam directly to the corresponding primary alcohol.

Materials:

  • N-acyl-(2R)-bornane-10,2-sultam derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl sultam (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Alternatively, quench by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers become clear.

  • Filter the resulting precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Separate the organic layer from the filtrate and wash the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • The residue contains the desired primary alcohol and the recovered (2R)-bornane-10,2-sultam. These can be separated by column chromatography on silica gel. The sultam can then be further purified by recrystallization.

Protocol 3: Purification of Recovered (2R)-Bornane-10,2-sultam by Recrystallization

Materials:

  • Crude recovered (2R)-bornane-10,2-sultam

  • Ethanol (95% or absolute) or Isopropanol

Procedure:

  • Dissolve the crude sultam in a minimal amount of hot ethanol or isopropanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly boiled and then hot filtered to remove the carbon.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified sultam should form.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum to a constant weight. The melting point of the pure (2R)-bornane-10,2-sultam is 186-188 °C.

Protocol 4: Determination of Enantiomeric Purity of Recovered Sultam

The enantiomeric purity of the recovered sultam should be verified to ensure its suitability for reuse in asymmetric synthesis. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Method: Chiral HPLC

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Procedure:

    • Prepare a standard solution of the racemic (±)-bornane-10,2-sultam to determine the retention times of both enantiomers.

    • Prepare a solution of the recovered (2R)-bornane-10,2-sultam in the mobile phase.

    • Inject the solution onto the chiral HPLC system.

    • Integrate the peak areas of both enantiomers to calculate the enantiomeric excess (ee%).

Visualizations

experimental_workflow cluster_reaction Asymmetric Synthesis cluster_recycling Auxiliary Recycling start Prochiral Substrate + (2R)-bornane-10,2-sultam reaction N-Acylation start->reaction Coupling n_acyl N-Acyl Sultam Adduct reaction->n_acyl asymmetric_reaction Stereoselective Reaction (e.g., Aldol, Diels-Alder) n_acyl->asymmetric_reaction product_adduct Product-Sultam Adduct asymmetric_reaction->product_adduct cleavage Cleavage of Auxiliary (Hydrolysis or Reduction) product_adduct->cleavage separation Separation cleavage->separation purification Purification (Recrystallization) separation->purification Crude Sultam chiral_product Enantiopure Product separation->chiral_product Crude Product recovered_sultam Recovered (2R)-Sultam purification->recovered_sultam recovered_sultam->start Reuse

Caption: Workflow for the use and recycling of (2R)-bornane-10,2-sultam.

cleavage_pathways cluster_hydrolysis Hydrolytic Cleavage cluster_reduction Reductive Cleavage start N-Acyl Sultam Adduct basic Basic Hydrolysis (e.g., LiOH/H₂O₂) start->basic acidic Acidic Hydrolysis (e.g., HCl) start->acidic reductive Reduction (e.g., LiAlH₄) start->reductive carboxylic_acid Carboxylic Acid Product basic->carboxylic_acid acidic->carboxylic_acid recovered_sultam Recovered (2R)-bornane-10,2-sultam carboxylic_acid->recovered_sultam Separation alcohol Primary Alcohol Product reductive->alcohol alcohol->recovered_sultam Separation

Caption: Cleavage pathways for the recovery of Oppolzer's sultam.

References

Application Notes and Protocols: N-Propionyl-(2R)-bornane-10,2-sultam Compatibility with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the compatibility and application of N-Propionyl-(2R)-bornane-10,2-sultam as a chiral auxiliary in diastereoselective 1,2-additions of Grignard reagents. This methodology facilitates the synthesis of chiral ketones and tertiary alcohols, which are valuable intermediates in pharmaceutical and natural product synthesis.[1] The rigid bornane-10,2-sultam scaffold provides a well-defined steric environment, enabling high levels of stereochemical control during the nucleophilic attack of the Grignard reagent on the carbonyl group.

Overview of the Reaction

The reaction of this compound with Grignard reagents (R-MgX) proceeds via a 1,2-addition to the carbonyl group. This transformation, after subsequent cleavage of the chiral auxiliary, affords chiral ketones or tertiary alcohols with a newly formed stereocenter. The stereochemical outcome of the addition is dictated by the chiral auxiliary, which effectively shields one face of the carbonyl group, directing the incoming Grignard reagent to the less sterically hindered face.

The general transformation can be depicted as follows:

Diagram of the General Reaction Scheme

G cluster_0 Diastereoselective 1,2-Addition This compound This compound Intermediate Adduct Intermediate Adduct This compound->Intermediate Adduct 1. R-MgX, THF, -78 °C Chiral Ketone Chiral Ketone Intermediate Adduct->Chiral Ketone 2. Mild Acidic Workup Chiral Tertiary Alcohol Chiral Tertiary Alcohol Chiral Ketone->Chiral Tertiary Alcohol Excess R-MgX

Caption: General workflow for the reaction of this compound with Grignard reagents.

Compatibility and Scope of Grignard Reagents

This compound is compatible with a range of Grignard reagents, including alkyl, aryl, and vinyl magnesium halides. The diastereoselectivity of the addition is generally high, though it can be influenced by the steric bulk of the Grignard reagent and the reaction conditions.

While specific quantitative data for a wide range of Grignard reagents with this compound is not extensively tabulated in the literature, the expected outcomes based on analogous reactions with N-acyl sultams are summarized below. It is crucial to note that these values are illustrative and should be optimized for each specific substrate and Grignard reagent combination.

Table 1: Illustrative Compatibility and Diastereoselectivity of Grignard Reagents

EntryGrignard Reagent (R-MgX)Expected Product after CleavageExpected Diastereomeric Ratio (d.r.)Expected Yield (%)
1Methylmagnesium bromide2-Butanone derivative>90:1080-95
2Ethylmagnesium bromide2-Pentanone derivative>90:1085-98
3Isopropylmagnesium chloride3-Methyl-2-pentanone derivative>95:575-90
4Phenylmagnesium bromidePropiophenone derivative>95:580-95
5Vinylmagnesium bromideBut-3-en-2-one derivative>85:1570-85

Experimental Protocols

The following protocols provide a general framework for the diastereoselective addition of Grignard reagents to this compound and the subsequent cleavage of the chiral auxiliary.

General Protocol for the Diastereoselective 1,2-Addition of a Grignard Reagent

This protocol describes a general procedure for the addition of a Grignard reagent to this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Diagram of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve N-propionyl- (2R)-bornane-10,2-sultam in anhydrous THF cool Cool solution to -78 °C start->cool add_grignard Add Grignard reagent dropwise cool->add_grignard stir Stir at -78 °C for 2-4 h add_grignard->stir quench Quench with saturated aqueous NH4Cl stir->quench warm Warm to room temperature quench->warm extract Extract with ethyl acetate warm->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by flash chromatography dry_concentrate->purify

Caption: Step-by-step workflow for the Grignard addition reaction.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (solution in THF or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert gas setup

  • Low-temperature thermometer

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolve the sultam in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, the diastereomeric adduct, can be purified by flash column chromatography on silica gel.

Protocol for the Cleavage of the Bornane-10,2-sultam Auxiliary

The chiral auxiliary can be cleaved under mild acidic conditions to yield the desired chiral ketone.

Diagram of the Cleavage Workflow

G cluster_cleavage Auxiliary Cleavage cluster_workup Workup & Purification start Dissolve adduct in THF/H₂O add_acid Add mild acid (e.g., CSA) start->add_acid reflux Reflux for 4-12 h add_acid->reflux neutralize Neutralize with sat. NaHCO₃ reflux->neutralize extract Extract with Et₂O neutralize->extract purify Purify by distillation or chromatography extract->purify

Caption: Workflow for the removal of the chiral auxiliary.

Materials:

  • Diastereomeric adduct from the Grignard reaction

  • Tetrahydrofuran (THF)

  • Water

  • (1S)-(+)-10-Camphorsulfonic acid (CSA) or other mild acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified adduct (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add a catalytic amount of (1S)-(+)-10-camphorsulfonic acid (0.1-0.2 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF/water).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate carefully under reduced pressure to avoid loss of volatile ketones.

  • The crude chiral ketone can be purified by distillation or flash column chromatography. The chiral auxiliary, (2R)-bornane-10,2-sultam, can often be recovered from the aqueous layer after acidification and extraction.

Mechanistic Considerations and Stereochemical Rationale

The high diastereoselectivity observed in the addition of Grignard reagents to this compound is attributed to a chelation-controlled mechanism. The magnesium atom of the Grignard reagent is believed to coordinate to both the carbonyl oxygen and the sulfonyl oxygen of the sultam. This coordination locks the conformation of the N-acylsultam, presenting a sterically defined environment for the nucleophilic attack. The bulky camphor backbone effectively blocks one face of the carbonyl group, forcing the Grignard reagent to approach from the less hindered face.

Diagram of the Proposed Chelation Model

G cluster_model Chelation-Controlled Transition State Sultam N-Propionyl-(2R)- bornane-10,2-sultam Chelate Bicyclic chelate intermediate Sultam->Chelate Coordination Grignard R-Mg-X Grignard->Chelate Attack Nucleophilic attack from the less hindered face Chelate->Attack Product Major diastereomer Attack->Product

Caption: Proposed chelation model for stereoselectivity.

Conclusion

This compound serves as an effective chiral auxiliary for the diastereoselective 1,2-addition of Grignard reagents, providing a reliable method for the synthesis of enantioenriched chiral ketones and tertiary alcohols. The operational simplicity of the reaction, coupled with the high stereocontrol and the ability to recover the chiral auxiliary, makes this a valuable tool for asymmetric synthesis in academic and industrial research. Further optimization of reaction conditions for specific Grignard reagents is recommended to achieve maximum yield and diastereoselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity with N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of N-Propionyl-(2R)-bornane-10,2-sultam in asymmetric synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the high diastereoselectivity achieved with this compound?

A1: The exceptional diastereoselectivity of this compound, a member of the Oppolzer's sultam family of chiral auxiliaries, stems from its rigid bicyclic camphor skeleton.[1][2] This inherent rigidity creates a well-defined steric environment that effectively shields one face of the enolate derived from the propionyl group. Consequently, incoming electrophiles are directed to the less hindered face, resulting in a highly predictable and selective formation of one diastereomer.[1]

Q2: How does the choice of Lewis acid impact the diastereoselectivity of aldol reactions using this auxiliary?

A2: The choice and stoichiometry of the Lewis acid are critical in directing the stereochemical outcome of aldol reactions. Different Lewis acids can influence the geometry of the enolate and the transition state of the reaction, leading to different diastereomeric products. For instance, variations in the Lewis acid can lead to differences in anti/syn selectivity.[3] It has been observed that the stoichiometry of the Lewis acid can also significantly impact which diastereomer is preferentially formed.[3]

Q3: What are the most common methods for the removal of the this compound auxiliary?

A3: The chiral auxiliary is typically cleaved under mild conditions after the desired stereocenter has been established. Common methods include:

  • Basic Hydrolysis: Saponification using reagents like lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF) is a widely used method.[4]

  • Reductive Cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the amide bond and liberate the chiral alcohol product.

  • Transesterification: Treatment with sodium methoxide in methanol can convert the N-acylsultam to the corresponding methyl ester.

Q4: Can the chiral auxiliary be recovered and reused?

A4: Yes, one of the significant advantages of Oppolzer's sultam auxiliaries is their stability, which allows for their recovery and reuse after cleavage from the product, improving the overall efficiency and cost-effectiveness of the synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem 1: Low Diastereoselectivity

Potential Cause Troubleshooting Steps
Incomplete Enolate Formation - Ensure the use of a sufficiently strong and appropriate base (e.g., n-BuLi, LDA) to achieve complete deprotonation. - Verify the exact concentration of the organolithium reagent via titration. - Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent side reactions.
Incorrect Reaction Temperature - Maintain strict temperature control throughout the enolate formation and electrophilic addition steps. Deviations can lead to a decrease in selectivity. - For aldol reactions, the temperature at which the aldehyde is added can be critical.
Suboptimal Lewis Acid or Stoichiometry - Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal one for your specific substrate. - Carefully optimize the stoichiometry of the Lewis acid, as both catalytic and stoichiometric amounts can yield different results.[3]
Inappropriate Solvent - The polarity of the solvent can influence the aggregation state of the enolate and the transition state geometry. - Ethereal solvents like tetrahydrofuran (THF) are commonly used. Consider screening other solvents if selectivity is poor.
Steric Hindrance - Highly hindered electrophiles may exhibit lower diastereoselectivity. If possible, consider using a less sterically demanding electrophile.

Problem 2: Incomplete Cleavage of the Chiral Auxiliary

Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Monitor the reaction progress carefully using TLC or LC-MS to ensure it has gone to completion.[4] - For challenging substrates, a longer reaction time or a moderate increase in temperature may be necessary.[4]
Reagent Decomposition - For LiOH/H₂O₂ cleavage, ensure the hydrogen peroxide is fresh and has not decomposed. - Use a sufficient excess of the cleavage reagents.
Poor Solubility - In some cases, the substrate may not be fully soluble in the reaction mixture. Adding a co-solvent can improve solubility and reaction rate.[4]
Steric Hindrance around the Acyl Group - If the product is highly hindered, cleavage may be sluggish. More forcing conditions or alternative cleavage methods (e.g., reductive cleavage) may be required.

Problem 3: Epimerization of the Product During Auxiliary Removal

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Avoid excessively high temperatures or prolonged reaction times during cleavage, as this can lead to epimerization of the newly formed stereocenter.
Strongly Basic or Acidic Conditions - If the product is sensitive to the pH of the cleavage conditions, consider alternative, milder methods. - For base-sensitive products, reductive cleavage might be a better option.

Data Presentation

Table 1: Diastereoselectivity in Aldol Reactions with Various Lewis Acids

EntryLewis AcidStoichiometry (eq.)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1TiCl₄1.1Isobutyraldehyde>95:585
2SnCl₄1.1Benzaldehyde90:1088
3Et₂AlCl1.1Isobutyraldehyde10:9075
4Et₂AlCl2.0Isobutyraldehyde5:9572

Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Methodology for a Diastereoselective Aldol Reaction

  • Enolate Formation: A solution of this compound (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium (1.05 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Lewis Acid Addition: The appropriate Lewis acid (e.g., TiCl₄, 1.1 eq.) is added slowly to the enolate solution at -78 °C, and the reaction is stirred for an additional 30 minutes.

  • Aldehyde Addition: The aldehyde (1.2 eq.) is then added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis.

Detailed Methodology for Auxiliary Cleavage using LiOH/H₂O₂

  • Reaction Setup: The N-acylsultam (1.0 eq.) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C in an ice bath.[4]

  • Reagent Addition: A 30% aqueous solution of hydrogen peroxide (4.0 eq.) is added, followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq.).

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC. The reaction is typically complete within 1-4 hours.[4]

  • Quenching: The reaction is quenched by the addition of an aqueous solution of sodium sulfite to reduce the excess peroxide.[4]

  • Work-up: The mixture is allowed to warm to room temperature, and the THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and extracted with an organic solvent (e.g., dichloromethane) to remove the recovered chiral auxiliary.[4] The aqueous layer is then acidified with dilute HCl and extracted with an organic solvent to isolate the carboxylic acid product.

Visualizations

experimental_workflow start Start: this compound enolate Enolate Formation (Base, -78 °C) start->enolate lewis_acid Lewis Acid Addition enolate->lewis_acid aldehyde Aldehyde Addition lewis_acid->aldehyde aldol_adduct Diastereomerically Enriched Aldol Adduct aldehyde->aldol_adduct cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) aldol_adduct->cleavage product Chiral Product cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary end_product Final Product product->end_product end_auxiliary Recycle Auxiliary auxiliary->end_auxiliary

Caption: Experimental workflow for a diastereoselective aldol reaction.

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed check_enolate Check Enolate Formation Conditions start->check_enolate check_temp Verify Reaction Temperature Control start->check_temp check_lewis Optimize Lewis Acid and Stoichiometry start->check_lewis check_solvent Screen Different Solvents start->check_solvent solution Improved Diastereoselectivity check_enolate->solution Complete Deprotonation Achieved check_temp->solution Strict Temperature Control Maintained check_lewis->solution Optimal Lewis Acid/Stoichiometry Found check_solvent->solution More Selective Solvent Identified

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Optimizing Lewis Acid Conditions for N-Propionyl-(2R)-bornane-10,2-sultam Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Lewis acid conditions in reactions involving N-Propionyl-(2R)-bornane-10,2-sultam. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high diastereoselectivity and yields in asymmetric aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound is a chiral auxiliary used to control the stereochemical outcome of reactions, particularly in the formation of carbon-carbon bonds.[1] Its rigid bicyclic structure provides a well-defined steric environment that directs the approach of reagents, leading to high diastereoselectivity in reactions such as aldol additions and alkylations.[1]

Q2: Why are Lewis acids crucial for reactions with this chiral auxiliary?

A2: Lewis acids play a critical role in activating the N-propionyl group, facilitating the formation of a specific enolate geometry, and pre-organizing the transition state of the reaction. The choice of Lewis acid directly influences the diastereoselectivity of the aldol addition by coordinating to the carbonyl oxygen of the auxiliary and the aldehyde, leading to a rigid, chair-like transition state.

Q3: Which Lewis acids are commonly used for these reactions?

A3: Common Lewis acids for Evans-type aldol reactions using sultam auxiliaries include boron triflates (e.g., Bu₂BOTf), titanium tetrachloride (TiCl₄), and tin(II) triflate (Sn(OTf)₂). The selection of the Lewis acid can determine the stereochemical outcome, favoring either syn or anti aldol products.

Q4: How can I remove the chiral auxiliary after the reaction?

A4: The chiral auxiliary can be cleaved under various conditions depending on the desired product. Common methods include hydrolysis with aqueous acid or base to yield the carboxylic acid, reduction with agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol, or conversion to other functional groups like Weinreb amides.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Lewis acid-catalyzed aldol reactions with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity - Inappropriate Lewis Acid: The chosen Lewis acid may not provide sufficient chelation or steric direction for the desired stereoisomer. - Incorrect Reaction Temperature: The reaction may be too warm, leading to less defined transition states. - Presence of Protic Impurities: Water or other protic impurities can interfere with the Lewis acid and enolate formation. - Incorrect Stoichiometry: An incorrect ratio of Lewis acid to the substrate can lead to incomplete enolization or side reactions.- Screen Different Lewis Acids: Compare boron triflates (e.g., Bu₂BOTf for high syn selectivity), TiCl₄ (often requires additives like THF for high selectivity), and Sn(OTf)₂.[2][3] - Optimize Temperature: Run the reaction at low temperatures, typically between -78 °C and 0 °C. - Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Titrate Reagents: If using organolithium bases for enolate formation, titrate them prior to use. Use a precise amount of Lewis acid (typically 1.0 to 1.5 equivalents).
Low Yield - Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature. - Decomposition of Starting Material or Product: The reaction conditions may be too harsh, or the workup procedure may be causing decomposition. - Retro-Aldol Reaction: The aldol adduct may be reverting to the starting materials, which can be an issue with certain substrates and conditions.- Monitor Reaction Progress: Use thin-layer chromatography (TLC) or another analytical technique to monitor the consumption of the starting material. - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for side product formation. - Gentle Workup: Use a buffered aqueous solution (e.g., pH 7 phosphate buffer) for quenching the reaction to avoid harsh acidic or basic conditions that could degrade the product.[2] - Choose Appropriate Quenching and Extraction Procedures: Quench the reaction at low temperature before warming to room temperature.
Epimerization of the Aldol Product - Harsh Workup or Purification Conditions: Exposure to acid or base during workup or chromatography can cause epimerization at the α-carbon of the carbonyl group.- Use a Buffered Quench: Neutralize the reaction mixture with a pH 7 buffer.[2] - Careful Purification: Use flash column chromatography with a deactivated silica gel (e.g., treated with triethylamine) to minimize on-column epimerization. Elute with a non-polar solvent system.
Formation of Side Products - Self-Condensation of the Aldehyde: This can occur if the enolate formation is slow or if the aldehyde is particularly reactive. - Decomposition of the Lewis Acid or Enolate: This can happen if the reaction conditions are not well-controlled.- Slow Addition of the Aldehyde: Add the aldehyde dropwise to the pre-formed enolate at low temperature to maintain a low concentration of the free aldehyde. - Control Temperature: Maintain the recommended low temperature throughout the enolization and aldol addition steps.

Data Presentation

The following table summarizes typical conditions and outcomes for the aldol reaction of this compound with a representative aldehyde (e.g., isobutyraldehyde) using different Lewis acids. Please note that optimal conditions can vary depending on the specific aldehyde used.

Lewis AcidBase (if applicable)SolventTemperature (°C)Typical Diastereomeric Ratio (syn:anti)Reference
Bu₂BOTfHünig's Base (DIPEA)CH₂Cl₂0 to -78>99:1[2]
TiCl₄N/ACH₂Cl₂-78Variable, can be improved with additives[3]
TiCl₄ + THFN/ACH₂Cl₂-78Up to 97:3[3]
Sn(OTf)₂N-EthylpiperidineCH₂Cl₂-78High syn selectivity reported for similar systems
LiHMDSN/ATHF-78Generally lower selectivity compared to boron enolates

Experimental Protocols

Protocol 1: Boron-Mediated Aldol Reaction for High syn-Selectivity [2]

This protocol is adapted from procedures that yield high diastereoselectivity for the syn-aldol product.

  • Preparation: Under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask.

  • Enolate Formation: Cool the solution to 0 °C and add diisopropylethylamine (DIPEA, 1.5 equiv). Then, add dibutylboron triflate (Bu₂BOTf, 1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.1 equiv) dropwise to the reaction mixture at -78 °C. Stir for 1-3 hours at this temperature.

  • Workup: Quench the reaction at -78 °C by the addition of a pH 7 phosphate buffer. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Titanium-Mediated Aldol Reaction [3]

This protocol is a general guideline for a TiCl₄-mediated reaction. The addition of a Lewis base like THF is often crucial for high selectivity.

  • Preparation: Under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask and cool to -78 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise to the solution. Stir for 5-10 minutes.

  • Enolate Formation: Add a tertiary amine base (e.g., Hünig's base, 1.2 equiv) dropwise. Stir for 30-60 minutes at -78 °C. For improved selectivity, anhydrous tetrahydrofuran (THF, 1.1 equiv) can be added before the base.

  • Aldol Addition: Add the aldehyde (1.1 equiv) dropwise at -78 °C and stir for 1-4 hours.

  • Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Purification start Start dissolve Dissolve N-Propionyl- (2R)-bornane-10,2-sultam in anhydrous solvent start->dissolve cool_0 Cool to 0°C dissolve->cool_0 add_base Add Base (e.g., DIPEA) cool_0->add_base add_lewis_acid Add Lewis Acid (e.g., Bu2BOTf) add_base->add_lewis_acid cool_neg78 Cool to -78°C add_lewis_acid->cool_neg78 add_aldehyde Add Aldehyde cool_neg78->add_aldehyde stir Stir at -78°C add_aldehyde->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: General workflow for a Lewis acid-mediated aldol reaction.

troubleshooting_logic start Low Diastereoselectivity? check_temp Is temperature <-70°C? start->check_temp Yes change_lewis_acid Screen different Lewis Acids (Bu₂BOTf, TiCl₄) start->change_lewis_acid No, after checks check_reagents Are reagents anhydrous? check_temp->check_reagents Yes optimize_temp Lower reaction temperature check_temp->optimize_temp No check_reagents->change_lewis_acid Yes dry_reagents Dry solvents and reagents check_reagents->dry_reagents No success High Diastereoselectivity change_lewis_acid->success optimize_temp->start dry_reagents->start

Caption: A troubleshooting decision tree for low diastereoselectivity.

References

Technical Support Center: Purification of Diastereomers from N-Propionyl-(2R)-bornane-10,2-sultam Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diastereomers resulting from reactions utilizing N-Propionyl-(2R)-bornane-10,2-sultam as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying diastereomers from this compound reactions?

A1: The two most prevalent and effective methods for separating diastereomers of N-acyl bornane-10,2-sultam derivatives are flash column chromatography and recrystallization. The choice between these methods depends on the physical properties of the diastereomers (e.g., crystallinity, polarity difference) and the scale of the reaction. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for both analytical assessment of diastereomeric ratio and for preparative separation.

Q2: How can I determine the diastereomeric ratio of my product mixture before and after purification?

A2: The diastereomeric ratio (d.r.) is typically determined using high-field Nuclear Magnetic Resonance (NMR) spectroscopy, most commonly ¹H NMR. Diastereomers will often exhibit distinct signals for certain protons, and the ratio of the integrals of these well-resolved signals corresponds to the molar ratio of the diastereomers. Chiral HPLC can also be used for accurate determination of diastereomeric ratios.

Q3: My diastereomers are co-eluting during flash chromatography. What can I do to improve separation?

A3: Co-elution is a common challenge due to the similar physical properties of diastereomers. To improve separation, you can try the following:

  • Optimize the mobile phase: Use a less polar solvent system to increase the retention time and allow for better separation. A shallow gradient elution can also be effective.

  • Use a longer column: This increases the number of theoretical plates and can enhance resolution.

  • Decrease the particle size of the stationary phase: Finer silica gel can provide a greater surface area and improved separation.

  • Reduce the sample load: Overloading the column can lead to band broadening and poor separation.

Q4: I am having difficulty inducing crystallization of my desired diastereomer. What are some troubleshooting tips?

A4: If crystallization is challenging, consider the following:

  • Solvent screening: Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Seeding: If you have a small amount of the pure desired diastereomer, adding a seed crystal can initiate crystallization.

  • Slow cooling: Allow the saturated solution to cool slowly to promote the formation of well-ordered crystals.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

  • Concentration: Carefully concentrate the solution to the point of supersaturation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of diastereomers by flash chromatography. Mobile phase is too polar.Decrease the polarity of the eluent. Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity.
Column is overloaded.Reduce the amount of crude product loaded onto the column.
Improper column packing.Ensure the column is packed uniformly without any air gaps or channels.
Diastereomers have very similar polarities.Consider derivatization to increase the polarity difference or explore preparative HPLC.
Low recovery of material after chromatography. Product is sticking to the column.Add a small percentage of a more polar solvent (e.g., methanol) to the mobile phase at the end of the run to elute any remaining product.
Product is unstable on silica gel.Consider using a different stationary phase, such as alumina, or work up the reaction and purify the product as quickly as possible.
Inaccurate diastereomeric ratio determined by ¹H NMR. Peak overlap in the NMR spectrum.Use a higher field NMR spectrometer. Consider 2D NMR techniques (e.g., COSY, HSQC) to identify non-overlapping signals.
Poor signal-to-noise ratio.Increase the number of scans or use a more concentrated sample.
Desired diastereomer crashes out of solution during recrystallization. Solution is too supersaturated.Add a small amount of solvent to redissolve the precipitate and allow it to cool more slowly.
Impurities are present.Purify the crude mixture by flash chromatography before attempting recrystallization.
Both diastereomers co-crystallize. The diastereomers form a solid solution.Try a different solvent system for recrystallization. If co-crystallization persists, chromatographic separation is necessary.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of diastereomers from this compound reactions. Please note that these values are representative and can vary depending on the specific reaction conditions and substrates used.

Parameter Typical Value Method of Determination
Initial Diastereomeric Ratio (d.r.) 85:15 to 98:2¹H NMR Spectroscopy, Chiral HPLC
Yield after Flash Chromatography 70 - 90% (of the major diastereomer)Gravimetric Analysis
Diastereomeric Ratio after Flash Chromatography >99:1¹H NMR Spectroscopy, Chiral HPLC
Yield after Recrystallization 60 - 85% (of the major diastereomer)Gravimetric Analysis
Diastereomeric Ratio after Recrystallization >99:1¹H NMR Spectroscopy, Chiral HPLC

Experimental Protocols

Detailed Methodology for Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the products.

  • Isolation:

    • Combine the fractions containing the pure desired diastereomer.

    • Remove the solvent under reduced pressure to yield the purified product.

Detailed Methodology for Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a candidate solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Workup & Analysis cluster_purification Purification cluster_final Final Product start This compound Reaction workup Aqueous Workup start->workup analysis Determine Initial d.r. (NMR/HPLC) workup->analysis purification_choice Choose Purification Method analysis->purification_choice chromatography Flash Chromatography purification_choice->chromatography Polarity Difference recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid final_analysis Confirm Purity & d.r. (NMR/HPLC) chromatography->final_analysis recrystallization->final_analysis product Pure Diastereomer final_analysis->product

Caption: Experimental workflow for the purification of diastereomers.

troubleshooting_guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Diastereomer Separation cause1 Suboptimal Mobile Phase problem->cause1 cause2 Column Issues problem->cause2 cause3 Similar Polarity problem->cause3 solution1a Decrease Polarity cause1->solution1a solution1b Use Gradient Elution cause1->solution1b solution2a Repack Column cause2->solution2a solution2b Reduce Sample Load cause2->solution2b solution3a Preparative HPLC cause3->solution3a solution3b Recrystallization cause3->solution3b

Caption: Troubleshooting logic for poor diastereomer separation.

Technical Support Center: Preventing Epimerization During Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent epimerization during the crucial step of chiral auxiliary removal.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during chiral auxiliary removal?

A1: Epimerization is a chemical process that involves a change in the configuration at one of several stereogenic centers in a molecule. This is a significant concern during the removal of a chiral auxiliary because it can lead to a loss of the hard-won stereochemical purity of your product. The conditions used to cleave the auxiliary can inadvertently create an environment where the adjacent stereocenter becomes susceptible to inversion, resulting in a mixture of diastereomers that can be difficult to separate and may compromise the biological activity of the final compound.

Q2: What are the primary factors that promote epimerization during auxiliary removal?

A2: Several factors can contribute to epimerization. Understanding these is the first step toward prevention:

  • Base/Acid Strength and Stoichiometry: The choice and amount of acid or base used for cleavage are critical. Strong bases can readily abstract a proton at the stereocenter, leading to a planar enolate intermediate that can be protonated from either face, resulting in epimerization.[1] Similarly, harsh acidic conditions can also promote epimerization.

  • Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for epimerization.[2] Therefore, performing cleavage reactions at elevated temperatures increases the risk of stereochemical inversion.

  • Reaction Time: Prolonged exposure to conditions that can cause epimerization, even if they are mild, increases the likelihood of product racemization.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Polar solvents can stabilize charged intermediates that may be involved in the epimerization pathway.

  • Substrate Structure: The inherent structure of your molecule plays a significant role. The presence of an acidic proton alpha to a carbonyl group makes the stereocenter particularly susceptible to epimerization under basic conditions.[1]

Q3: How can I detect and quantify epimerization in my product?

A3: Several analytical techniques can be used to detect and quantify the extent of epimerization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying diastereomers.[3][4] By using a chiral stationary phase, you can often achieve baseline separation of your desired product and its epimer, allowing for accurate quantification of each.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to determine the diastereomeric ratio (d.r.) of your product.[5] Often, specific protons in the epimers will have slightly different chemical shifts, allowing for integration and quantification.

  • Gas Chromatography (GC): For volatile compounds, chiral GC columns can be used to separate and quantify epimers.

Troubleshooting Guides

Problem 1: Significant epimerization observed after basic hydrolysis of an Evans oxazolidinone auxiliary.

Possible Causes:

  • Base is too strong or used in excess: Strong bases like sodium hydroxide may be too harsh.

  • Reaction temperature is too high: Elevated temperatures accelerate the rate of epimerization.

  • Prolonged reaction time: Leaving the reaction for an extended period, even at a moderate temperature, can lead to epimerization.

Solutions:

  • Use a milder base: Lithium hydroxide (LiOH) is generally preferred for the cleavage of Evans auxiliaries as it is less likely to cause epimerization.[6] The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide, is a standard and mild method.[7]

  • Control the temperature: Perform the reaction at low temperatures, typically 0°C, to minimize the risk of epimerization.[1]

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and quench it as soon as the starting material is consumed.[8]

Problem 2: Loss of stereochemical integrity during reductive cleavage of a chiral auxiliary.

Possible Causes:

  • Harsh reducing agent: Some powerful reducing agents can create basic conditions or require higher temperatures, leading to epimerization.

  • Reaction workup: The workup procedure might involve acidic or basic conditions that can cause epimerization.

Solutions:

  • Choose a mild reducing agent: Lithium borohydride (LiBH₄) is a commonly used reagent for the reductive cleavage of N-acyloxazolidinones to the corresponding alcohols and is known to proceed with minimal risk of epimerization.[9]

  • Modified reducing agents: For sterically hindered substrates where standard reductions are sluggish, a modified procedure using lithium borohydride in the presence of one equivalent of water in diethyl ether can be effective.[1]

  • Neutral workup: Ensure that the workup conditions are as neutral as possible to avoid exposing the product to harsh pH conditions.

Quantitative Data on Epimerization

The following table summarizes the impact of different conditions on the diastereomeric excess (d.e.) during the removal of chiral auxiliaries. This data is intended to serve as a guideline for selecting optimal conditions.

Chiral AuxiliarySubstrateCleavage MethodBase/ReagentSolventTemperature (°C)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Evans OxazolidinoneN-propionyl oxazolidinoneHydrolyticLiOH/H₂O₂THF/H₂O0>98:2 d.r.[10]
Evans OxazolidinoneN-propionyl oxazolidinoneHydrolyticLiOH/H₂O₂THF/H₂O2597.6:2.4 d.r.[11]
Pseudoephedrine Amideα-substituted amideAcidic Hydrolysis18 N H₂SO₄Dioxane10095% d.e.[12]
Pseudoephedrine Amideα-phenylacetamideBasic Hydrolysisn-Bu₄NOHt-BuOH/H₂OReflux>95% ee[12]
Oppolzer's Sultam(Aminoacyl)sultamBasic HydrolysisSaponification--High[13]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans Oxazolidinone using LiOH/H₂O₂

This protocol describes the standard procedure for the hydrolytic cleavage of an N-acyl Evans oxazolidinone to the corresponding carboxylic acid with minimal risk of epimerization.[9]

Materials:

  • N-acyl oxazolidinone (1.0 equivalent)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂) (4-5 equivalents)

  • Lithium hydroxide (LiOH) (2-3 equivalents)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and water and cool the solution to 0°C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the cooled solution.

  • Add an aqueous solution of lithium hydroxide dropwise.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[1]

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.[1]

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[1]

  • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.[1]

  • Extract the carboxylic acid product from the acidified aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by column chromatography or crystallization.

Protocol 2: Reductive Cleavage of an N-Acyl Evans Oxazolidinone using LiBH₄

This protocol outlines the reductive cleavage of an N-acyl oxazolidinone to the corresponding primary alcohol.[8][9]

Materials:

  • N-acyl oxazolidinone (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Water (1.1 equivalents, for modified procedure)

  • Lithium borohydride (LiBH₄) (1.1 equivalents)

  • 1 M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).

  • (Optional, for sterically hindered substrates) Add water (1.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of lithium borohydride in THF dropwise. You may observe hydrogen evolution.[8]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.[8]

  • Quench the reaction by the slow addition of 1 M aqueous sodium hydroxide.[8]

  • Perform a liquid-liquid extraction to separate the product and the auxiliary.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[8]

Visualizations

Epimerization_Mechanism Substrate Chiral Substrate (R-configuration) Enolate Planar Enolate Intermediate Substrate->Enolate - H+ Product_R Desired Product (R-configuration) Enolate->Product_R + H+ Product_S Epimerized Product (S-configuration) Enolate->Product_S + H+ Protonation_top Protonation (top face) Protonation_bottom Protonation (bottom face) Base Base Base->Substrate Troubleshooting_Epimerization Start Epimerization Detected Check_Conditions Review Reaction Conditions Start->Check_Conditions Temp High Temperature? Check_Conditions->Temp Base Strong Base/Acid? Check_Conditions->Base Time Long Reaction Time? Check_Conditions->Time Solvent Polar Solvent? Check_Conditions->Solvent Temp->Base No Lower_Temp Lower Reaction Temperature (e.g., 0°C) Temp->Lower_Temp Yes Base->Time No Milder_Reagent Use Milder Base/Acid (e.g., LiOH) Base->Milder_Reagent Yes Time->Solvent No Monitor_Reaction Monitor Reaction Closely (TLC, LC-MS) Time->Monitor_Reaction Yes Change_Solvent Use Less Polar Solvent Solvent->Change_Solvent Yes End Epimerization Minimized Solvent->End No Lower_Temp->End Milder_Reagent->End Monitor_Reaction->End Change_Solvent->End Auxiliary_Cleavage_Workflow Start N-Acyl Chiral Auxiliary Choose_Method Select Cleavage Method Start->Choose_Method Hydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) Choose_Method->Hydrolytic Desired Product: Carboxylic Acid Reductive Reductive Cleavage (e.g., LiBH₄) Choose_Method->Reductive Desired Product: Alcohol Acidic Acidic Hydrolysis Choose_Method->Acidic Desired Product: Carboxylic Acid Carboxylic_Acid Chiral Carboxylic Acid Hydrolytic->Carboxylic_Acid Alcohol Chiral Alcohol Reductive->Alcohol Acidic->Carboxylic_Acid Workup Reaction Workup & Purification Carboxylic_Acid->Workup Alcohol->Workup Auxiliary_Recovery Recover Chiral Auxiliary Workup->Auxiliary_Recovery

References

Technical Support Center: N-Propionyl-(2R)-bornane-10,2-sultam Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Propionyl-(2R)-bornane-10,2-sultam (Oppolzer's sultam) in asymmetric alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this reaction?

This compound serves as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] The rigid, chiral structure of the bornane-10,2-sultam shields one face of the enolate derived from the propionyl group, directing the incoming electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.

Q2: What are the most common side reactions observed during the alkylation of this compound?

Common side reactions include:

  • Low Diastereoselectivity: Formation of a significant amount of the undesired diastereomer.

  • Epimerization: Loss of stereochemical integrity at the newly formed stereocenter after alkylation, often during workup or purification.

  • Hydrolysis: Cleavage of the N-acyl bond or the sultam ring itself, particularly in the presence of water or other nucleophiles.

  • N,N-Dialkylation: A second alkylation at the nitrogen of the sulfonamide, though less common with the sterically hindered sultam auxiliary.

  • O-Alkylation: Alkylation at the oxygen atom of the enolate, leading to a ketene acetal.

  • Incomplete Reaction: Unreacted starting material remaining after the reaction is complete.

Q3: How is the chiral auxiliary typically removed after the alkylation?

The chiral auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, ester, alcohol, or aldehyde. Common methods include:

  • Hydrolysis: Saponification with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water is a widely used method to obtain the corresponding carboxylic acid.[2]

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can yield the corresponding alcohol.[3]

  • Transesterification: Reaction with an alkoxide can provide the corresponding ester.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction conditions.

Potential Cause Troubleshooting Strategy
Incomplete Enolate Formation Ensure the use of a sufficiently strong and non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), in stoichiometric amounts (typically 1.05-1.2 equivalents). Incomplete deprotonation can lead to a mixture of enolate and starting material, reducing selectivity.
Incorrect Enolate Geometry The geometry of the enolate (Z vs. E) is crucial for high diastereoselectivity. The choice of base and solvent can influence this. For Oppolzer's sultam, a (Z)-enolate is generally favored, leading to the desired stereoisomer.
Reaction Temperature Too High Perform the alkylation at low temperatures, typically -78 °C. Higher temperatures can lead to a decrease in the energy difference between the transition states for the formation of the two diastereomers, resulting in lower selectivity.
Solvent Effects Anhydrous tetrahydrofuran (THF) is the most common solvent. The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and its reactivity. Ensure the solvent is rigorously dried before use.
Presence of Aggregates The lithium enolates of N-acyl sultams can form aggregates (dimers, tetramers), which may exhibit different reactivity and selectivity. The addition of co-solvents or additives can influence the aggregation state.
Sub-optimal Additives The addition of lithium chloride (LiCl) can be crucial for achieving high diastereoselectivity. LiCl is thought to break up enolate aggregates and favor the formation of a more reactive monomeric species. Use of hexamethylphosphoramide (HMPA) can also enhance reactivity and selectivity in some cases, but it is a carcinogen and should be handled with extreme care.
Electrophile (R-X)BaseSolventAdditiveTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
CH₃In-BuLiTHFHMPA-78>95:5~90
BnBrLDATHFNone-78>98:2~95
Allyl-BrNaHMDSTHFNone-78>95:5~85
EtILDATHFLiCl-78 to 0>99:1~90
Issue 2: Epimerization of the Product

Epimerization, the change in configuration at the newly formed stereocenter, can occur if the product is exposed to basic conditions for extended periods, especially at elevated temperatures.

Potential Cause Troubleshooting Strategy
Basic Workup Conditions Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated aqueous ammonium chloride). Avoid prolonged exposure to strong bases during extraction.
Basic Purification Conditions Use a neutral or slightly acidic mobile phase for chromatography. Silica gel is generally acceptable, but for highly sensitive products, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like Florisil®.
Elevated Temperatures Perform all workup and purification steps at or below room temperature whenever possible.
Issue 3: Hydrolysis of the N-Acyl Sultam

The N-acyl sultam can be susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and the free sultam auxiliary.

Potential Cause Troubleshooting Strategy
Presence of Water Ensure all reagents and solvents are strictly anhydrous. Flame-dry glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Nucleophilic Attack During Workup Minimize the time the reaction mixture is in contact with aqueous basic solutions during workup.

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes (or prepared in situ)

  • Electrophile (R-X)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq.).

  • Dissolution: Dissolve the sultam in anhydrous THF (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.05-1.1 eq.) dropwise to the stirred solution of the sultam, maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.1-1.5 eq.), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or LC-MS analysis. For less reactive electrophiles, the reaction may require warming to a higher temperature (e.g., -40 °C or 0 °C), but this may impact diastereoselectivity.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

Protocol for the Cleavage of the Chiral Auxiliary (Hydrolysis)

Materials:

  • Alkylated N-acyl sultam

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃) solution

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolution: Dissolve the alkylated N-acyl sultam (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH (2.0-3.0 eq.) followed by the slow, dropwise addition of 30% H₂O₂ (4.0-5.0 eq.), ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quenching: Quench the excess peroxide by the slow addition of a saturated aqueous solution of Na₂SO₃ at 0 °C.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover the chiral sultam auxiliary.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with HCl.

  • Product Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the desired carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage Sultam This compound Enolate_Formation Enolate Formation (-78 °C) Sultam->Enolate_Formation Electrophile Electrophile (R-X) Alkylation Alkylation (-78 °C) Electrophile->Alkylation Base Base (e.g., LDA) Base->Enolate_Formation Solvent Anhydrous Solvent (THF) Solvent->Enolate_Formation Enolate_Formation->Alkylation Quench Quench (aq. NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Cleavage Hydrolysis or Reduction Purification->Cleavage Final_Product Final Chiral Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the alkylation of this compound.

Troubleshooting_Logic Start Low Diastereoselectivity Observed Check_Temp Is the reaction temperature at -78 °C? Start->Check_Temp Check_Base Is the base strong, non-nucleophilic, and used in the correct stoichiometry? Check_Temp->Check_Base Yes Optimize_Temp Maintain strict temperature control. Check_Temp->Optimize_Temp No Check_Solvent Is the solvent anhydrous? Check_Base->Check_Solvent Yes Optimize_Base Use freshly titrated LDA or high-quality commercial base. Check_Base->Optimize_Base No Check_Additives Have additives like LiCl been considered? Check_Solvent->Check_Additives Yes Optimize_Solvent Use freshly distilled/dried solvent. Check_Solvent->Optimize_Solvent No Optimize_Additives Add anhydrous LiCl (4-6 eq.) to the reaction. Check_Additives->Optimize_Additives No

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

effect of temperature on N-Propionyl-(2R)-bornane-10,2-sultam reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Propionyl-(2R)-bornane-10,2-sultam. The information focuses on the critical role of temperature in determining reaction outcomes, particularly diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a chemical reaction?

A1: this compound is a chiral auxiliary used in asymmetric synthesis. Its rigid bicyclic structure provides a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over others in reactions such as alkylations and aldol additions.

Q2: How does temperature impact the diastereoselectivity of reactions involving this chiral auxiliary?

A2: Temperature is a critical parameter for controlling the diastereoselectivity of these reactions. Lower temperatures, typically ranging from -78 °C to -100 °C, generally favor the kinetic product, resulting in higher diastereomeric excess (d.e.) or diastereomeric ratios (d.r.). At higher temperatures, the energy difference between the transition states leading to the different diastereomers becomes less significant, which can lead to a decrease in selectivity and the formation of a mixture of products.

Q3: I am observing a low diastereomeric ratio in my alkylation reaction. What is the most likely cause related to temperature?

A3: A low diastereomeric ratio is often due to the reaction temperature being too high. Even a slight increase in temperature during the enolate formation or the subsequent alkylation step can lead to a significant drop in diastereoselectivity. It is crucial to maintain a consistently low temperature throughout the critical steps of the reaction.

Q4: Can the choice of Lewis acid in an aldol reaction affect the outcome, and how does this relate to temperature?

A4: Yes, the choice of Lewis acid is crucial. For instance, in aldol reactions with N-acyl sultams, using an excess of a Lewis acid like diethylboron triflate can lead to high anti diastereoselectivity. The coordination of the Lewis acid to the carbonyl groups of the sultam and the aldehyde creates a rigid transition state, and low temperatures are essential to maintain the integrity of this organized state and achieve high selectivity.

Q5: Are there any visual indicators of a compromised low-temperature reaction?

A5: While there are no universal visual cues, a change in the color of the reaction mixture upon warming could indicate side reactions or decomposition. The most reliable indicator of a successful low-temperature reaction is the analysis of the product mixture by techniques such as NMR spectroscopy or chiral HPLC, which will reveal the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions
Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Ensure the reaction flask is adequately cooled before adding reagents. Use a cryostat or a well-insulated bath (e.g., dry ice/acetone) to maintain a consistent temperature of -78 °C or lower.Improved diastereomeric ratio, favoring the desired diastereomer.
Slow addition of reagents. Add the alkylating agent slowly and dropwise to the enolate solution at low temperature to avoid localized warming.Minimized side reactions and improved selectivity.
Incomplete enolate formation. Ensure the enolization is complete before adding the electrophile. This can be influenced by the choice of base and the reaction time at low temperature.A single major product diastereomer should be observed.
Issue 2: Poor Yield in Aldol Reactions
Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too low, leading to slow reaction. While low temperature is crucial for selectivity, if the reaction is not proceeding, a slight, controlled increase in temperature (e.g., from -100 °C to -78 °C) may be necessary. Monitor the reaction closely by TLC.Increased conversion to the desired aldol adduct without a significant loss of diastereoselectivity.
Incorrect stoichiometry of Lewis acid. The amount of Lewis acid can influence both the rate and the selectivity. Titrate the optimal amount of Lewis acid for your specific substrate.Optimized yield and diastereoselectivity.
Decomposition of starting materials or products. Ensure all reagents and solvents are anhydrous and of high purity. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Reduced side products and improved yield of the desired aldol product.

Data Presentation

Table 1: Expected Diastereoselectivity in Aldol Reactions as a Function of Lewis Acid and Temperature

Lewis AcidRecommended Temperature (°C)Predominant DiastereomerExpected Diastereomeric Ratio (d.r.)
Diethylboron Triflate (Et₂BOTf)-78 to -40antiUp to 98:2
Tin(II) Triflate (Sn(OTf)₂)-78synTypically >95:5
Lithium Enolate (from n-BuLi)-78synTypically >95:5

Note: These are generalized values based on literature for N-acyl sultams. Optimal conditions may vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation
  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen).

  • Enolate Formation: Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer, a magnetic stirrer, and an inert gas inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong base (e.g., n-butyllithium or lithium diisopropylamide) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: General Procedure for Diastereoselective Aldol Reaction
  • Preparation: Follow the same preparation steps as in Protocol 1 to ensure anhydrous and inert conditions.

  • Enolate Formation: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C depending on the Lewis acid).

  • Add the Lewis acid (e.g., diethylboron triflate or tin(II) triflate) dropwise, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). Stir for 30-60 minutes to form the enolate.

  • Aldol Addition: Add the aldehyde dropwise to the enolate solution at the same low temperature.

  • Reaction Monitoring: Stir the reaction for the required time at the low temperature, monitoring by TLC.

  • Quenching: Quench the reaction with a suitable aqueous solution (e.g., a pH 7 buffer or saturated sodium bicarbonate solution).

  • Work-up and Purification: Follow the same work-up, purification, and analysis steps as in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dry_glassware Dry Glassware start->dry_glassware inert_atm Establish Inert Atmosphere dry_glassware->inert_atm dissolve Dissolve Sultam in Anhydrous Solvent inert_atm->dissolve cool Cool to Low Temperature (-78°C to -100°C) dissolve->cool add_base Add Base/Lewis Acid cool->add_base enolate_formation Enolate Formation add_base->enolate_formation add_electrophile Add Electrophile (Alkylating Agent/Aldehyde) enolate_formation->add_electrophile react Stir at Low Temperature add_electrophile->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze Diastereoselectivity (NMR/HPLC) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for temperature-critical reactions.

logical_relationship cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (-78°C to -100°C) kinetic Kinetic Control low_temp->kinetic Favors high_temp Higher Temperature (e.g., > -40°C) thermodynamic Thermodynamic Control high_temp->thermodynamic Favors high_de High Diastereoselectivity (High d.e./d.r.) kinetic->high_de low_de Low Diastereoselectivity (Low d.e./d.r.) thermodynamic->low_de

Caption: The relationship between temperature and diastereoselectivity.

Technical Support Center: Solvent Effects on Diastereoselectivity in Sultam Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, chemists, and drug development professionals using sultam chiral auxiliaries. It provides answers to common questions, troubleshooting advice for experiments exhibiting poor stereocontrol, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for diastereoselectivity in reactions using Oppolzer's sultam?

The solvent plays a crucial role in the geometry of the reaction's transition state. High diastereoselectivity in sultam-mediated reactions, such as alkylations or aldol additions, typically relies on the formation of a rigid, chelated transition state. In this state, a Lewis acid (or the cation of the base, like Li⁺) coordinates to both the carbonyl oxygen of the N-acyl group and the sulfonyl oxygen. This rigid structure forces the electrophile to attack from the less sterically hindered face, resulting in a high diastereomeric ratio (d.r.). The solvent's ability to coordinate with the metal center directly impacts the stability and formation of this chelate.

Q2: What is the general rule for choosing a solvent to maximize the diastereomeric ratio (d.r.)?

Generally, non-coordinating, non-polar aprotic solvents are preferred as they do not compete with the sultam for coordination to the metal center, thus favoring the rigid chelated transition state.[1][2] Solvents like dichloromethane (DCM), toluene, and hexanes are excellent choices. Conversely, polar, coordinating solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can solvate the metal cation, disrupting the chelate and leading to a more flexible transition state and, consequently, lower diastereoselectivity.[2][3]

Q3: Can temperature affect the solvent's impact on diastereoselectivity?

Yes, temperature is a critical parameter.[4] Lowering the reaction temperature, often to -78 °C, increases the energy difference between the diastereomeric transition states.[4] This makes the reaction more selective for the lower-energy pathway, typically enhancing the diastereomeric ratio. At higher temperatures, there is enough thermal energy to overcome this small energy difference, leading to the formation of both diastereomers and a lower d.r.

Q4: Besides the solvent, what other factors can influence the diastereoselectivity of my reaction?

Several factors are key:

  • Lewis Acid/Base: The choice and stoichiometry of the Lewis acid (in aldol reactions) or the base used for enolate formation (in alkylations) are critical. Bulky bases like Lithium Diisopropylamide (LDA) often favor the formation of the desired Z-enolate.[4] For aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄) can dictate the transition state geometry.[4][5]

  • Steric Hindrance: The steric bulk of both the electrophile and the acyl group on the sultam can influence facial selectivity.[3]

  • Purity of Reagents: Water is detrimental as it can quench the enolate and interfere with Lewis acids. Ensure all reagents and solvents are anhydrous and that glassware is properly dried.[6]

Troubleshooting Guide

Problem: My diastereomeric ratio (d.r.) is low or close to 1:1.

This is a common issue indicating a lack of stereocontrol in the reaction. Follow this workflow to diagnose the problem.

G

Caption: Troubleshooting workflow for diagnosing poor diastereoselectivity.

Potential Cause Recommended Solution
Coordinating Solvent Used You may have used a solvent like THF or DMF out of habit. These solvents can disrupt the crucial chelated transition state. Action: Switch to a non-coordinating solvent such as dichloromethane (DCM) or toluene.
Reaction Temperature Too High Running the reaction at 0 °C or room temperature may not provide a sufficient energy barrier to differentiate the diastereomeric transition states. Action: Perform the reaction at -78 °C (a dry ice/acetone bath). Ensure the temperature is maintained throughout the addition of the electrophile.[4]
Presence of Water Trace amounts of water in the solvent or on the glassware can destroy the organometallic reagents or Lewis acids, leading to poor results. Action: Ensure solvents are passed through a solvent purification system or freshly distilled from a suitable drying agent. Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar).[6]
Incorrect Enolate Geometry The formation of the E-enolate instead of the desired Z-enolate can lead to the opposite diastereomer or poor selectivity. Action: Use a bulky base like LDA to promote Z-enolate formation. Ensure sufficient time for complete enolate formation before adding the electrophile (typically 30-60 minutes at -78 °C).[4]
Sub-optimal Lewis Acid In aldol reactions, the Lewis acid may not be strong enough to form a rigid chelate. Action: Screen different Lewis acids. TiCl₄ is known to promote the formation of highly organized transition states. Note that stoichiometry can also invert selectivity.[5]

Quantitative Data Summary: Solvent Effects

The following tables summarize the impact of different solvents on the diastereoselectivity of common reactions involving N-acyl sultams.

Table 1: Effect of Solvent on the Alkylation of an N-Propanoyl Sultam

EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Toluene-78>99:1
2Dichloromethane (DCM)-7898:2
3Diethyl Ether-7895:5
4Tetrahydrofuran (THF)-7885:15
5Dimethylformamide (DMF)-7860:40

Data is representative and compiled for illustrative purposes.

Table 2: Effect of Lewis Acid and Solvent on a Mukaiyama Aldol Reaction

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1TiCl₄DCM-7897:3
2SnCl₄DCM-7892:8
3BF₃·OEt₂DCM-7888:12
4TiCl₄THF-7870:30

Data is representative and compiled for illustrative purposes.

Detailed Experimental Protocols

Protocol: Diastereoselective Alkylation of an N-Acyl Sultam

This protocol describes a general procedure for the alkylation of an N-acyl derivative of Oppolzer's sultam, emphasizing the conditions necessary for high diastereoselectivity.

G

Caption: Step-by-step workflow for a typical diastereoselective alkylation.

Materials:

  • (2R)-N-Propanoyl-bornane-10,2-sultam (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi, 1.05 equiv)

  • Benzyl bromide (BnBr, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-acyl sultam.

  • Dissolution: Dissolve the sultam in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (benzyl bromide) dropwise to the lithium enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 3 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired alkylated product.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.

References

Technical Support Center: Synthesis of N-Acyl Sultams

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information regarding the synthesis of N-acyl sultams, including common methods, challenges, and some troubleshooting insights. The search results cover various synthetic routes using acid anhydrides, acid chlorides, carboxylic acids, and other reagents. They also touch upon reaction conditions, catalysts, and potential side reactions.

However, the information is not yet structured in a troubleshooting guide format. I need to process this information to create specific question-and-answer pairs that a researcher might have. I also need to extract quantitative data and present it in tables, detail experimental protocols, and create the required Graphviz diagrams. The current information provides a good foundation, but I need to perform more targeted searches to fill in the gaps for the specific requirements of the prompt, especially concerning detailed experimental protocols and specific troubleshooting scenarios not explicitly detailed in the initial broad searches.

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Welcome to the technical support center for the synthesis of N-acyl sultams. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-acyl sultams, offering potential causes and solutions in a question-and-answer format.

Reaction & Yield Issues

Q1: My N-acylation reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in N-acylation of sultams can stem from several factors. Here are some common culprits and troubleshooting strategies:

  • Incomplete Deprotonation: The sulfonamide proton of the sultam is acidic but requires a suitable base for complete deprotonation to enhance its nucleophilicity.

    • Solution: Ensure you are using an adequate amount (typically 1.1 to 1.5 equivalents) of an appropriate base. For acyl chloride or anhydride reactions, common bases include triethylamine (Et₃N) or pyridine.[1] For less reactive acylating agents, a stronger base like sodium hydride (NaH) might be necessary.

  • Poor Reactivity of Acylating Agent: Sterically hindered acylating agents or those with electron-withdrawing groups may react sluggishly.

    • Solution: Consider using a more reactive acylating agent, such as an acyl chloride over a carboxylic acid with a coupling agent. Alternatively, increasing the reaction temperature or using a catalyst can enhance the reaction rate.

  • Catalyst Inactivity: If using a Lewis acid or another catalyst, its activity is crucial.

    • Solution: Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many catalysts like ZnCl₂.[1]

  • Sub-optimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

    • Solution: Experiment with a range of temperatures. Start at room temperature and gradually increase if the reaction is slow, monitoring for any signs of product degradation by TLC.

  • Side Reactions: Undesired reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify potential side reactions (see Q2) and adjust conditions to minimize them. This could involve changing the base, solvent, or temperature.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I prevent them?

A2: The formation of multiple products is a common issue. Here are some potential side reactions and how to mitigate them:

  • O-acylation: If the sultam has a hydroxyl group, O-acylation can compete with the desired N-acylation.

    • Solution: Protect the hydroxyl group with a suitable protecting group before the N-acylation step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[2]

  • Reaction with Mixed Anhydrides: When using a carboxylic acid and an activating agent like isobutyl chloroformate to form a mixed anhydride, the sultam can potentially react at the wrong carbonyl group.

    • Solution: Generally, the more sterically accessible and electronically favorable carbonyl is attacked. Using sterically bulky activating agents can sometimes direct the nucleophilic attack to the desired position.

  • Epimerization: If your sultam or acylating agent contains a chiral center, particularly at the α-position to a carbonyl group, epimerization can occur under basic conditions.

    • Solution: Use milder bases or non-basic conditions if possible. Reactions at lower temperatures can also help to minimize epimerization. The presence of human serum albumin has been noted to retard epimerization in some chiral drugs, though this is more relevant in a biological context.[3]

Purification Challenges

Q3: I'm having difficulty purifying my N-acyl sultam by column chromatography. What are some common issues and solutions?

A3: Purification by column chromatography can be challenging. Here are some tips:

  • Co-elution with Starting Materials or Byproducts: If the polarity of your product is very similar to that of the unreacted starting materials or a side product, separation can be difficult.

    • Solution: Optimize your solvent system for TLC to achieve better separation between the spots before attempting column chromatography. A different stationary phase (e.g., alumina instead of silica gel) might also be effective.

  • Product Streaking on the Column: This can be due to the acidic nature of the N-acyl sultam interacting strongly with the silica gel.

    • Solution: Add a small amount of a modifier to your eluent, such as 0.1-1% acetic acid or triethylamine, depending on the nature of your compound, to improve the peak shape.

  • Product Insolubility: The product may precipitate on the column if the eluent is not a good solvent for it.

    • Solution: Ensure your chosen eluent system can dissolve the crude product mixture effectively.

Q4: Can I purify my N-acyl sultam by recrystallization? If so, how do I choose a suitable solvent?

A4: Yes, recrystallization is often an excellent method for purifying solid N-acyl sultams.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Procedure for Solvent Screening:

      • Place a small amount of your crude product in a test tube.

      • Add a few drops of a solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

      • Heat the mixture. A good solvent will dissolve the compound completely upon heating.

      • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Common Solvent Systems: For moderately polar N-acyl sultams, solvent pairs like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes are often effective.

Work-up Issues

Q5: I suspect my N-acyl sultam is hydrolyzing during the aqueous work-up. How can I prevent this?

A5: N-acyl sultams can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The strained ring of certain sultams, like β-sultams, can be particularly reactive.[5]

  • Minimizing Hydrolysis:

    • Neutral Washes: Use neutral or mildly acidic/basic washes during the work-up. For example, instead of a strong acid wash, use a saturated solution of ammonium chloride (NH₄Cl). Instead of a strong base, use a saturated solution of sodium bicarbonate (NaHCO₃).

    • Temperature Control: Perform the work-up at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Minimize Contact Time: Work quickly during the extraction and washing steps to minimize the contact time of your product with the aqueous phase.

    • Brine Wash: Always perform a final wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer before adding a drying agent.

Data Presentation

Table 1: Comparison of Common N-Acylation Methods

MethodAcylating AgentCatalyst/ReagentTypical SolventTemperatureTypical YieldsAdvantagesDisadvantages
Acyl ChlorideAcyl ChlorideBase (e.g., Et₃N, Pyridine)DCM, THF, MeCN0 °C to RT70-95%High reactivity, generally high yields.Acyl chlorides can be moisture-sensitive; generates HCl byproduct.
Acid AnhydrideAcid AnhydrideAcid (e.g., H₂SO₄) or Lewis Acid (e.g., ZnCl₂)MeCN or Solvent-freeRT to 100 °C60-90%Anhydrides are often easier to handle than acyl chlorides.Can be less reactive than acyl chlorides.
Carbodiimide CouplingCarboxylic AcidDCC or EDCDCM, DMF0 °C to RT50-85%Mild conditions, avoids the need to prepare acyl chlorides.[6]Formation of urea byproduct can complicate purification; DCC is a known allergen.
Mixed AnhydrideCarboxylic AcidIsobutyl Chloroformate, BaseTHF, DCM-15 °C to RT60-90%Good for sensitive substrates.Potential for reaction at the wrong carbonyl center.

Experimental Protocols

Protocol 1: N-Acylation of a Sultam using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of a sultam using an acyl chloride and a base.[1]

  • Dissolution: Dissolve the sultam (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: N-Acylation of a Sultam using a Carboxylic Acid and DCC

This protocol outlines a general procedure for the N-acylation of a sultam using a carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and the sultam (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Sultam & Base acyl_chloride Add Acyl Chloride (0 °C) start->acyl_chloride monitor Stir & Monitor by TLC acyl_chloride->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure N-Acyl Sultam purify->end

Caption: General experimental workflow for the synthesis of N-acyl sultams.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions start->side_reactions Yes workup_loss Loss During Work-up start->workup_loss Yes purification_loss Loss During Purification start->purification_loss Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) incomplete_reaction->optimize_conditions protecting_groups Use Protecting Groups side_reactions->protecting_groups mild_workup Use Milder Work-up workup_loss->mild_workup optimize_purification Optimize Purification (Solvent, Method) purification_loss->optimize_purification

Caption: Troubleshooting logic for addressing low yields in N-acyl sultam synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: N-Propionyl-(2R)-bornane-10,2-sultam versus Evans' Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. This guide provides an objective comparison of two widely used classes of chiral auxiliaries: the N-propionyl derivative of (2R)-bornane-10,2-sultam, a member of the Oppolzer's sultam family, and the well-established N-propionyl Evans' oxazolidinone auxiliaries. This comparison is based on their performance in key asymmetric transformations, supported by experimental data.

Overview of the Chiral Auxiliaries

N-Propionyl-(2R)-bornane-10,2-sultam is a chiral auxiliary derived from naturally occurring (+)-camphor. Its rigid bicyclic structure provides a well-defined steric environment, effectively shielding one face of the enolate derived from the N-propionyl group. This steric hindrance directs the approach of electrophiles, leading to high levels of asymmetric induction.[1]

Evans' chiral auxiliaries , typically derived from readily available amino acids like valine or phenylalanine, are five-membered ring oxazolidinones. The substituent at the C4 position of the oxazolidinone ring dictates the facial selectivity of the enolate, leading to predictable and often highly diastereoselective reactions.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The diastereoselectivity of this transformation is a critical measure of the auxiliary's effectiveness.

Quantitative Data for Asymmetric Alkylation
Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans')Benzyl bromideLDA>99:180-92
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone (Evans')Allyl iodideNaHMDS98:2>90
N-((4-chlorophenyl)ethanoyl)-(2R)-bornane-10,2-sultam*Methyl iodiden-BuLi73:27Not Reported

*Note: Data for a structurally similar N-ethanoyl sultam derivative is presented due to the lack of directly comparable data for the N-propionyl derivative with the same electrophile as the Evans' auxiliary examples.

Based on available data, Evans' auxiliaries consistently exhibit exceptionally high levels of diastereoselectivity in asymmetric alkylation reactions, often exceeding 99:1. The alkylation of an N-ethanoyl bornane-10,2-sultam derivative with methyl iodide showed a significantly lower diastereomeric ratio of 73:27, suggesting that for this class of reaction, Evans' auxiliaries may offer superior stereocontrol.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the structure of the chiral auxiliary.

Quantitative Data for Asymmetric Aldol Reactions
Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (d.r.)Product StereochemistryYield (%)
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone (Evans')IsovaleraldehydeBu₂BOTf>99:1syn80-95
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans')BenzaldehydeBu₂BOTf>99:1syn85-95
This compoundVariousTiCl₄ / Sn(OTf)₂>95:5 (d.e.)syn or antiHigh

Evans' auxiliaries are renowned for their ability to effect highly diastereoselective syn-aldol additions, with diastereomeric ratios frequently surpassing 99:1. Oppolzer's sultams, including the N-propionyl derivative, are also highly effective in aldol reactions, capable of producing both syn and anti aldol adducts with high diastereomeric excess (>95%). The stereochemical outcome can often be controlled by the choice of Lewis acid and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for key experiments with both classes of auxiliaries.

Asymmetric Alkylation with Evans' Auxiliary

Reaction: Alkylation of N-propionyl-(4S)-4-isopropyl-2-oxazolidinone with benzyl bromide.

Procedure:

  • A solution of N-propionyl-(4S)-4-isopropyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes to form the lithium enolate.

  • Benzyl bromide (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by NMR spectroscopy or chromatography.

Asymmetric Aldol Reaction with this compound

Reaction: Diastereoselective aldol reaction of this compound.

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane at 0 °C is added a Lewis acid such as TiCl₄ (1.1 equiv).

  • A tertiary amine base, for example, N,N-diisopropylethylamine (DIPEA) (1.2 equiv), is then added dropwise, and the mixture is stirred for 30 minutes to generate the titanium enolate.

  • The reaction is cooled to -78 °C, and the desired aldehyde (1.2 equiv) is added.

  • The mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the organic layer is washed, dried, and concentrated. The diastereoselectivity is determined by analysis of the crude product.

Cleavage of the Chiral Auxiliary

A critical step in the use of chiral auxiliaries is their removal to afford the desired enantiomerically pure product.

Cleavage of Evans' Auxiliaries:

  • To form the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method.

  • To form the primary alcohol: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.

  • To form the aldehyde: Reduction with diisobutylaluminium hydride (DIBAL-H) can be employed.

Cleavage of N-Acyl Bornane-10,2-sultams:

  • To form the carboxylic acid: Saponification with lithium hydroxide or other strong bases is a standard procedure.

  • To form the primary alcohol: Reductive cleavage using reducing agents like lithium aluminum hydride is also a viable method.

Signaling Pathways and Experimental Workflows

Asymmetric_Alkylation_Workflow cluster_evans Evans' Auxiliary cluster_sultam This compound evans_aux N-Propionyl Evans' Auxiliary evans_enolate Lithium (Z)-Enolate evans_aux->evans_enolate LDA, THF, -78 °C evans_alkylation Alkylation (Electrophile, -78 °C) evans_enolate->evans_alkylation evans_product Alkylated Product (>98% d.e.) evans_alkylation->evans_product sultam_aux N-Propionyl Sultam sultam_enolate Lithium Enolate sultam_aux->sultam_enolate n-BuLi, THF, -78 °C sultam_alkylation Alkylation (Electrophile, -78 °C) sultam_enolate->sultam_alkylation sultam_product Alkylated Product (Variable d.e.) sultam_alkylation->sultam_product

Aldol_Reaction_Mechanism cluster_transition_state Zimmerman-Traxler Transition State enolate Chiral (Z)-Enolate aldehyde Aldehyde lewis_acid Lewis Acid (e.g., Bu₂BOTf) ts_complex Chair-like Transition State aldol_adduct Aldol Adduct ts_complex->aldol_adduct Diastereoselective C-C Bond Formation

Conclusion

Both this compound and Evans' chiral auxiliaries are highly effective tools in asymmetric synthesis.

Evans' auxiliaries generally provide exceptional levels of diastereoselectivity, particularly in syn-aldol reactions and alkylations. The wealth of literature and predictable stereochemical outcomes make them a reliable choice for many applications.

This compound offers the advantage of a rigid camphor backbone, leading to high stereocontrol in various reactions, including the ability to access both syn and anti aldol products. However, based on the limited directly comparable data, the diastereoselectivity in alkylation reactions may be lower than that achieved with Evans' auxiliaries.

The ultimate choice of chiral auxiliary will depend on the specific transformation, the desired stereochemical outcome, and the reaction conditions. For exceptionally high diastereoselectivity in syn-aldol and alkylation reactions, Evans' auxiliaries have a well-documented track record. For situations requiring access to anti-aldol products or where the rigid camphor scaffold might offer unique selectivity, this compound is a valuable alternative.

References

comparison of different methods for bornane sultam cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the robust chirality of the bornane sultam auxiliary, its efficient and clean removal is a critical final step in asymmetric synthesis. The choice of cleavage method is dictated by the desired functionality of the final product and the substrate's sensitivity to the reaction conditions. This guide provides an objective comparison of common methods for the cleavage of N-acyl bornane sultams, supported by experimental data and detailed protocols.

Comparison of Cleavage Methods

The selection of a suitable cleavage method is a trade-off between the desired product, reaction conditions, and potential side reactions. The following table summarizes the key aspects of reductive, hydrolytic, and reductive desulfonylation methods.

MethodReagentsProductTypical YieldAdvantagesDisadvantages
Reductive Cleavage Lithium aluminum hydride (LiAlH₄)Primary alcohol>90%High yielding, reliable.Requires anhydrous conditions; strong reducing agent may affect other functional groups.
Hydrolytic Cleavage Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)Carboxylic acid80-95%Mild conditions, preserves stereochemistry.Potential for side reactions like endocyclic cleavage; oxygen evolution can be a safety concern.
Reductive Desulfonylation Magnesium (Mg) in Methanol (MeOH)Amine (after N-S bond cleavage)Good to excellentMild, cost-effective.Primarily cleaves the N-S bond, not the N-acyl bond.

Experimental Protocols and Workflows

Detailed methodologies for the key cleavage methods are provided below, along with graphical representations of the experimental workflows.

Reductive Cleavage to Yield a Primary Alcohol

This method employs a powerful reducing agent, lithium aluminum hydride, to convert the N-acyl group to a primary alcohol.

Experimental Protocol:

  • Dissolve the N-acyl bornane sultam (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of lithium aluminum hydride (1.5-2.0 equiv) in THF to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting suspension vigorously until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired primary alcohol and recover the chiral auxiliary.

Reductive_Cleavage cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve N-acyl bornane sultam in anhydrous THF cool_0c Cool to 0 °C start->cool_0c add_lah Add LiAlH₄ solution cool_0c->add_lah stir_0c Stir at 0 °C add_lah->stir_0c warm_rt Warm to RT and stir stir_0c->warm_rt quench Quench with H₂O and NaOH(aq) warm_rt->quench filter Filter and wash quench->filter concentrate Concentrate filter->concentrate purify Purify by chromatography concentrate->purify end end purify->end Primary Alcohol + Recovered Auxiliary

Workflow for the reductive cleavage of N-acyl bornane sultam.

Hydrolytic Cleavage to Yield a Carboxylic Acid

This method utilizes lithium hydroxide and hydrogen peroxide to hydrolyze the N-acyl group, yielding the corresponding carboxylic acid while preserving the stereocenter.

Experimental Protocol:

  • Dissolve the N-acyl bornane sultam (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or crystallization to yield the carboxylic acid and recover the chiral auxiliary.

Hydrolytic_Cleavage cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Purification start Dissolve N-acyl bornane sultam in THF/H₂O cool_0c Cool to 0 °C start->cool_0c add_reagents Add H₂O₂ and LiOH(aq) cool_0c->add_reagents stir_0c Stir at 0 °C add_reagents->stir_0c quench Quench with Na₂SO₃(aq) stir_0c->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify extract->purify end end purify->end Carboxylic Acid + Recovered Auxiliary

Workflow for the hydrolytic cleavage of N-acyl bornane sultam.

Oxidative Cleavage

While less commonly reported specifically for bornane sultams compared to reductive and hydrolytic methods, oxidative cleavage presents a potential alternative. Reagents such as Oxone® (potassium peroxymonosulfate) and magnesium monoperoxyphthalate (MMPP) are known to cleave various functional groups under oxidative conditions.[1] For N-acyl sulfonamides, these methods could potentially lead to the carboxylic acid or other oxidized products. However, specific protocols and yield data for the cleavage of N-acyl bornane sultams are not well-documented in the literature, and this approach may require significant optimization. Researchers exploring this route should consider the potential for over-oxidation or reaction at other sites in the molecule.

Conclusion

The choice of cleavage method for a bornane sultam auxiliary is a critical decision in the synthesis of chiral molecules. Reductive cleavage with LiAlH₄ is a robust method for obtaining primary alcohols in high yields. For the synthesis of carboxylic acids, hydrolytic cleavage with LiOH/H₂O₂ is the preferred method, offering mild conditions that preserve stereochemical integrity. Reductive desulfonylation with magnesium in methanol offers a pathway to amines by cleaving the N-S bond. While oxidative cleavage methods are established for other functional groups, their application to N-acyl bornane sultams requires further investigation. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the planning and execution of this crucial synthetic step.

References

Determining Diastereomeric Excess of N-Propionyl-(2R)-bornane-10,2-sultam Adducts: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of diastereomeric excess (d.e.) is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for quantifying the d.e. of N-Propionyl-(2R)-bornane-10,2-sultam adducts, a widely used chiral auxiliary, with alternative methods. Detailed experimental protocols and supporting data are presented to facilitate informed methodological choices.

The Oppolzer sultam, (2R)-bornane-10,2-sultam, is a powerful and versatile chiral auxiliary employed in a multitude of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions. The propionyl derivative, this compound, serves as a key starting material for generating enolates, which subsequently react with electrophiles to yield diastereomeric adducts. The ratio of these diastereomers directly reflects the stereoselectivity of the reaction. While several analytical techniques can be employed to determine this ratio, ¹H NMR spectroscopy offers a rapid, non-destructive, and often sufficiently accurate method.

Comparison of Analytical Methods

The choice of analytical method for determining diastereomeric excess depends on factors such as the required accuracy, sample throughput, and the availability of instrumentation. While ¹H NMR is a primary tool, High-Performance Liquid Chromatography (HPLC) is a common alternative.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Exploits the different chemical environments of protons in diastereomers, leading to distinct signals that can be integrated.Separates diastereomers based on their differential interactions with a stationary phase, allowing for quantification of peak areas.
Sample Preparation Simple dissolution in a deuterated solvent.Requires development of a suitable mobile and stationary phase combination.
Analysis Time Typically 5-15 minutes per sample.Can range from 15-60 minutes per sample, plus method development time.
Resolution May be challenging for diastereomers with very similar structures, leading to overlapping signals.Often provides baseline separation of diastereomers, offering high accuracy.
Quantification Based on the integration of well-resolved signals. Accuracy can be affected by signal overlap and relaxation delays.Based on the integration of peak areas in the chromatogram. Generally considered highly accurate and reproducible.
Non-destructive Yes, the sample can be fully recovered.Generally considered destructive, although fraction collection is possible.

Experimental Protocols

¹H NMR Spectroscopy for Diastereomeric Excess Determination

This protocol outlines the general steps for determining the diastereomeric excess of this compound adducts.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the crude reaction mixture containing the diastereomeric adducts.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the chemical shift dispersion of the diastereomeric signals.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz. Higher field strengths (e.g., 400 MHz or 500 MHz) are recommended to improve signal dispersion.

  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).[1]

  • Crucially, for quantitative analysis, ensure that the relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures complete relaxation and accurate integration.[1]

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons on the bornane-10,2-sultam auxiliary, particularly those close to the newly formed stereocenter, often show good separation. For example, the proton at the C2' position of the propionyl group or protons on the sultam ring can be diagnostic.

  • Carefully integrate the selected signals for each diastereomer.

  • Calculate the diastereomeric excess (d.e.) using the following formula:

    d.e. (%) = [ (Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

For instances where NMR signals overlap or for validation of NMR results, chiral HPLC can be employed.

1. Method Development:

  • Select a suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific structure of the adducts.

  • Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the diastereomers.

2. Sample Preparation:

  • Prepare a dilute solution of the sample in the mobile phase.

3. Analysis:

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Integrate the peak areas corresponding to the two diastereomers.

  • Calculate the diastereomeric excess using the same formula as for the NMR method, substituting peak areas for integrations.

Data Presentation

While specific ¹H NMR spectra for this compound adducts are highly dependent on the specific electrophile used in the reaction, the following table provides a representative example of how to present such data, based on typical chemical shift regions for related compounds.

DiastereomerDiagnostic Proton SignalChemical Shift (ppm)Integration
MajorH-2' (propionyl)3.5 (q, J = 7.2 Hz)1.00
MinorH-2' (propionyl)3.3 (q, J = 7.2 Hz)0.15

In this hypothetical example, the diastereomeric ratio would be approximately 87:13, corresponding to a diastereomeric excess of 74%.

Workflow for Determining Diastereomeric Excess

The following diagram illustrates the decision-making process and workflow for determining the diastereomeric excess of this compound adducts.

G Workflow for d.e. Determination start Crude Reaction Mixture nmr_analysis ¹H NMR Analysis start->nmr_analysis check_resolution Are diagnostic signals well-resolved? nmr_analysis->check_resolution calculate_de_nmr Calculate d.e. from Integration check_resolution->calculate_de_nmr Yes hplc_analysis Chiral HPLC Analysis check_resolution->hplc_analysis No report_result Report Diastereomeric Excess calculate_de_nmr->report_result calculate_de_hplc Calculate d.e. from Peak Areas hplc_analysis->calculate_de_hplc calculate_de_hplc->report_result

Caption: Decision workflow for selecting an analytical method for d.e. determination.

Signaling Pathway Analogy: Stereochemical Information Transfer

The process of asymmetric induction using a chiral auxiliary can be conceptually compared to a signaling pathway, where the stereochemical information from the auxiliary is transferred to the final product.

G Stereochemical Information Transfer auxiliary N-Propionyl-(2R)-bornane- 10,2-sultam (Chiral Information Source) enolate Chiral Enolate Formation auxiliary->enolate transition_state Diastereoselective Transition State enolate->transition_state electrophile Electrophile electrophile->transition_state adduct Diastereomeric Adducts transition_state->adduct cleavage Auxiliary Cleavage adduct->cleavage product Enantioenriched Product cleavage->product

Caption: Conceptual pathway of stereochemical information transfer.

References

A Researcher's Guide to Stereochemical Validation of Sultam-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, particularly for complex chiral molecules such as sultam-derived products. The spatial arrangement of atoms in these molecules can profoundly influence their pharmacological activity, toxicity, and metabolic profiles. This guide provides a comprehensive comparison of the primary analytical techniques used for stereochemical validation, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methodology for their specific needs.

Comparison of Analytical Techniques for Stereochemical Validation

Choosing the optimal technique for validating the stereochemistry of a sultam-derived product depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. The following table summarizes the key performance metrics of the most common methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLC
Primary Output 3D electron density map, unambiguous absolute configuration.[1][2]1D and 2D spectra for determining relative and absolute stereochemistry.Chromatogram showing enantiomeric and diastereomeric separation and purity.[3]
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).[4]1-25 mg for ¹H NMR; higher for ¹³C and 2D NMR.Microgram to milligram quantities.
Measurement Time Minutes to over 24 hours for data collection.[5]Seconds to several hours, depending on the experiment (¹H vs. 2D NOESY).[6]10-30 minutes per sample is typical.
Resolution Atomic resolution.Provides information on connectivity and through-space interactions.Baseline separation of stereoisomers.[7]
Key Advantage Considered the "gold standard" for absolute stereochemistry determination.[2]Non-destructive and provides detailed structural information in solution.Excellent for determining enantiomeric/diastereomeric purity and for preparative separation.[3][8]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[9]Indirect methods are often required for absolute configuration.Does not directly provide structural information.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are methodologies for key experiments in stereochemical validation.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Methodology:

  • Crystal Growth: High-quality single crystals of the sultam-derived product are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then refined to yield the final crystal structure with atomic coordinates.[4][11]

NMR Spectroscopy: Nuclear Overhauser Effect (NOE) for Relative Stereochemistry

NOE experiments are invaluable for determining the relative stereochemistry of a molecule by identifying protons that are close in space (< 5 Å).[12]

Methodology for a 1D NOESY Experiment:

  • Sample Preparation: Dissolve 5-10 mg of the purified sultam derivative in a suitable deuterated solvent.

  • Initial ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • 1D NOESY Setup:

    • Select the 1D NOESY pulse sequence (e.g., selnogpzs on Bruker instruments).[12]

    • Set the selective irradiation frequency to the chemical shift of a proton for which spatial proximity to other protons is to be determined.[13]

    • Choose an appropriate mixing time (d8). For small molecules, this is typically in the range of 0.5 to 1.0 seconds.[14][15]

  • Data Acquisition: Run the 1D NOESY experiment.

  • Analysis: The resulting spectrum will show enhancements for protons that are spatially close to the irradiated proton. The magnitude of the NOE enhancement is inversely proportional to the sixth power of the distance between the protons.

NMR Spectroscopy: Mosher's Ester Analysis for Absolute Stereochemistry

Mosher's ester analysis is a widely used NMR method to determine the absolute configuration of chiral alcohols and amines.[9][16] It involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[17]

Methodology:

  • Esterification:

    • In two separate reactions, react the chiral alcohol (or amine) with (R)-MTPA chloride and (S)-MTPA chloride to form the (R)- and (S)-Mosher esters.[9]

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.[9]

    • Carefully assign the proton signals for each diastereomer.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).[17][18]

    • A consistent positive or negative sign for Δδ on one side of the molecule relative to the other can be used to deduce the absolute configuration based on the accepted conformational model of Mosher's esters.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, allowing for the determination of stereochemical purity.[3][8]

Methodology for Method Development:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[19] For basic analytes, add a small amount of an amine additive (e.g., diethylamine). For acidic analytes, add an acid (e.g., trifluoroacetic acid).[19]

    • Reversed Phase: Screen mobile phases of water/acetonitrile or water/methanol with a suitable buffer.

    • Polar Organic Mode: Use polar organic solvents like methanol or acetonitrile, often with additives.[20]

  • Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.[20][21]

    • Lower temperatures often increase chiral selectivity.[21]

  • Quantification: Integrate the peak areas of the separated stereoisomers to determine the diastereomeric or enantiomeric ratio.

Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for the validation of stereochemistry in sultam-derived products.

G cluster_0 Start Synthesized Sultam-Derived Product Purification Purification by Chromatography Start->Purification Relative_Stereo Determine Relative Stereochemistry Purification->Relative_Stereo NOE_ROE NOE / ROE Spectroscopy Relative_Stereo->NOE_ROE Primary Method Absolute_Stereo Determine Absolute Stereochemistry NOE_ROE->Absolute_Stereo Xray Single-Crystal X-ray Diffraction Absolute_Stereo->Xray If crystal available Mosher Mosher's Ester Analysis Absolute_Stereo->Mosher If no crystal Chiral_HPLC Chiral HPLC/SFC for Purity Xray->Chiral_HPLC Mosher->Chiral_HPLC Final_Structure Validated Stereostructure Chiral_HPLC->Final_Structure

Workflow for stereochemical validation.

This comprehensive guide provides researchers with the necessary information to make informed decisions regarding the validation of stereochemistry for their sultam-derived products. By understanding the strengths and limitations of each technique and following robust experimental protocols, the accurate and unambiguous assignment of stereostructure can be achieved.

References

A Comparative Guide to Camphor-Based Chiral Auxiliaries: N-Propionyl-(2R)-bornane-10,2-sultam in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol. Among the most reliable and widely used chiral auxiliaries are those derived from camphor, with Oppolzer's sultams being a prominent class. This guide provides a detailed comparison of N-propionyl-(2R)-bornane-10,2-sultam with other camphor-based auxiliaries, offering insights into their performance supported by experimental data.

The rigid bicyclic structure of camphor-derived auxiliaries provides a well-defined chiral environment, leading to high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions.[1] N-acyl derivatives of bornane-10,2-sultam, such as the N-propionyl, N-acryloyl, and N-crotonoyl variants, have proven to be highly effective in asymmetric aldol reactions, alkylations, and Diels-Alder cycloadditions.[2][3]

Performance in Asymmetric Synthesis

The choice of the N-acyl group on the bornane-10,2-sultam can influence the reactivity and selectivity of the chiral auxiliary. While comprehensive side-by-side comparative data for every derivative is not always available in the literature, the performance of the parent Oppolzer's sultam in key asymmetric transformations serves as a strong benchmark for its N-acyl variants.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of complex molecules with multiple stereocenters. Camphor-based auxiliaries, particularly Oppolzer's sultam, have demonstrated excellent stereocontrol in this reaction. The formation of a chelated boron enolate is key to the high diastereoselectivity observed.[4]

Table 1: Performance of Oppolzer's Sultam in Asymmetric Aldol Reactions [5][6]

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
IsobutyraldehydeEt₂BCl>95:585
BenzaldehydeEt₂BCl>95:588
AcetaldehydeTiCl₄90:1075

Note: Data is representative of the performance of the parent N-acyl bornane-10,2-sultam and serves as a baseline for the N-propionyl derivative.

Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyl sultams provides a reliable method for the synthesis of enantioenriched α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.

Table 2: Performance of N-Acyl Bornane-10,2-sultams in Asymmetric Alkylation

N-Acyl GroupElectrophileDiastereomeric Excess (de)Yield (%)
PropionylBenzyl bromide>98%90
AcetylMethyl iodide>95%85

Note: This data is compiled from various sources and represents typical results.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When dienophiles are attached to a chiral auxiliary like a bornane-10,2-sultam, the cycloaddition proceeds with high diastereoselectivity. The choice of the N-enoyl group is critical in these reactions.

Table 3: Performance of N-Enoyl Bornane-10,2-sultams in Asymmetric Diels-Alder Reactions

N-Enoyl GroupDieneDiastereomeric Ratio (endo:exo)Yield (%)
AcryloylCyclopentadiene>99:192
CrotonylCyclopentadiene98:288
AcryloylIsoprene95:585

Note: Data is representative of the performance of N-enoyl derivatives of bornane-10,2-sultam.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for key asymmetric reactions.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The utilization of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

G cluster_workflow Experimental Workflow Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attachment of Chiral Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Substrate Substrate-Auxiliary Adduct Attach_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleave_Auxiliary Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleave_Auxiliary Chiral_Product Enantiomerically Pure Product Cleave_Auxiliary->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleave_Auxiliary->Recovered_Auxiliary G cluster_0 Zimmerman-Traxler Model for Oppolzer Sultam TS    The bulky sultam auxiliary directs the aldehyde to the less hindered face of the enolate.    

References

A Comparative Guide to the Applications of N-Propionyl-(2R)-bornane-10,2-sultam in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries have emerged as powerful tools in this endeavor, guiding reactions to yield specific stereoisomers. Among these, N-Propionyl-(2R)-bornane-10,2-sultam, an embodiment of Oppolzer's sultam auxiliaries, has proven to be a robust and reliable choice for a variety of asymmetric transformations. Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against other widely used chiral auxiliaries. We present quantitative data from the literature, detailed experimental protocols for seminal reactions, and visualizations to elucidate reaction pathways and workflows.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is judged by its ability to induce high diastereoselectivity and provide the desired product in high yield. The following tables summarize the performance of this compound in three key asymmetric reactions—alkylation, aldol reactions, and conjugate additions—and compare it with the well-established Evans' oxazolidinone auxiliaries.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective construction of chiral centers. The bulky nature of the bornane-10,2-sultam auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
This compound Methyl Iodide>99%-
This compound Ethyl Iodide>99%-
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>98:260-75
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the chiral auxiliary.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)
This compound Benzaldehyde>98%-
This compound Propionaldehyde>98%-
(R)-4-Benzyl-2-oxazolidinoneBenzaldehyde>99%85-95
(R)-4-Benzyl-2-oxazolidinoneIsovaleraldehyde>99%85-95
Asymmetric Conjugate (Michael) Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a versatile method for carbon-carbon bond formation. Chiral auxiliaries can effectively control the stereochemistry of the newly formed chiral center.

Chiral AuxiliaryMichael AcceptorNucleophileDiastereomeric Excess (d.e.)Yield (%)
N-Crotonyl-(2R)-bornane-10,2-sultam N/AGrignard ReagentsModerate to High40-70
(S)-4-Benzyl-3-crotonyl-oxazolidinoneN/AOrganocupratesHighHigh

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following are representative protocols for key reactions utilizing this compound.

Asymmetric Alkylation of this compound

This protocol describes the methylation of the enolate derived from this compound.

Materials:

  • (+)-N-[2-(4-chlorophenyl)-ethanoyl]bornane-10,2-sultam

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Iodomethane

  • Hexamethylphosphoramide (HMPA)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • A solution of (+)-N-[2-(4-chlorophenyl)-ethanoyl]bornane-10,2-sultam (1.84 g, 5 mmol) in anhydrous THF (25 ml) is cooled to 193 K (-80 °C).

  • n-BuLi (2.4 ml of a 2.5 M solution in hexanes, 6 mmol) is added dropwise over 30 minutes.

  • The resulting mixture is stirred at 193 K for 1 hour.

  • A solution of iodomethane (1.6 ml) in HMPA (4.5 ml) is added, and the reaction is stirred at 193 K for an additional 3 hours.

  • The reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with water and extracted with diethyl ether to afford the crude product.

  • Purification is typically achieved by column chromatography.[1]

Visualizing the Workflow and Logic

To better understand the processes involved in utilizing this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logic of stereochemical control.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Products N-Acyl Sultam N-Acyl Sultam Enolate Formation Enolate Formation N-Acyl Sultam->Enolate Formation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Enolate Formation Electrophile (R-X) Electrophile (R-X) Alkylation Alkylation Electrophile (R-X)->Alkylation Enolate Formation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Alkylated Product Alkylated Product Purification->Alkylated Product Recovered Auxiliary Recovered Auxiliary Purification->Recovered Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral sultam auxiliary.

Stereochemical_Control Chiral Auxiliary Chiral Auxiliary Attachment Attachment Chiral Auxiliary->Attachment Substrate Substrate Substrate->Attachment Chiral Adduct Chiral Adduct Attachment->Chiral Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Adduct->Diastereoselective Reaction Diastereomeric Products Diastereomeric Products Diastereoselective Reaction->Diastereomeric Products Cleavage Cleavage Diastereomeric Products->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: Logical flow of asymmetric synthesis using a recoverable chiral auxiliary.

References

Assessing the Efficiency of N-Propionyl-(2R)-bornane-10,2-sultam in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to obtain enantiomerically pure compounds is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries have long stood as a reliable and powerful tool to achieve this goal. Among the various options, N-Propionyl-(2R)-bornane-10,2-sultam, a member of the Oppolzer's sultam family, has emerged as a prominent chiral auxiliary for stereoselective carbon-carbon bond formation. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.

Introduction to this compound

This compound is a chiral auxiliary valued for its rigid bicyclic structure derived from camphor. This rigidity provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations, most notably aldol reactions and alkylations.[1] The sultam auxiliary directs the approach of incoming reagents to one face of the enolate, leading to the preferential formation of one diastereomer. A key advantage of this auxiliary is its crystalline nature, which often facilitates the purification of the diastereomeric products by crystallization. Furthermore, the auxiliary can be efficiently cleaved and recovered for reuse, adding to the economic viability of the synthetic route.[1]

Performance in Asymmetric Aldol Reactions: A Comparative Analysis

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are common motifs in many natural products and pharmaceuticals. The efficiency of a chiral auxiliary in this reaction is primarily assessed by its ability to control the diastereoselectivity (syn vs. anti) and enantioselectivity of the product.

While Evans' oxazolidinone auxiliaries are often considered the "gold standard" for achieving high syn-diastereoselectivity in aldol reactions, Oppolzer's sultams, including this compound, have demonstrated remarkable efficacy, particularly in providing access to both syn and anti aldol products with high levels of stereocontrol, often influenced by the choice of Lewis acid and reaction conditions.[2][3]

To illustrate this, the following table presents a comparison of the diastereoselectivities and yields for the asymmetric aldol reaction of a propionate enolate with isobutyraldehyde using both this compound and a comparable N-propionyl Evans' oxazolidinone auxiliary.

Chiral AuxiliaryLewis AcidAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound TiCl₄Isobutyraldehyde>95:5 (anti)85[4]
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Bu₂BOTfIsobutyraldehyde>97:3 (syn)88[5]

Key Insights: The data clearly indicates that while both auxiliaries provide excellent yields and high diastereoselectivity, they exhibit complementary stereochemical outcomes. The this compound, under the specified conditions, strongly favors the formation of the anti-aldol product. In contrast, the Evans' auxiliary is highly selective for the syn-aldol product. This highlights the utility of having different chiral auxiliaries in the synthetic chemist's toolbox to access the full spectrum of possible stereoisomers.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the asymmetric aldol reaction using this compound and for the subsequent cleavage of the auxiliary.

Asymmetric Aldol Reaction Protocol

Reaction: Asymmetric aldol reaction of this compound with isobutyraldehyde.[4]

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄)

  • (-)-Sparteine

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at -78 °C is added TiCl₄ (1.1 eq) dropwise.

  • After stirring for 5 minutes, (-)-sparteine (1.2 eq) is added, and the mixture is stirred for an additional 30 minutes.

  • Isobutyraldehyde (1.5 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired aldol adduct.

experimental_workflow_aldol cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve Sultam in DCM at -78°C add_ti Add TiCl4 start->add_ti 1.0 eq Sultam add_sparteine Add (-)-Sparteine add_ti->add_sparteine 1.1 eq TiCl4 add_aldehyde Add Isobutyraldehyde add_sparteine->add_aldehyde 1.2 eq Sparteine quench Quench with NH4Cl add_aldehyde->quench 1.5 eq Aldehyde Stir for 2h extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Pure Aldol Adduct purify->product

Asymmetric Aldol Reaction Workflow
Auxiliary Cleavage Protocol: Reductive Cleavage

Reaction: Reductive cleavage of the N-acyl sultam to the corresponding primary alcohol.

Materials:

  • N-Acyl-(2R)-bornane-10,2-sultam aldol product

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • To a solution of the N-acyl-(2R)-bornane-10,2-sultam aldol product (1.0 eq) in anhydrous THF at 0 °C is added LiAlH₄ (2.0 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of Rochelle's salt at 0 °C.

  • The mixture is stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to separate the desired primary alcohol from the recovered (2R)-bornane-10,2-sultam.

experimental_workflow_cleavage cluster_reaction Reductive Cleavage cluster_workup Workup & Separation start Dissolve Adduct in THF at 0°C add_liAlH4 Add LiAlH4 start->add_liAlH4 1.0 eq Adduct quench Quench with Rochelle's Salt add_liAlH4->quench 2.0 eq LiAlH4 Stir for 3h extract Extract with Ether quench->extract separate Column Chromatography extract->separate product Primary Alcohol separate->product auxiliary Recovered Sultam separate->auxiliary

Auxiliary Cleavage Workflow

Logical Framework for Chiral Auxiliary Selection

The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. The following diagram illustrates the logical considerations for selecting between this compound and an Evans' auxiliary for an asymmetric aldol reaction.

logical_relationship target Desired Aldol Product Stereochemistry syn_product syn-Diastereomer target->syn_product Requires anti_product anti-Diastereomer target->anti_product Requires evans Choose Evans' Auxiliary syn_product->evans oppolzer Choose Oppolzer's Sultam (e.g., this compound) anti_product->oppolzer conditions Optimize Lewis Acid and Reaction Conditions oppolzer->conditions

Decision-making for Aldol Stereochemistry

Conclusion

This compound stands as a highly effective chiral auxiliary in asymmetric catalysis, offering excellent levels of stereocontrol, particularly in aldol reactions where it can be tuned to favor the formation of anti-diastereomers. Its performance is comparable to other leading auxiliaries such as Evans' oxazolidinones, with the key distinction being the complementary stereochemical outcomes they provide. The choice between these powerful tools will ultimately depend on the specific stereochemical requirements of the synthetic target. The detailed experimental protocols and logical framework presented in this guide are intended to assist researchers in making informed decisions and successfully implementing these valuable reagents in their synthetic endeavors.

References

A Comparative Guide to Sultam Cleavage: LiAlH₄ vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective cleavage of the sultam ring is a critical step in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of the performance of lithium aluminum hydride (LiAlH₄) against other common reagents for the reductive cleavage of the N-S bond in sultams, supported by experimental data and detailed protocols.

The sultam moiety, a cyclic sulfonamide, is a versatile chiral auxiliary and a key structural component in various pharmaceuticals. Its removal is often a crucial final step in a synthetic sequence. While lithium aluminum hydride (LiAlH₄) is a powerful and widely recognized reducing agent for this transformation, a comprehensive understanding of its performance relative to other reagents is essential for method optimization and selection. This guide will delve into a comparison with two notable alternatives: Magnesium in methanol (Mg/MeOH) and Samarium(II) iodide (SmI₂).

Data Presentation: A Comparative Overview

The following table summarizes the performance of LiAlH₄, Mg/MeOH, and SmI₂ in the reductive cleavage of various sultam substrates. The data highlights key metrics such as reaction yield, time, and temperature, offering a clear and structured comparison to aid in reagent selection.

ReagentSubstrateProductYield (%)Temperature (°C)Time (h)Reference
LiAlH₄ N-TosylsultamDesulfonylated amineHigh (Typical)RefluxVariesGeneral Knowledge
Mg/MeOH Benzo-fused Sultam (7a)Ring-opened amine (8a)785018[1]
Mg/MeOH Benzo-fused Sultam (7d)Ring-opened amine (8d)855018[1]
SmI₂/H₂O/Amine N-TosylamideDetosylated amine>90 (Typical)Room Temp< 5 min[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these procedures in a laboratory setting.

Reductive Cleavage of Benzo-fused Sultams with Mg/MeOH[1]

Materials:

  • Benzo-fused sultam substrate (1.0 equiv)

  • Magnesium turnings (35 equiv)

  • Anhydrous methanol (MeOH)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the benzo-fused sultam substrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add magnesium turnings and a catalytic crystal of iodine to the solution.

  • Stir the reaction mixture at 50 °C for 18 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography.

General Procedure for Reductive Cleavage with LiAlH₄

Materials:

  • Sultam substrate (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the sultam substrate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or crystallization.

Reductive Cleavage of N-Tosylamides with SmI₂/H₂O/Amine[2]

Materials:

  • N-Tosylamide substrate (1.0 equiv)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Amine (e.g., triethylamine)

  • Water

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-tosylamide substrate in anhydrous THF in a reaction vessel under an inert atmosphere.

  • To the stirred solution, add the amine and water.

  • Add the SmI₂ solution in THF dropwise until the characteristic deep blue color persists, indicating the consumption of the starting material. The reaction is typically very fast.

  • Quench the reaction with a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Mandatory Visualization

The following diagrams illustrate the general workflows and logical relationships of the sultam cleavage process.

Sultam_Cleavage_Workflow cluster_start Starting Material cluster_reagents Cleavage Reagents cluster_process Process cluster_end Product Sultam Sultam Substrate Reaction Reductive Cleavage Sultam->Reaction LiAlH4 LiAlH₄ LiAlH4->Reaction MgMeOH Mg/MeOH MgMeOH->Reaction SmI2 SmI₂ SmI2->Reaction Workup Quenching & Work-up Reaction->Workup Purification Purification Workup->Purification Product Cleaved Amine Purification->Product

Caption: General workflow for the reductive cleavage of sultams.

Reagent_Comparison_Logic ReagentChoice Reagent Selection LiAlH4 LiAlH₄ (Strong, Non-selective) ReagentChoice->LiAlH4 MgMeOH Mg/MeOH (Milder, Economical) ReagentChoice->MgMeOH SmI2 SmI₂ (Powerful, Mild Conditions) ReagentChoice->SmI2 Substrate Substrate (Functional Group Tolerance) LiAlH4->Substrate Considerations Conditions Reaction Conditions (Temp, Time) LiAlH4->Conditions Yield Desired Yield & Purity LiAlH4->Yield MgMeOH->Substrate MgMeOH->Conditions MgMeOH->Yield SmI2->Substrate SmI2->Conditions SmI2->Yield

Caption: Key factors influencing the choice of reagent for sultam cleavage.

References

Unveiling the Unseen: A Comparative Analysis of Byproducts in N-Propionyl-(2R)-bornane-10,2-sultam Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to yield the desired stereoisomer. Among these, N-Propionyl-(2R)-bornane-10,2-sultam, a member of the Oppolzer sultam family, is a widely used and effective chiral auxiliary for stereoselective transformations such as aldol additions and alkylations. However, a comprehensive understanding of a reaction requires not only the characterization of the desired product but also a thorough analysis of its byproducts. This guide provides an objective comparison of byproduct formation in reactions utilizing this compound and offers insights into alternative chiral auxiliaries, supported by experimental data.

The rigid bicyclic structure of the bornane-10,2-sultam auxiliary provides excellent steric hindrance, effectively shielding one face of the enolate and leading to high diastereoselectivity in many carbon-carbon bond-forming reactions. While the primary goal is to maximize the yield of the desired diastereomer, the formation of the undesired diastereomer is a key byproduct that requires careful quantification. Furthermore, other side reactions, incomplete conversion, and byproducts generated during the cleavage of the auxiliary from the product can impact the overall purity and yield.

Quantitative Analysis of Diastereomeric Byproducts

The primary byproduct of concern in reactions employing chiral auxiliaries is the undesired diastereomer. The ratio of the desired to the undesired diastereomer, known as the diastereomeric ratio (d.r.), is a critical measure of the auxiliary's effectiveness.

One of the key applications of N-acyl bornane-10,2-sultams is in asymmetric alkylation reactions. A study on the alkylation of a related N-ethanoyl bornane-10,2-sultam provides a clear example of the diastereoselectivity that can be achieved. In this experiment, the major diastereomer was formed in a 73:27 ratio with the minor diastereomer, as confirmed by High-Performance Liquid Chromatography (HPLC) analysis.[1] This level of selectivity is typical for this class of auxiliaries and highlights that the minor diastereomer is a significant byproduct to be considered during purification.

Reaction TypeChiral AuxiliaryElectrophileDiastereomeric Ratio (Major:Minor)Analytical MethodReference
Alkylation(+)-N-[2-(4-chlorophenyl)-ethanoyl]bornane-10,2-sultamIodomethane73:27HPLC[1]

Table 1: Diastereoselectivity in an Alkylation Reaction Using a Bornane-10,2-sultam Auxiliary.

Potential Byproducts Beyond Diastereomers

Beyond the formation of the undesired diastereomer, several other byproducts can arise during the course of a reaction and subsequent workup:

  • Unreacted Starting Material: Incomplete reactions will result in the presence of the starting this compound.

  • Hydrolysis Products: The N-acyl sultam is susceptible to hydrolysis, which can cleave the acyl group, regenerating the (2R)-bornane-10,2-sultam auxiliary. This can occur during the reaction or workup if water is present.

  • Cleavage-Related Byproducts: The removal of the chiral auxiliary is a critical step. Common methods include reductive cleavage (e.g., with LiAlH₄ or LiBH₄) or hydrolytic cleavage (e.g., with LiOH/H₂O₂). These conditions can sometimes lead to side reactions on the desired product or incomplete cleavage, resulting in a mixture of the final product and the product still attached to the auxiliary.

  • Side Reactions of Reagents: The strong bases (e.g., n-BuLi, LDA) and electrophiles used in these reactions can potentially lead to other unforeseen side products depending on the specific substrate and reaction conditions.

Comparison with Alternative Chiral Auxiliaries: Evans' Oxazolidinones

A prominent alternative to Oppolzer's sultams are the Evans' oxazolidinone auxiliaries. Both classes of auxiliaries are highly effective in controlling stereochemistry, but they can exhibit different performance characteristics, including their byproduct profiles. While direct, quantitative side-by-side comparisons of the full byproduct profiles are scarce in the literature, we can infer performance based on reported yields and diastereoselectivities.

Evans' oxazolidinones are renowned for their high diastereoselectivity in aldol reactions, often exceeding 99:1 d.r. This suggests that the formation of the undesired diastereomer as a byproduct can be significantly lower compared to some applications of the bornane-10,2-sultam auxiliary.

Chiral Auxiliary FamilyTypical Diastereomeric RatiosKey AdvantagesPotential Drawbacks
Oppolzer's Sultams Generally high (e.g., >90:10), but can be lower depending on the reaction.Crystalline derivatives aid in purification; robust and stable.Cleavage can sometimes require harsh conditions.
Evans' Oxazolidinones Often exceptionally high (e.g., >95:5 to >99:1).Well-established transition state models; versatile cleavage methods.Can be more susceptible to hydrolysis.

Table 2: General Performance Comparison of Oppolzer's Sultams and Evans' Oxazolidinones.

Experimental Protocols

A detailed understanding of byproduct formation necessitates robust analytical methods and well-defined experimental procedures.

General Experimental Protocol for Alkylation of this compound (Adapted from a similar procedure[1])
  • Enolate Formation: A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the solution. The mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction mixture is stirred for a defined period (e.g., 3 hours) to allow for the alkylation to proceed.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Analysis and Purification: The crude product is analyzed by techniques such as ¹H NMR and HPLC to determine the diastereomeric ratio. The major product is then purified from the minor diastereomer and other byproducts by column chromatography on silica gel.

Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow cluster_reaction Reaction & Workup cluster_analysis Byproduct Analysis cluster_purification Purification start This compound Reaction workup Quenching & Extraction start->workup crude Crude Product Mixture workup->crude hplc HPLC Analysis (Diastereomeric Ratio) crude->hplc gcms GC-MS Analysis (Volatile Byproducts) crude->gcms lcms LC-MS Analysis (Non-volatile Byproducts) crude->lcms nmr NMR Spectroscopy (Structural Elucidation) crude->nmr chromatography Column Chromatography crude->chromatography pure_product Purified Desired Product chromatography->pure_product byproducts Isolated Byproducts chromatography->byproducts

Byproduct Analysis Workflow

Logical Relationship in Byproduct Formation

The formation of the major and minor diastereomers is a direct consequence of the facial selectivity imparted by the chiral auxiliary. The rigid bornane skeleton sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face. However, this steric blockade is not absolute, allowing for a smaller proportion of the electrophile to approach from the more hindered face, leading to the minor diastereomer.

Diastereomer_Formation cluster_reactants Reactants cluster_approach Electrophilic Approach cluster_products Products enolate N-Propionyl-(2R)-bornane- 10,2-sultam Enolate less_hindered Less Hindered Face enolate->less_hindered Favored Pathway more_hindered More Hindered Face enolate->more_hindered Disfavored Pathway electrophile Electrophile electrophile->less_hindered electrophile->more_hindered major Major Diastereomer (Desired Product) less_hindered->major minor Minor Diastereomer (Byproduct) more_hindered->minor

Diastereomer Formation Pathway

Conclusion

A thorough analysis of byproducts is essential for a complete understanding and optimization of any chemical reaction. In the context of this compound mediated reactions, the primary byproduct is often the undesired diastereomer. However, a comprehensive byproduct analysis should also consider unreacted starting materials, hydrolysis products, and artifacts from the auxiliary cleavage step. While direct comparative data on the full byproduct profiles of different chiral auxiliaries is limited, understanding the typical diastereoselectivities and potential side reactions of auxiliaries like Oppolzer's sultams and Evans' oxazolidinones can guide the selection process for a specific synthetic challenge. The use of modern analytical techniques such as HPLC, GC-MS, LC-MS, and NMR is crucial for the accurate identification and quantification of all components in a reaction mixture, ultimately leading to more robust and efficient synthetic processes in drug development and scientific research.

References

A Comparative Guide to Chiral Auxiliaries for Scalable Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that can significantly impact the efficiency, scalability, and economic viability of a synthetic route. This guide provides an objective comparison of three widely used chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-derived amides, and Enders' SAMP/RAMP hydrazones. The comparison focuses on their performance in the context of scalability, supported by experimental data for a benchmark asymmetric alkylation reaction.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the efficacy of a chiral auxiliary is rigorously tested. To provide a direct comparison, we have summarized the performance of the three auxiliaries in the asymmetric alkylation of a propionyl or propanal derivative with benzyl bromide.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference(s)
Evans' Oxazolidinone N-Propionyl-(R)-4-benzyl-2-oxazolidinoneBenzyl Bromide>99:190-95[1]
Pseudoephedrine (1S,2S)-(+)-Pseudoephedrine propionamideBenzyl Bromide>98% d.e.90[2][3]
SAMP Cyclohexanone SAMP hydrazoneBenzyl Bromide82:18 (64% d.e.)67[3]

Note: The SAMP/RAMP example utilizes cyclohexanone instead of a linear aldehyde/ketone due to the availability of specific data for benzylation. While not a direct comparison to the propionyl substrates, it provides a relevant benchmark for the performance of the SAMP auxiliary in a similar transformation.

Scalability and Industrial Applicability at a Glance

The suitability of a chiral auxiliary for large-scale synthesis is determined by a combination of factors beyond its stereochemical control. The following table provides a comparative overview of key scalability parameters for the selected auxiliaries.

FeatureEvans' OxazolidinonesPseudoephedrineSAMP/RAMP
Cost Moderate to HighLowHigh
Availability Both enantiomers are commercially available.Both enantiomers are readily available and inexpensive.[2]Both enantiomers are commercially available but can be expensive.
Recyclability High recovery rates are often achievable.Recoverable and can be recycled multiple times without significant loss of performance.The auxiliary can be recovered and reused.
Industrial Applications Widely used in the pharmaceutical industry for the synthesis of complex molecules.[4]Amenable to large-scale and process applications due to low cost and crystallinity of derivatives.[2]Utilized in the synthesis of various natural products and medicinally relevant compounds.[5]
Regulatory Considerations NonePurchase and use can be regulated in some regions due to its potential use in illicit drug synthesis.[6]None

Experimental Workflows and Protocols

To provide a practical understanding of the application of these chiral auxiliaries, detailed experimental workflows and protocols for a typical asymmetric alkylation sequence are provided below.

General Experimental Workflow

The following diagram illustrates the general three-step process of using a chiral auxiliary in asymmetric synthesis: attachment of the auxiliary to a prochiral substrate, diastereoselective transformation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment Reaction (e.g., Acylation, Hydrazone Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Enolate_Formation Enolate/Azaenolate Formation Substrate_Auxiliary_Adduct->Enolate_Formation Alkylation Diastereoselective Alkylation Enolate_Formation->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Adduct Alkylated Adduct (Diastereomerically Enriched) Alkylation->Alkylated_Adduct Cleavage Cleavage Reaction (e.g., Hydrolysis, Reduction, Ozonolysis) Alkylated_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.
I. Evans' Oxazolidinone Auxiliary

Evans' auxiliaries are renowned for providing high levels of stereocontrol in a variety of asymmetric transformations.[1] The rigid oxazolidinone ring system effectively shields one face of the enolate, leading to excellent diastereoselectivity.

A. Attachment Protocol: N-Acylation

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the N-propionyl oxazolidinone by column chromatography.

B. Asymmetric Alkylation Protocol

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by chromatography to obtain the alkylated product with high diastereoselectivity (>99:1 d.r.).[1]

C. Cleavage Protocol: Hydrolysis to Carboxylic Acid

  • Dissolve the alkylated oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the mixture at 0 °C until the reaction is complete, then quench with an aqueous solution of sodium sulfite.

  • Acidify the mixture and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

II. Pseudoephedrine Auxiliary

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for asymmetric alkylation.[2] The presence of lithium chloride is crucial for achieving high reaction rates and selectivities.

A. Attachment Protocol: Amide Formation

  • Dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and slowly add propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the pseudoephedrine propionamide.

B. Asymmetric Alkylation Protocol

  • To a suspension of anhydrous lithium chloride (6.0-7.0 eq) in THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.0 eq).

  • Add a solution of the pseudoephedrine propionamide (1.0 eq) in THF to the LDA/LiCl slurry at -78 °C and stir for 1 hour.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purification by chromatography or recrystallization yields the alkylated amide with high diastereomeric excess (>98% d.e.).[2][3]

C. Cleavage Protocol: Hydrolysis to Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide in dioxane and add 9 N sulfuric acid.

  • Heat the mixture to reflux (approximately 110-115 °C) for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract the chiral carboxylic acid with an organic solvent.

  • The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

III. Enders' SAMP/RAMP Auxiliary

The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[5]

A. Attachment Protocol: Hydrazone Formation

  • Mix the ketone or aldehyde (e.g., cyclohexanone, 1.0 eq) with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq).

  • Heat the mixture, typically without solvent, under an inert atmosphere until the reaction is complete (monitored by water formation).

  • Purify the resulting SAMP hydrazone by distillation or chromatography.

B. Asymmetric Alkylation Protocol

  • Dissolve the SAMP hydrazone (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add a solution of LDA (1.1 eq) and stir for several hours at 0 °C to form the azaenolate.

  • Cool the reaction mixture to -110 °C and add benzyl bromide (1.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the alkylated hydrazone. A diastereomeric ratio of 82:18 was reported for the benzylation of cyclohexanone SAMP hydrazone.[3]

C. Cleavage Protocol: Ozonolysis to Ketone

  • Dissolve the alkylated hydrazone in an appropriate solvent such as dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with an inert gas to remove excess ozone.

  • Work up the reaction to isolate the chiral ketone. The chiral auxiliary can be recovered from the reaction mixture.

Conclusion

The choice of a chiral auxiliary for a scalable asymmetric synthesis is a multifaceted decision. Evans' oxazolidinones offer exceptional stereocontrol and are a reliable choice for achieving high diastereoselectivity, making them a staple in the pharmaceutical industry despite their higher cost. Pseudoephedrine stands out as a highly practical and cost-effective auxiliary, particularly for large-scale applications where economic factors are paramount, although its use may be subject to regulatory scrutiny. Enders' SAMP/RAMP hydrazones provide a powerful method for the asymmetric alkylation of carbonyl compounds, finding utility in the synthesis of complex natural products, though the auxiliary itself can be expensive.

Ultimately, the optimal chiral auxiliary will depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the cost constraints of the project, and the scalability of the overall process. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.

References

Safety Operating Guide

Navigating the Disposal of N-Propionyl-(2R)-bornane-10,2-sultam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier before proceeding with any disposal protocol. The following information provides a general framework and should be adapted to comply with local, state, and federal regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of N-Propionyl-(2R)-bornane-10,2-sultam and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Based on available safety information, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray and washing hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Solid Waste: Unused or contaminated this compound should be collected as solid chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: Items such as weighing boats, gloves, and absorbent paper contaminated with the compound should be placed in a designated, sealed container for solid hazardous waste.

    • Solutions: Solutions containing this compound should be collected in a clearly labeled, leak-proof container for liquid chemical waste. Segregate halogenated and non-halogenated solvent waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., GHS07 for irritant).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.

Quantitative Data Summary

As no specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is available for this compound, all waste containing this compound should be treated as hazardous.

Waste TypeRecommended Disposal Method
Solid, Unused CompoundCollect as hazardous solid chemical waste.
Contaminated LabwarePlace in a designated hazardous solid waste container.
Solutions of the CompoundCollect in a labeled hazardous liquid waste container.

Experimental Protocols

Note: The following are general experimental protocols for handling chemical waste and are not specific to this compound.

Neutralization of Acidic or Basic Waste (if applicable): This protocol is for general guidance and should only be performed if the waste stream is well-characterized and known to be safe for neutralization.

  • Work in a chemical fume hood and wear appropriate PPE.

  • For acidic waste, slowly add a weak base (e.g., sodium bicarbonate) while stirring.

  • For basic waste, slowly add a weak acid (e.g., citric acid) while stirring.

  • Monitor the pH of the solution.

  • Once the pH is neutral (between 6 and 8), the solution may be disposed of down the drain with copious amounts of water, only if permitted by local regulations and if it contains no other hazardous components.

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal Solid Solid Waste (Unused/Contaminated) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SAA Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA EHS EHS Pickup & Disposal SAA->EHS

Caption: General workflow for the disposal of this compound waste.

By adhering to these guidelines and maintaining open communication with your institution's safety officers, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

Personal protective equipment for handling N-Propionyl-(2R)-bornane-10,2-sultam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Propionyl-(2R)-bornane-10,2-sultam. The following procedures are based on available safety data for closely related compounds and general laboratory safety principles, as a comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available.

Chemical and Physical Properties

PropertyValue
CAS Number 125664-95-1[1][2]
Molecular Formula C₁₃H₂₁NO₃S[3]
Molecular Weight 271.38 g/mol [3]
Melting Point 153-154 °C[1]
Appearance Solid
Storage Temperature 2-8°C, sealed in a dry environment[1]

Hazard Identification and Precautionary Measures

Based on data for structurally similar compounds, this compound is presumed to present the following hazards. Users should handle this compound with caution and adhere to the specified precautionary measures.

Hazard StatementDescriptionPrecautionary Statement
H302 Harmful if swallowedP264 : Wash hands thoroughly after handling.
H315 Causes skin irritationP280 : Wear protective gloves/protective clothing/eye protection/face protection.
H319 Causes serious eye irritationP305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332 Harmful if inhaledP261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
H335 May cause respiratory irritationP271 : Use only outdoors or in a well-ventilated area.
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P501 : Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this chemical. The following PPE is recommended as a minimum standard:

Protection TypeSpecification
Eye Protection Chemical splash-resistant safety glasses or goggles.
Hand Protection Chemically resistant gloves. While specific compatibility data for this compound is unavailable, nitrile or butyl rubber gloves are generally recommended for handling a wide range of chemicals in a laboratory setting. It is crucial to inspect gloves for any signs of degradation or permeation before and during use.
Skin and Body Protection A standard laboratory coat should be worn. Ensure it is kept clean and removed before leaving the laboratory area.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : Handle this compound in a well-ventilated area, such as a chemical fume hood, to maintain exposure levels below any occupational limits.

  • Handling Procedures : Avoid direct contact with the skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place between 2-8°C.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards : The combustion of this material may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, should be considered hazardous.

  • Chemical Waste : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Packaging : Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment Complete cleanup_waste Dispose of Chemical Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Propionyl-(2R)-bornane-10,2-sultam
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Reactant of Route 2
N-Propionyl-(2R)-bornane-10,2-sultam

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.